molecular formula C10H9NO2 B3027607 4-(Oxetan-3-yloxy)benzonitrile CAS No. 1349716-20-6

4-(Oxetan-3-yloxy)benzonitrile

カタログ番号: B3027607
CAS番号: 1349716-20-6
分子量: 175.18
InChIキー: NWXAOSHVJHQPLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Oxetan-3-yloxy)benzonitrile is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18. The purity is usually 95%.
BenchChem offers high-quality 4-(Oxetan-3-yloxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Oxetan-3-yloxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(oxetan-3-yloxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXAOSHVJHQPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302701
Record name Benzonitrile, 4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349716-20-6
Record name Benzonitrile, 4-(3-oxetanyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349716-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-(Oxetan-3-yloxy)benzonitrile CAS 1349716-20-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Bioisostere Module for Physicochemical Optimization[1]

Executive Summary

4-(Oxetan-3-yloxy)benzonitrile (CAS 1349716-20-6) represents a high-value structural motif in modern medicinal chemistry, specifically designed to address the "molecular obesity" crisis in drug discovery. By incorporating the oxetane ring—a strained, four-membered ether—via an aryloxy linkage, this building block functions as a superior bioisostere for gem-dimethyl or carbonyl groups. It offers a critical solution for researchers seeking to lower lipophilicity (


), enhance metabolic stability, and improve aqueous solubility without altering the fundamental vector of the pharmacophore.

This guide provides an exhaustive technical analysis of the compound’s properties, synthesis protocols, and application logic, serving as a definitive reference for drug development professionals.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]

The integration of the oxetane ring at the 4-position of the benzonitrile scaffold introduces a unique dipole moment and steric profile. Unlike the lipophilic gem-dimethyl group, the oxetane ring is polar yet non-basic, allowing for modulation of physicochemical properties while maintaining a compact steric footprint.

Table 1: Core Chemical Specifications

PropertySpecificationNotes
IUPAC Name 4-(Oxetan-3-yloxy)benzonitrile
CAS Number 1349716-20-6
Molecular Formula

Molecular Weight 175.19 g/mol
SMILES N#CC1=CC=C(OC2COC2)C=C1
Predicted LogP ~1.4 - 1.7Significantly lower than 4-isopropoxybenzonitrile (~2.5)
H-Bond Acceptors 3Nitrile (1) + Ether (1) + Oxetane O (1)
H-Bond Donors 0
Topological Polar Surface Area ~33 ŲFavorable for CNS penetration
Physical State White to off-white solid
The "Oxetane Effect"

The strategic value of this compound lies in the oxetane ring's ability to act as a polarity sink .

  • Solubility: The exposed oxygen lone pairs on the oxetane ring (which adopts a puckered conformation) accept hydrogen bonds from water, significantly boosting solubility compared to carbocyclic analogs.

  • Metabolic Stability: Unlike flexible alkyl chains that are prone to CYP450 oxidation, the oxetane ring is metabolically robust. The bridgehead carbons are sterically protected, and the ring strain (~106 kJ/mol) paradoxically prevents facile enzymatic opening under physiological conditions.

Synthesis & Manufacturing Protocols

The synthesis of 4-(Oxetan-3-yloxy)benzonitrile relies on a Nucleophilic Aromatic Substitution (


) strategy. This approach is preferred over Mitsunobu coupling for scale-up due to atom economy and purification simplicity.
Protocol:

Coupling of Oxetan-3-ol and 4-Fluorobenzonitrile

Reagents:

  • Oxetan-3-ol (1.1 equiv)

  • 4-Fluorobenzonitrile (1.0 equiv)

  • Cesium Carbonate (

    
    , 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv)
    
  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with 4-fluorobenzonitrile (1.0 eq) and oxetan-3-ol (1.1 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation/Activation:

    • Option A (Mild): Add

      
       (2.0 eq). Heat to 60–80°C. This is preferred to avoid potential ring-opening side reactions associated with strong bases.
      
    • Option B (Aggressive): Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Allow to warm to RT, then heat to 50°C.

  • Monitoring: Monitor reaction progress via LC-MS or TLC (Hexane/EtOAc). The formation of the product is indicated by the disappearance of the fluoride starting material and the appearance of a more polar spot.

  • Workup: Quench with water/ice. Extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMF), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes). The oxetane moiety is stable on silica but avoid prolonged exposure to acidic modifiers.

Self-Validating Check:

  • 1H NMR Verification: Look for the diagnostic oxetane protons. You should observe a multiplet around

    
     4.5–5.0 ppm (4H) and the AA'BB' aromatic system (
    
    
    
    7.0–7.7 ppm). The absence of the oxetane multiplet indicates ring opening (hydrolysis).
Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the downstream derivatization potential of the nitrile group, highlighting the compound's versatility as a divergent intermediate.

G Start 4-Fluorobenzonitrile (Starting Material) Product 4-(Oxetan-3-yloxy)benzonitrile (CAS 1349716-20-6) Start->Product SNAr 60-80°C Reagent Oxetan-3-ol + Cs2CO3/DMF Reagent->Product Amine Benzylamine (via Reduction) Product->Amine H2 / Raney Ni or LiAlH4 Acid Benzoic Acid (via Hydrolysis) Product->Acid NaOH / H2O Reflux Amidine Benzamidine (via Pinner Rxn) Product->Amidine 1. HCl/EtOH 2. NH3

Figure 1: Synthesis workflow and divergent derivatization pathways for CAS 1349716-20-6.

Applications in Drug Discovery[2][3][4][6][7][9][10][11][12]

This compound is not merely an intermediate; it is a property-modifying scaffold .

A. Bioisosteric Replacement

Researchers utilize the 4-(oxetan-3-yloxy)phenyl motif to replace:

  • 4-Methoxyphenyl: The oxetane analog lowers LogP by ~1.0 unit while maintaining the electronic donation of the oxygen.

  • 4-Isopropoxyphenyl: The oxetane is sterically similar to the isopropyl group but eliminates the metabolic liability of benzylic oxidation at the methine carbon.

B. Fragment-Based Drug Design (FBDD)

The nitrile group serves as a "warhead" or "anchor" in FBDD.

  • Cysteine Targeting: The nitrile can be converted to a covalent trap (e.g., via conversion to an acrylamide derivative after reduction).

  • Serine Protease Inhibitors: Conversion to the amidine (P1 pocket binder) creates potent inhibitors where the oxetane sits in the solvent-exposed region, improving PK properties.

Handling, Stability & Safety

While oxetanes are robust, they possess specific vulnerabilities that must be managed.

Table 2: Stability & Safety Matrix

ParameterRisk/ConditionMitigation Protocol
Acid Sensitivity ModerateThe oxetane ring can undergo ring-opening polymerization or hydrolysis in strong Lewis acids (e.g.,

,

) or strong aqueous acids (

). Protocol: Perform acidic hydrolysis of the nitrile (if needed) under controlled temperature or use basic hydrolysis conditions.
Thermal Stability HighStable up to ~150°C. Safe for standard reflux conditions in solvents like Toluene or DMF.
Nucleophilic Attack LowThe oxetane ring is generally resistant to nucleophiles unless activated by a Lewis acid.
Toxicity (GHS) H302/H312/H332Treat as a standard benzonitrile: Harmful if swallowed, in contact with skin, or inhaled. Use standard PPE (Nitrile gloves, fume hood).
References
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis and Application. Chemical Reviews. Link

  • Barnes-Seeman, D. (2012). The Role of Oxetanes in Medicinal Chemistry: Modulating Physicochemical Properties. Current Topics in Medicinal Chemistry.

An In-depth Technical Guide to 4-(Oxetan-3-yloxy)benzonitrile: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs to optimize the physicochemical and pharmacokinetic properties of drug candidates is of paramount importance. This technical guide provides a comprehensive overview of 4-(Oxetan-3-yloxy)benzonitrile, a molecule that synergistically combines the advantageous features of both the oxetane and benzonitrile moieties. The oxetane ring, a small, polar, three-dimensional cyclic ether, has gained significant traction as a bioisostere for less favorable functional groups, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2] Concurrently, the benzonitrile scaffold is a well-established pharmacophore and a versatile synthetic handle in the development of a wide array of therapeutic agents. This guide will delve into the chemical structure, proposed synthesis, physicochemical properties, and, most importantly, the potential applications of 4-(Oxetan-3-yloxy)benzonitrile as a key building block in contemporary drug discovery programs. While direct experimental data for this specific molecule is emerging, this guide will draw upon established chemical principles and data from closely related analogues to provide a robust and insightful resource for researchers in the field.

Introduction: The Strategic Fusion of Oxetane and Benzonitrile Moieties

The pursuit of novel molecular entities with enhanced "drug-like" properties is a central theme in pharmaceutical research. Two structural motifs that have proven to be of significant value are the oxetane ring and the benzonitrile group.

The oxetane ring , a four-membered cyclic ether, is increasingly utilized as a strategic tool in medicinal chemistry.[1] Its compact, polar, and three-dimensional nature allows it to serve as an effective surrogate for gem-dimethyl or carbonyl groups, often conferring substantial improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] The introduction of an oxetane moiety can enhance aqueous solubility, improve metabolic stability by blocking sites of oxidative metabolism, and modulate the basicity of nearby functional groups.[3]

The benzonitrile group , on the other hand, is a common feature in a multitude of approved drugs and clinical candidates. It can act as a hydrogen bond acceptor and its electronic properties can be crucial for target engagement. Furthermore, the nitrile group is a versatile synthetic intermediate, readily convertible to other functional groups such as amines, amides, and carboxylic acids.

The combination of these two moieties in 4-(Oxetan-3-yloxy)benzonitrile presents a compelling scaffold for the design of novel bioactive molecules. This guide will explore the synthesis, properties, and potential of this promising building block.

Chemical Structure and Properties

The chemical structure of 4-(Oxetan-3-yloxy)benzonitrile consists of a benzonitrile ring substituted at the 4-position with an oxetan-3-yloxy group.

G cluster_0 Starting Materials cluster_1 Activation cluster_2 Reaction cluster_3 Product 4-hydroxybenzonitrile 4-hydroxybenzonitrile Williamson Ether Synthesis Williamson Ether Synthesis 4-hydroxybenzonitrile->Williamson Ether Synthesis Oxetan-3-ol Oxetan-3-ol Mesylation/Tosylation Mesylation/Tosylation Oxetan-3-ol->Mesylation/Tosylation Oxetan-3-yl mesylate/tosylate Oxetan-3-yl mesylate/tosylate Mesylation/Tosylation->Oxetan-3-yl mesylate/tosylate 4-(Oxetan-3-yloxy)benzonitrile 4-(Oxetan-3-yloxy)benzonitrile Williamson Ether Synthesis->4-(Oxetan-3-yloxy)benzonitrile Oxetan-3-yl mesylate/tosylate->Williamson Ether Synthesis

Caption: Proposed synthetic workflow for 4-(Oxetan-3-yloxy)benzonitrile.

Experimental Protocol: A Proposed Synthetic Route

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and common laboratory practices. Optimization of reaction conditions may be necessary.

Step 1: Preparation of the Phenoxide

  • To a solution of 4-hydroxybenzonitrile (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or DMSO) is added a strong base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) at 0 °C.

  • The reaction mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the sodium or potassium 4-cyanophenoxide.

Step 2: Ether Formation

  • To the solution of the phenoxide is added a solution of an activated oxetane derivative, such as 3-bromooxetane or oxetan-3-yl mesylate (1.1 eq.), in the same solvent. Oxetan-3-yl mesylate can be prepared from commercially available oxetan-3-ol. [4]2. The reaction mixture is heated to 60-80 °C and stirred for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-(Oxetan-3-yloxy)benzonitrile.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-(Oxetan-3-yloxy)benzonitrile lies in its potential as a versatile building block for the synthesis of novel drug candidates. The strategic incorporation of this moiety can be envisioned in several therapeutic areas.

As a Bioisosteric Replacement

The oxetane-ether linkage can serve as a metabolically more stable and more polar isostere for other functional groups, such as esters or amides, which are prone to hydrolysis by metabolic enzymes.

In Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that interacts with the hinge region of the kinase domain. The 4-(Oxetan-3-yloxy)benzonitrile scaffold could be elaborated to present key pharmacophoric features for kinase binding, with the oxetane moiety potentially improving solubility and cell permeability.

In Nuclear Receptor Modulators

The benzonitrile group is present in several selective androgen receptor modulators (SARMs) and other nuclear receptor ligands. The introduction of the oxetane group could be a viable strategy to fine-tune the pharmacokinetic profile of these compounds.

In CNS-Targeting Agents

The ability of the oxetane moiety to improve solubility and potentially modulate P-glycoprotein (P-gp) efflux could make 4-(Oxetan-3-yloxy)benzonitrile an attractive starting point for the design of central nervous system (CNS) active agents.

Conclusion

4-(Oxetan-3-yloxy)benzonitrile represents a promising and strategically designed building block for modern drug discovery. It elegantly combines the advantageous properties of the oxetane ring—enhanced solubility, metabolic stability, and three-dimensionality—with the versatile chemistry and established pharmacophoric relevance of the benzonitrile moiety. While direct biological applications of this specific molecule are yet to be extensively reported, the principles of medicinal chemistry and the wealth of data on related oxetane-containing compounds strongly suggest its potential utility. [1]The synthetic accessibility of 4-(Oxetan-3-yloxy)benzonitrile via the robust Williamson ether synthesis further enhances its appeal to medicinal chemists. This technical guide provides a foundational understanding of this molecule and aims to inspire its application in the design and synthesis of the next generation of therapeutic agents.

References

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]

  • Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Royal Society of Chemistry. [Link]

  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. (2019, October 21). MDPI. [Link]

  • Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o572. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 257, 115525. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
  • Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]

  • Benzonitrile at BMRB. bmse000284. [Link]

  • Scott, J. D., et al. (2011). Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as γ-secretase inhibitors. Journal of Medicinal Chemistry, 54(22), 7789–7801. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • 4-Bromo-3-(oxetan-3-yl)benzonitrile. PubChem. [Link]

  • United States Patent. Googleapis. [Link]

  • Process for the preparation of hydroxybenzonitriles.
  • Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture.
  • 3-Bromo-4-hydroxybenzonitrile. PubChem. [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Royal Society of Chemistry. [Link]

  • 4-Benzyloxy-3-methoxybenzonitrile. ResearchGate. [Link]

  • Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

  • 3-ethoxy-4-methoxy benzonitrile preparing method.
  • 4-Bromo-3-hydroxybenzonitrile. PubChem. [Link]

  • Process for preparing 3,4-dihydroxy-benzonitrile.
  • Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang. Atlantis Press. [Link]

Sources

4-(Oxetan-3-yloxy)benzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for Physicochemical Optimization in Drug Discovery

Executive Summary

In modern medicinal chemistry, the modulation of physicochemical properties without altering the core pharmacophore is a critical challenge. 4-(Oxetan-3-yloxy)benzonitrile represents a high-value structural motif where the oxetane ring serves as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups. This guide provides a comprehensive technical analysis of this molecule, detailing its chemical identity, structural advantages, synthesis protocols, and application in multiparameter optimization (MPO).

Chemical Identity & Specifications

ParameterSpecification
IUPAC Name 4-(Oxetan-3-yloxy)benzonitrile
Common Name 4-(Oxetan-3-yloxy)benzonitrile
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Exact Mass 175.0633 Da
SMILES N#Cc1ccc(OC2COC2)cc1
CAS Registry Number Note: Analogues such as 3-fluoro-4-(oxetan-3-yloxy)benzonitrile are registered as 1349717-11-8.[1] The parent scaffold is often synthesized de novo.
Predicted LogP ~1.2 (vs. ~1.9 for 4-ethoxybenzonitrile)
H-Bond Acceptors 3 (Nitrile N, Ether O, Oxetane O)
H-Bond Donors 0
Polar Surface Area (PSA) ~33 Ų (Nitrile) + ~9.2 Ų (Ether) + ~12 Ų (Oxetane ring strain effect) ≈ 54 Ų
Structural Analysis

The 4-(oxetan-3-yloxy)benzonitrile molecule consists of a benzonitrile core linked to an oxetane ring via an ether bridge.

  • The Oxetane Ring: Unlike flexible linear ethers, the oxetane ring is a rigid, four-membered cycle with a "puckered" conformation (angle ~8.7°). This constraint exposes the oxygen lone pairs, significantly increasing polarity and aqueous solubility compared to acyclic analogues like ethoxy or isopropoxy groups.

  • Metabolic Stability: The oxetane ring is generally resistant to oxidative metabolism (CYP450) compared to alkyl chains, making it an excellent "metabolic blocker" at the para-position.

Synthesis Protocols

The synthesis of 4-(oxetan-3-yloxy)benzonitrile relies on the formation of the aryl-alkyl ether bond. Two primary methodologies are recommended based on the availability of starting materials and scale.

Method A: Nucleophilic Aromatic Substitution ( )

Preferred for electron-deficient aryl rings (e.g., if the benzonitrile has additional withdrawing groups like F or CF3, though 4-fluorobenzonitrile is sufficiently activated).

Reagents:

  • Substrate: 4-Fluorobenzonitrile

  • Nucleophile: Oxetan-3-ol

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Solvent: DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran)

Protocol:

  • Activation: In a flame-dried flask under nitrogen, dissolve oxetan-3-ol (1.1 equiv) in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.

  • Addition: Add 4-fluorobenzonitrile (1.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organics with water and brine to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Mitsunobu Reaction

Preferred for neutral or electron-rich phenols, or when avoiding strong bases.

Reagents:

  • Substrate: 4-Hydroxybenzonitrile

  • Alcohol: Oxetan-3-ol[2]

  • Phosphine: Triphenylphosphine (

    
    )
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD

  • Solvent: Anhydrous THF

Protocol:

  • Preparation: Dissolve 4-hydroxybenzonitrile (1.0 equiv), oxetan-3-ol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF under nitrogen.
    
  • Coupling: Cool to 0°C. Add DIAD (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Warm to RT and stir overnight (12–16 h).

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ), which can be difficult to remove. Trituration with ether or rigorous chromatography is required.
    

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathways for both Synthesis Method A (


) and Method B (Mitsunobu).

SynthesisPathways Start_SNAr 4-Fluorobenzonitrile Product 4-(Oxetan-3-yloxy)benzonitrile (MW: 175.18) Start_SNAr->Product SNAr Attack Start_Mitsunobu 4-Hydroxybenzonitrile Start_Mitsunobu->Product Nucleophilic Attack Reagent_Oxetane Oxetan-3-ol Intermediate_Alkoxide Oxetan-3-oxide Anion (Nucleophile) Reagent_Oxetane->Intermediate_Alkoxide NaH (Base) Deprotonation Intermediate_Phosphonium Alkoxy-Phosphonium Complex Reagent_Oxetane->Intermediate_Phosphonium PPh3 / DIAD Activation Intermediate_Alkoxide->Product Displaces F- Intermediate_Phosphonium->Product Inversion at C3 (not chiral here)

Caption: Mechanistic divergence between Nucleophilic Aromatic Substitution (top) and Mitsunobu Coupling (bottom) for the synthesis of the target ether.

Analytical Characterization Expectations

To validate the synthesis of 4-(oxetan-3-yloxy)benzonitrile, the following spectral signatures should be confirmed:

¹H NMR (400 MHz, CDCl₃)
  • Aromatic Region: Two doublets (AA'BB' system) integrating to 2H each.

    • 
       ~7.60 ppm (d, J=8.8 Hz, 2H, ortho to CN).
      
    • 
       ~6.90 ppm (d, J=8.8 Hz, 2H, ortho to O).
      
  • Oxetane Region:

    • 
       ~5.30 ppm (m, 1H, methine CH-O).
      
    • 
       ~4.90 ppm (t, J=7.0 Hz, 2H, oxetane 
      
      
      
      ).
    • 
       ~4.70 ppm (dd, J=7.0, 5.0 Hz, 2H, oxetane 
      
      
      
      ).
    • Note: The oxetane protons appear as distinct multiplets due to the ring puckering and rigidity.

¹³C NMR (100 MHz, CDCl₃)
  • Nitrile Carbon: ~119.0 ppm.

  • Aromatic Carbons:

    • C-O (ipso): ~160.5 ppm.

    • C-H (ortho to CN): ~134.0 ppm.

    • C-H (ortho to O): ~116.0 ppm.

    • C-CN (ipso): ~105.0 ppm.

  • Oxetane Carbons:

    • CH-O: ~72.0 ppm.

    • 
      -O: ~78.0 ppm.
      

Applications in Drug Discovery[2][3]

The oxetan-3-yloxy motif is not merely a linker; it is a functional tool for Lead Optimization .

Solubility Enhancement

The oxetane oxygen is more accessible for hydrogen bonding with water than the oxygen in acyclic ethers.

  • Mechanism: The exposed lone pairs on the strained ring act as a strong hydrogen bond acceptor (HBA).

  • Impact: Replacing a 4-methoxy group with a 4-(oxetan-3-yloxy) group typically increases aqueous solubility by 10–50 fold while maintaining similar potency.

Metabolic Stability
  • Blockade: The oxetane ring sterically and electronically protects the para-position of the phenyl ring from metabolic oxidation.

  • Intrinsic Stability: While oxetanes are strained, they are surprisingly stable to hydrolysis at physiological pH (7.4) and are not easily opened by nucleophiles in biological systems, unlike epoxides.

Lipophilicity Modulation (LogD)
  • Oxetanes are "lipophilic neutral," meaning they add bulk without significantly increasing LogP.

  • Comparison:

    • 4-Isopropoxybenzonitrile: High LogP (lipophilic).

    • 4-(Oxetan-3-yloxy)benzonitrile: Lower LogP (more polar), reducing the risk of non-specific binding and hERG inhibition.

Safety & Handling

  • Hazard Classification:

    • Acute Toxicity: Benzonitriles are generally toxic if swallowed or inhaled (Category 3/4).

    • Skin Irritation: Causes skin irritation and serious eye irritation.[3]

  • Reactivity:

    • Oxetanes can polymerize in the presence of strong Lewis acids (

      
      , 
      
      
      
      ).
    • Stable under standard basic and neutral aqueous conditions.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of nitrile vapors or phosphine byproducts (from Mitsunobu).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition, 49(16), 2816-2850. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes in Medicinal Chemistry: Synthesis and Evaluation." Journal of Medicinal Chemistry, 53(19), 7119-7143. Link

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150-12233. Link

  • PubChem Compound Summary. "Benzonitrile Derivatives and Properties." National Center for Biotechnology Information. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257-8322. Link

Sources

Oxetane-Containing Benzonitrile Derivatives: Strategic Bioisosterism in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Oxetane-Containing Benzonitrile Derivatives for Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1]

Executive Summary

The integration of oxetane rings into benzonitrile scaffolds represents a high-value tactic in modern lead optimization. While benzonitriles serve as critical pharmacophores—providing robust hydrogen bond acceptance and metabolic stability—their lipophilicity and lack of sp³ character can limit solubility and selectivity. The 3,3-disubstituted oxetane moiety has emerged as a superior bioisostere for the gem-dimethyl group and the carbonyl functionality. This guide details the structural logic, synthetic methodologies, and physicochemical advantages of grafting oxetanes onto benzonitrile derivatives to optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).[1]

The Strategic Rationale: Why Oxetane-Benzonitriles?

The Bioisosteric Triad

In drug design, the oxetane ring (a four-membered cyclic ether) occupies a unique "Goldilocks" zone between the lipophilic gem-dimethyl group and the polar, often unstable, carbonyl group.[1]

  • Vs. gem-Dimethyl: Replacing a gem-dimethyl group with an oxetane reduces the LogP by approximately 1.0 unit while maintaining steric bulk and sp³ geometry. This is critical for benzonitrile-containing drugs (e.g., aromatase inhibitors) where high lipophilicity often drives non-specific binding.

  • Vs. Carbonyl: Unlike ketones or aldehydes, oxetanes are chemically stable and resistant to nucleophilic attack in physiological conditions. However, the exposed oxygen lone pairs in the strained ring (puckering angle ~8.7°) function as potent hydrogen bond acceptors (HBA), often mimicking the carbonyl's interaction with protein backbones.

The Benzonitrile Synergy

The benzonitrile group is a linear, electron-withdrawing motif. When an oxetane is attached (e.g., 4-(oxetan-3-yl)benzonitrile), it introduces a defined dipole vector orthogonal to the aromatic plane.[1] This combination allows for:

  • Metabolic Blocking: The oxetane ring blocks metabolic "soft spots" (benzylic positions) without the lipophilic penalty of alkyl groups.

  • Solubility Enhancement: The high polarity of the C–O bonds increases aqueous solubility, a common failure mode for aromatic nitriles.

Bioisosterism cluster_0 Optimization Outcome GemDimethyl Gem-Dimethyl (High LogP, Metabolic Liability) Oxetane Oxetane (Low LogP, Stable, H-Bond Acceptor) GemDimethyl->Oxetane Bioisosteric Replacement (Reduce Lipophilicity) Benzonitrile Benzonitrile Scaffold (Pharmacophore) Oxetane->Benzonitrile Grafted via C3 Result Optimized Lead: Lower LogD, Higher Sol, Metabolic Block Oxetane->Result Carbonyl Carbonyl (Polar, Chemically Labile) Carbonyl->Oxetane Bioisosteric Replacement (Improve Stability) Benzonitrile->Result

Figure 1: The strategic positioning of oxetane as a bioisostere bridging the gap between lipophilic alkyl groups and reactive carbonyls.

Synthetic Methodologies

Constructing oxetane-containing benzonitriles requires navigating the ring strain (~26 kcal/mol) of the oxetane. Two primary strategies are dominant: De Novo Construction and Metallaphotoredox Cross-Coupling.

Strategy A: De Novo Construction (Williamson Etherification)

This is the classical, robust route for generating 3-aryl oxetanes.

  • Precursor: Start with a 2-aryl-propane-1,3-diol (derived from the reduction of a diethyl 2-(4-cyanophenyl)malonate).

  • Activation: Selective activation of one hydroxyl group (tosylation or mesylation).

  • Cyclization: Intramolecular displacement using a base (e.g., NaH or n-BuLi).[1]

  • Pros: Scalable, uses inexpensive reagents.

  • Cons: Multi-step linear sequence; harsh basic conditions may hydrolyze the nitrile if not carefully controlled.

Strategy B: Nickel/Photoredox Cross-Coupling (The Modern Standard)

For late-stage functionalization, coupling a pre-formed oxetane halide with a benzonitrile aryl halide is superior. This method utilizes dual catalysis (Ni/Ir) to forge the C(sp²)–C(sp³) bond.

  • Mechanism: The photocatalyst generates an oxetanyl radical (from a silicate, carboxylate, or halide precursor) which is intercepted by a Nickel(0) catalyst that has undergone oxidative addition into the aryl halide (e.g., 4-bromobenzonitrile).[1]

  • Key Advantage: Allows the "installation" of the oxetane module onto complex commercial benzonitrile intermediates without rebuilding the scaffold.

Physicochemical & ADME Profiling

The following table contrasts the properties of a hypothetical benzonitrile lead optimized with an oxetane versus traditional groups.

Table 1: Comparative Properties of 4-Substituted Benzonitriles

PropertyGem-Dimethyl AnalogCarbonyl Analog (Ketone)Oxetane Analog Impact
LogP 3.5 (High)1.8 (Low)1.9 - 2.1 Ideal lipophilicity range for oral bioavailability.
H-Bond Acceptors 1 (Nitrile only)2 (Strong)2 (Moderate) Improved solubility without excessive desolvation penalty.
Metabolic Stability (HLM) Low (Benzylic oxidation)High (but chemically reactive)High Blocks CYP-mediated hydroxylation at the benzylic carbon.
Aqueous Solubility < 10 µM> 500 µM> 200 µM Significant improvement over alkyl analogs.
Plasma Protein Binding > 99%~ 80%~ 90% Increased free fraction available for target engagement.

Experimental Protocol: Nickel-Catalyzed Cross-Coupling

Objective: Synthesis of 4-(oxetan-3-yl)benzonitrile via reductive cross-coupling.

Reagents:

  • Substrate A: 4-Bromobenzonitrile (1.0 equiv)[1]

  • Substrate B: 3-Iodooxetane (1.5 equiv)

  • Catalyst: NiCl₂·glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Reductant: Manganese powder (Mn⁰) (2.0 equiv)[1]

  • Solvent: DMF (Anhydrous)

Protocol:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with NiCl₂·glyme (10 mol%) and dtbbpy (10 mol%). Add DMF (0.1 M concentration relative to substrate) and stir for 30 minutes to form the active green Ni-ligand complex.

  • Substrate Addition: Add 4-bromobenzonitrile (1.0 equiv), 3-iodooxetane (1.5 equiv), and Mn powder (2.0 equiv) to the vial.

  • Reaction: Seal the vial and stir vigorously at 60°C for 12 hours. The Mn acts as the terminal reductant to turnover the Ni(II) to Ni(0).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove manganese salts. Wash the filtrate with water (3x) and brine (1x).

  • Purification: Dry organic phase over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). The oxetane product is typically more polar than the starting bromide.

Self-Validating Check:

  • TLC: The product will stain distinctly with KMnO₄ (oxidation of the ether) and show a lower R_f than the aryl bromide.

  • NMR: Look for the characteristic oxetane protons: a multiplet at ~4.7-5.0 ppm (4H) and the benzylic methine proton at ~4.3 ppm (1H).

Visualizing the Synthetic Workflow

SynthesisWorkflow ArylHalide 4-Bromobenzonitrile (Ar-Br) OxidativeAddition Oxidative Addition (Ar-Ni-Br) ArylHalide->OxidativeAddition OxetaneHalide 3-Iodooxetane (Alk-I) RadicalGen Radical Generation (Oxetanyl Radical) OxetaneHalide->RadicalGen NiComplex Ni(II)/dtbbpy Pre-catalyst NiComplex->OxidativeAddition Mn Mn(0) Reductant Mn->RadicalGen Coupling Reductive Elimination (Csp2-Csp3 Bond Formation) OxidativeAddition->Coupling RadicalGen->Coupling Product 4-(Oxetan-3-yl)benzonitrile Coupling->Product

Figure 2: Mechanistic flow of the Nickel-catalyzed reductive cross-coupling to install the oxetane ring.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2] Chemical Reviews. Link

  • Everson, D. A., & Weix, D. J. (2010).[3] "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides." Journal of the American Chemical Society.[4] Link

  • Dunbar, C. R., et al. (2020). "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." Journal of Medicinal Chemistry. Link

Sources

4-(Oxetan-3-yloxy)benzonitrile: A Comprehensive Guide to Organic Solvent Solubility Profiles and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of oxetane rings into aromatic scaffolds has revolutionized modern medicinal chemistry and process development. 4-(Oxetan-3-yloxy)benzonitrile (CAS: 1349716-20-6) [1] represents a highly versatile building block, combining the electron-withdrawing, polar nature of a cyano group with the unique physicochemical properties of an oxetane ether. Understanding the solubility profile of this molecule in organic solvents is critical for optimizing synthetic workflows, purification processes, and downstream drug formulation.

This whitepaper provides an in-depth analysis of the structural rationale behind the solubility of 4-(Oxetan-3-yloxy)benzonitrile, presents a predictive solubility matrix, and outlines a self-validating experimental protocol for thermodynamic solubility profiling.

Structural and Physicochemical Rationale

To predict and manipulate the solubility of 4-(Oxetan-3-yloxy)benzonitrile, one must first deconstruct its molecular architecture. The molecule's solvation behavior is governed by the interplay of three distinct structural motifs:

  • The Oxetane Ring: Unlike larger, more flexible cyclic ethers, the four-membered oxetane ring possesses an intrinsic ring strain of approximately 106 kJ/mol[2]. This strain forces the ring into a slightly puckered conformation (with a puckering angle of 8.7° at 140 K)[2]. Crucially, this geometry exposes the oxygen atom's lone pairs, making the oxetane an exceptionally strong hydrogen-bond acceptor[2]. Furthermore, replacing traditional lipophilic groups with an oxetane motif has been shown to increase solubility by factors ranging from 4 to over 4000[3].

  • The Benzonitrile Core: The cyano group (-C≡N) is a strong, linear dipole. Benzonitrile derivatives are generally highly miscible or soluble in common organic solvents such as ethanol, acetone, ether, and chloroform[4]. The strong dipole-dipole interactions facilitated by the nitrile group significantly enhance solubility in polar aprotic media.

  • Crystal Lattice Disruption: The planar nature of a standard benzene ring promotes strong

    
     stacking in the solid state, which increases lattice energy and reduces solubility. However, the 
    
    
    
    -rich, puckered nature of the oxetane substituent introduces steric bulk that disrupts optimal crystal packing. This lowered lattice energy is a primary driver for the enhanced solubility of oxetane-containing compounds in organic solvents[5].

G Molecule 4-(Oxetan-3-yloxy)benzonitrile Oxetane Oxetane Ring (H-Bond Acceptor) Molecule->Oxetane Cyano Cyano Group (Strong Dipole) Molecule->Cyano Aromatic Benzene Core (Pi-Pi Interactions) Molecule->Aromatic PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) Oxetane->PolarProtic H-Bonding PolarAprotic Polar Aprotic Solvents (e.g., DMSO, MeCN) Oxetane->PolarAprotic Dipole-Dipole Cyano->PolarAprotic Strong Dipole Aromatic->PolarAprotic Solvation Shell NonPolar Non-Polar Solvents (e.g., Hexane) Aromatic->NonPolar Weak Dispersion

Caption: Solvation mechanisms and intermolecular interactions of 4-(Oxetan-3-yloxy)benzonitrile.

Solubility Profiles in Organic Solvents

Based on the structural parameters discussed above, the solubility of 4-(Oxetan-3-yloxy)benzonitrile can be categorized by solvent class. The table below synthesizes the expected quantitative solubility ranges, providing a guide for solvent selection during process chemistry.

Solvent ClassRepresentative SolventsPredicted Solubility RangeMechanistic Causality
Polar Aprotic DMSO, DMF, Acetone, Acetonitrile> 100 mg/mL (Excellent)Optimal alignment of the cyano dipole with the solvent dipole; strong solvation of the oxetane oxygen without the need for H-bond donation.
Moderately Polar Dichloromethane (DCM), Ethyl Acetate, Chloroform50 - 100 mg/mL (High)Favorable dipole-induced dipole interactions. The oxetane ring's lower lipophilicity compared to gem-dimethyl groups maintains high solubility[5].
Polar Protic Methanol, Ethanol, Isopropanol10 - 50 mg/mL (Moderate to Good)The exposed lone pairs of the oxetane oxygen act as robust H-bond acceptors for the solvent's hydroxyl protons[2].
Non-Polar Aliphatic Hexane, Heptane, Cyclohexane< 5 mg/mL (Poor)The high overall polarity of the molecule (driven by the -CN and oxetane groups) prevents efficient solvation via weak London dispersion forces.

Experimental Workflow: Thermodynamic Solubility Profiling

To accurately determine the solubility of 4-(Oxetan-3-yloxy)benzonitrile for regulatory or advanced formulation purposes, a self-validating thermodynamic shake-flask method is required. Unlike kinetic solubility assays (which are prone to supersaturation artifacts), this protocol ensures true equilibrium is reached.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 50 mg of 4-(Oxetan-3-yloxy)benzonitrile into a 2.0 mL glass HPLC vial.

  • Add 500 µL of the target organic solvent (e.g., Ethyl Acetate). The presence of visible, undissolved solid is mandatory to ensure saturation.

Step 2: Thermodynamic Equilibration (The Self-Validating Step)

  • Place the vials in a thermoshaker at exactly 25.0°C (±0.1°C) and agitate at 800 rpm.

  • Causality Check: Prepare duplicate vials for two time points: 24 hours and 48 hours . Comparing these time points is a critical self-validation mechanism. If the concentration at 48 hours is >5% higher than at 24 hours, thermodynamic equilibrium was not achieved, and the agitation time must be extended.

Step 3: Phase Separation

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25°C.

  • Expert Insight: Filtration through a 0.45 µm PTFE syringe filter can be used as an alternative, but centrifugation is preferred to avoid potential adsorption of the highly polar oxetane compound onto the filter membrane.

Step 4: Quantification via HPLC-UV

  • Carefully aspirate an aliquot of the clear supernatant and dilute it 1:100 or 1:1000 in the mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the detector.

  • Analyze via HPLC-UV (detection at ~254 nm for the benzonitrile chromophore) against a 5-point calibration curve prepared from a certified reference standard.

G A 1. Compound Weighing Excess 4-(Oxetan-3-yloxy)benzonitrile B 2. Solvent Addition Target Organic Solvent (500 µL) A->B C 3. Equilibration Agitation at 25°C (24h & 48h) B->C D 4. Phase Separation Centrifugation (10,000 rpm, 15 min) C->D E 5. Supernatant Analysis HPLC-UV Quantification D->E F 6. Data Validation Compare 24h vs 48h Concentrations E->F

Caption: Thermodynamic solubility profiling workflow for oxetane derivatives.

Implications for Drug Development and Synthesis

The solubility profile of 4-(Oxetan-3-yloxy)benzonitrile makes it an exceptionally valuable intermediate.

  • Process Chemistry: Because it is highly soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in aliphatic hydrocarbons (Hexane), chemists can leverage this differential solubility for purification. A common technique is to dissolve the crude product in a minimal amount of ethyl acetate and slowly add hexane to induce controlled crystallization.

  • Medicinal Chemistry: The oxetane ring is frequently used as a metabolically stable bioisostere for carbonyl groups or morpholine rings[3][5]. By starting with 4-(Oxetan-3-yloxy)benzonitrile, researchers can perform cross-coupling reactions or convert the cyano group into primary amines, amidines, or tetrazoles, all while maintaining excellent solubility profiles in both the organic reaction media and the final aqueous physiological environments.

References

  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Chemical Space Exploration of Oxetanes Source: MDPI (Molecules) URL: [Link]

Sources

A Senior Application Scientist's Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Metabolic Stability of the 4-(Oxetan-3-yloxy)benzonitrile Scaffold

The 4-(oxetan-3-yloxy)benzonitrile scaffold is an emerging motif in medicinal chemistry, combining the favorable physicochemical properties of the oxetane ring with the versatile chemistry of the benzonitrile group. This guide provides an in-depth analysis of the anticipated metabolic stability of this scaffold, offering predictive insights into its metabolic fate and a practical framework for its experimental evaluation. By understanding the potential metabolic liabilities and the strategies to mitigate them, researchers can unlock the full potential of this promising chemical entity in drug discovery programs.

The Strategic Advantage of the Oxetane Moiety in Drug Design

The incorporation of an oxetane ring is a deliberate strategy to enhance the drug-like properties of a molecule.[1][2][3] As a bioisosteric replacement for gem-dimethyl or carbonyl groups, the oxetane motif can improve aqueous solubility and metabolic stability while reducing lipophilicity.[4][5][6] Its three-dimensional structure can also lead to improved target engagement and selectivity.[1][2] The electron-withdrawing nature of the oxetane's oxygen atom can modulate the basicity of adjacent functional groups, a critical factor in avoiding off-target effects such as hERG channel inhibition.[5][6]

Predicted Metabolic Pathways of the 4-(Oxetan-3-yloxy)benzonitrile Scaffold

The metabolic fate of the 4-(Oxetan-3-yloxy)benzonitrile scaffold is likely determined by the interplay of several enzymatic systems acting on its distinct structural components: the oxetane ring, the ether linkage, and the benzonitrile group.

Metabolism of the Oxetane Ring

The oxetane ring, while generally introduced to enhance metabolic stability, is not metabolically inert. Two primary pathways for its metabolism have been identified:

  • Microsomal Epoxide Hydrolase (mEH) Mediated Hydrolysis: The strained oxetane ring can be a substrate for mEH, leading to hydrolytic ring-opening to form a diol.[7][8] This pathway can represent a significant clearance mechanism for some oxetane-containing compounds and can be strategically employed to direct metabolism away from CYP450 enzymes.[7][8][9]

  • Cytochrome P450 (CYP450) Mediated Oxidation: While generally less susceptible to CYP450-mediated metabolism than more electron-rich moieties, the oxetane ring can undergo oxidation.[10] The site of oxidation can be influenced by the substitution pattern on the ring.[11]

Metabolism of the Benzonitrile Group

The benzonitrile group is also susceptible to metabolic transformation, primarily through the action of CYP450 enzymes. The most common metabolic pathway is the oxidation of the nitrile to an amide.[12] This conversion is not a simple hydrolysis but an oxidative process where the oxygen atom is derived from molecular oxygen.[12] The resulting amide may then be further hydrolyzed to a carboxylic acid.

Metabolism of the Ether Linkage and Aromatic Ring

The ether linkage connecting the oxetane and the phenyl ring is a potential site for O-dealkylation, which would yield 4-hydroxybenzonitrile. This phenolic metabolite would then be a prime candidate for Phase II conjugation reactions. Additionally, the aromatic ring itself can undergo CYP450-mediated hydroxylation at positions ortho or meta to the ether linkage.

Phase II Conjugation

Any phenolic metabolites generated through the cleavage of the ether linkage or hydroxylation of the aromatic ring are likely to undergo rapid Phase II metabolism. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is a major pathway for the clearance of phenolic compounds, leading to the formation of more water-soluble glucuronide conjugates that are readily excreted.[13][14][15]

Predicted Metabolic Pathways of 4-(Oxetan-3-yloxy)benzonitrile

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 4-(Oxetan-3-yloxy)benzonitrile 4-(Oxetan-3-yloxy)benzonitrile mEH Hydrolysis mEH Hydrolysis 4-(Oxetan-3-yloxy)benzonitrile->mEH Hydrolysis mEH CYP450 Oxidation (Oxetane) CYP450 Oxidation (Oxetane) 4-(Oxetan-3-yloxy)benzonitrile->CYP450 Oxidation (Oxetane) CYP450 CYP450 Oxidation (Nitrile) CYP450 Oxidation (Nitrile) 4-(Oxetan-3-yloxy)benzonitrile->CYP450 Oxidation (Nitrile) CYP450 O-Dealkylation O-Dealkylation 4-(Oxetan-3-yloxy)benzonitrile->O-Dealkylation CYP450 Aromatic Hydroxylation Aromatic Hydroxylation 4-(Oxetan-3-yloxy)benzonitrile->Aromatic Hydroxylation CYP450 Diol Metabolite Diol Metabolite mEH Hydrolysis->Diol Metabolite Oxidized Oxetane Metabolite Oxidized Oxetane Metabolite CYP450 Oxidation (Oxetane)->Oxidized Oxetane Metabolite Amide Metabolite Amide Metabolite CYP450 Oxidation (Nitrile)->Amide Metabolite 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile O-Dealkylation->4-Hydroxybenzonitrile Hydroxylated Aromatic Metabolite Hydroxylated Aromatic Metabolite Aromatic Hydroxylation->Hydroxylated Aromatic Metabolite UGT Conjugation UGT Conjugation 4-Hydroxybenzonitrile->UGT Conjugation UGTs Hydroxylated Aromatic Metabolite->UGT Conjugation UGTs Glucuronide Conjugates Glucuronide Conjugates UGT Conjugation->Glucuronide Conjugates

Caption: Predicted metabolic pathways for the 4-(Oxetan-3-yloxy)benzonitrile scaffold.

Experimental Workflow for Assessing Metabolic Stability

A systematic in vitro evaluation is crucial to determine the metabolic stability of the 4-(Oxetan-3-yloxy)benzonitrile scaffold and to identify its major metabolic pathways.[16][17][18]

In Vitro Microsomal Stability Assay

This assay is a primary screen to evaluate Phase I metabolic stability.[18]

Experimental Protocol:

  • Preparation of Incubation Mixtures:

    • In a 96-well plate, prepare incubation mixtures containing liver microsomes (from human and relevant preclinical species) and the test compound in a phosphate buffer (pH 7.4).[10]

    • Include positive control compounds with known high and low metabolic clearance.

  • Initiation of the Reaction:

    • Pre-incubate the mixtures at 37°C.

    • Initiate the metabolic reaction by adding a solution of NADPH.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19]

In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes.[18][19]

Experimental Protocol:

  • Hepatocyte Suspension:

    • Prepare a suspension of cryopreserved hepatocytes in a suitable incubation medium.[16]

  • Incubation:

    • Add the test compound to the hepatocyte suspension and incubate at 37°C in a shaking water bath.

  • Time-Point Sampling and Analysis:

    • Follow the same time-point sampling, quenching, and LC-MS/MS analysis procedures as described for the microsomal stability assay.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) in hepatocytes.[19]

Experimental Workflow for In Vitro Metabolic Stability Assessment

cluster_workflow Metabolic Stability Workflow Start Start Prepare Incubation Mixtures Prepare Incubation Mixtures Start->Prepare Incubation Mixtures Initiate Reaction (add NADPH) Initiate Reaction (add NADPH) Prepare Incubation Mixtures->Initiate Reaction (add NADPH) Time-Point Sampling & Quenching Time-Point Sampling & Quenching Initiate Reaction (add NADPH)->Time-Point Sampling & Quenching Sample Processing (Centrifugation) Sample Processing (Centrifugation) Time-Point Sampling & Quenching->Sample Processing (Centrifugation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing (Centrifugation)->LC-MS/MS Analysis Data Analysis (t½, CLint) Data Analysis (t½, CLint) LC-MS/MS Analysis->Data Analysis (t½, CLint) End End Data Analysis (t½, CLint)->End

Caption: A streamlined workflow for assessing in vitro metabolic stability.

Data Interpretation and Reporting

The primary outputs of in vitro metabolic stability assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).

ParameterDescription
In Vitro Half-Life (t½) The time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.
Intrinsic Clearance (CLint) The intrinsic ability of the liver to metabolize a drug, independent of blood flow. It is calculated from the half-life and the incubation conditions.[19]

These parameters are crucial for rank-ordering compounds based on their metabolic stability and for predicting in vivo pharmacokinetic parameters.

Strategies for Enhancing Metabolic Stability

Should the 4-(Oxetan-3-yloxy)benzonitrile scaffold exhibit metabolic liabilities, several strategies can be employed to improve its stability:

  • Blocking Metabolic Hotspots: Introduction of a metabolically stable group, such as a fluorine atom, on the aromatic ring can block potential sites of hydroxylation.

  • Modulating Electronic Properties: The use of electron-withdrawing or -donating groups on the aromatic ring can alter the susceptibility of the scaffold to oxidative metabolism.

  • Bioisosteric Replacement: If the benzonitrile group is found to be a metabolic liability, it could be replaced with other polar groups that can act as hydrogen bond acceptors, such as a pyrazole or an oxadiazole.[20][21][22]

Conclusion

The 4-(Oxetan-3-yloxy)benzonitrile scaffold holds considerable promise for the development of novel therapeutics. Its unique combination of a metabolically robust oxetane ring and a versatile benzonitrile moiety offers a compelling starting point for drug design. A thorough understanding of its potential metabolic pathways, coupled with a systematic experimental evaluation, will be instrumental in optimizing its metabolic stability and advancing new drug candidates toward the clinic.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for discovering and optimizing drugs.
  • Toselli, F., et al. (2017). Hip to be square: oxetanes as design elements to alter metabolic pathways. Drug Metabolism and Disposition, 45(7), 834-845.
  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in drug discovery. Chemical Reviews, 114(17), 8257-8322.
  • Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug design. Journal of Medicinal Chemistry, 53(8), 3227-3246.
  • Voight, E. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Lv, X., et al. (2011). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1075-1087.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • WuXi AppTec. (2023, October 9). Evaluating Metabolic Stability in Drug Development: 5 Assays.
  • Thermo Fisher Scientific. (n.d.).
  • Toselli, F., et al. (2017).
  • PubMed. (2011, September 15). First-pass Metabolism via UDP-glucuronosyltransferase: A Barrier to Oral Bioavailability of Phenolics.
  • Dowling, M. S., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12353-12401.
  • Fredenwall, M., et al. (2017). Hip to be square: oxetanes as design elements to alter metabolic pathways. Drug Metabolism and Disposition, 45(7), 834-845.
  • Stepan, A. F., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 115209.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Meanwell, N. A. (2018). Bioisosterism: A Rational Approach in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery.
  • Rettie, A. E., & Hanzlik, R. P. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Chemical Research in Toxicology, 15(4), 543-548.
  • Al-Ghorbani, M., et al. (2015). Input of Isosteric and Bioisosteric Approach in Drug design. International Journal of Drug Design and Discovery, 6(2), 1545-1558.
  • Drug Design. (2007, February 15). Bioisosterism.
  • PubMed. (2024, May 3). Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs).
  • Synblock. (n.d.). CAS 1392467-03-6 | 3-methyl-4-(oxetan-3-yl)benzonitrile.
  • BLDpharm. (n.d.). 1597102-67-4|3-Bromo-4-(oxetan-3-yloxy)benzonitrile.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
  • Benchchem. (n.d.).
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Taylor & Francis. (n.d.). UDP-glucuronosyltransferase – Knowledge and References.
  • IUCr. (2010). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2783.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile.
  • Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol.
  • Taylor & Francis. (n.d.). UDP-glucuronosyltransferase – Knowledge and References.
  • ResearchGate. (2015).
  • MDPI. (2020, January 17). The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology.
  • PubMed Central. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • PubMed Central. (2020, August 18). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs.

Sources

The Oxetane Ring as a gem-Dimethyl Surrogate in Benzonitrile-Based Therapeutics: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of physicochemical properties is as critical as target affinity. The gem-dimethyl group is a ubiquitous structural motif used to block metabolically labile sites and restrict molecular conformation. However, its significant lipophilicity often leads to poor aqueous solubility, high plasma protein binding, and increased off-target toxicity.

This whitepaper explores the bioisosteric replacement of the gem-dimethyl group with a 3,3-disubstituted oxetane ring, specifically within the context of benzonitrile-containing pharmacophores (e.g., non-steroidal androgen receptor antagonists). By synthesizing technical accuracy with field-proven methodologies, this guide provides researchers with the mechanistic rationale, comparative data, and self-validating experimental protocols required to successfully execute this structural transformation.

The Bioisosteric Rationale: Why Oxetane?

The oxetane ring—a highly strained four-membered cyclic ether—has transitioned from a synthetic curiosity to a privileged scaffold in drug discovery, a shift largely catalyzed by foundational work from [1] and the Carreira group.

Mechanistic Causality of the Substitution

When replacing a gem-dimethyl group, the 3,3-disubstituted oxetane acts as a "liponeutral bulk increase." The causality behind its superior physicochemical profile is threefold:

  • Dipole Moment and Polarity: The oxygen atom introduces a strong local dipole and acts as a hydrogen-bond acceptor. This directly disrupts the highly ordered, lipophilic crystal packing typical of gem-dimethyl compounds, drastically lowering the partition coefficient (LogD) and increasing thermodynamic aqueous solubility.

  • Steric Congruence: The oxetane ring occupies an almost identical spatial volume to the gem-dimethyl group. The C–O bonds (1.45 Å) and C–C bonds (1.54 Å) in the oxetane ring create a compact, puckered conformation that maintains the necessary steric bulk to lock the molecule into its bioactive conformation without causing steric clashes in the target binding pocket.

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently oxidize lipophilic gem-dimethyl groups. The electron-withdrawing nature of the oxetane oxygen inductively deactivates adjacent C–H bonds, redirecting or completely blocking CYP-mediated oxidative clearance.

G N1 Identify Lipophilic Liability (gem-dimethyl) N2 In Silico Docking (Target Binding Domain) N1->N2 Structural Hypothesis N3 Synthesis of Spiro-Oxetane Surrogate N2->N3 Scaffold Selection N4 Physicochemical Profiling (LogD, Solubility) N3->N4 Compound Validation N5 In Vitro ADME (CYP450 Stability) N3->N5 Metabolic Validation

Figure 1: Strategic workflow for oxetane bioisosteric replacement and validation.

Case Study: Benzonitrile-Based Androgen Receptor (AR) Antagonists

Benzonitriles are critical pharmacophores in oncology, most notably in non-steroidal antiandrogens like enzalutamide and bicalutamide. The cyano group is highly electron-withdrawing, forming critical hydrogen bonds with residues (e.g., Arg752 and Gln711) in the Androgen Receptor (AR) ligand-binding domain.

In standard AR antagonists, a gem-dimethyl group is often positioned on a hydantoin or thiohydantoin ring adjacent to the benzonitrile. While this locks the required conformation, it drives the LogP up to ~4.0, leading to formulation challenges and dose-limiting toxicities. As demonstrated by [2], replacing this lipophilic bulk with a spiro-oxetane ring preserves the critical AR antagonism while profoundly altering the molecule's hydration shell.

G L Oxetane-Benzonitrile Antagonist AR Androgen Receptor (AR) Ligand Binding Domain L->AR High-affinity binding (H-bonds & Sterics) Conf Conformational Change (Helix 12 Displacement) AR->Conf Steric clash via oxetane bulk Nuc Nuclear Translocation Blocked Conf->Nuc Prevents co-activator recruitment DNA Target Gene Transcription Inhibited (Apoptosis) Nuc->DNA Suppresses tumor growth

Figure 2: Mechanism of action for oxetane-benzonitrile AR antagonists.

Comparative Data Analysis

The integration of an oxetane ring yields quantifiable improvements across the ADME spectrum. Table 1 summarizes the typical shifts observed when transitioning from a gem-dimethyl-thiohydantoin-benzonitrile to its spiro-oxetane counterpart, supported by data trends from recent drug discovery campaigns [3].

Table 1: Physicochemical and Pharmacokinetic Comparison

Parametergem-Dimethyl ScaffoldSpiro-Oxetane SurrogateMechanistic Causality
LogD (pH 7.4) ~ 4.1~ 2.8Oxygen lone pairs increase polarity, reducing overall lipophilicity.
Aqueous Solubility < 10 µg/mL> 250 µg/mLDisruption of crystal lattice packing; enhanced H-bonding with water.
Metabolic Clearance High (CYP3A4 oxidation)LowElectron-withdrawing oxygen deactivates adjacent C–H bonds.
AR Binding (IC₅₀) ~ 35 nM~ 38 nMOxetane occupies identical steric volume, maintaining target pocket fit.

Self-Validating Experimental Protocol: Synthesis & Profiling

To ensure trustworthiness and reproducibility, the following protocol details the synthesis of a spiro-oxetane thiohydantoin benzonitrile. The methodology is designed as a self-validating system , incorporating orthogonal analytical checkpoints to prove causality and rule out assay variance.

Step-by-Step Methodology

Step 1: Strecker Synthesis of 3-Aminooxetane-3-carbonitrile

  • Procedure: To a solution of oxetan-3-one (1.0 eq) in MeOH/H₂O (1:1), add NaCN (1.2 eq) and NH₄Cl (1.5 eq). Stir at room temperature for 12 hours.

  • Causality: Aqueous methanol is explicitly chosen to ensure the solubility of inorganic salts while preventing the ring-opening of the highly strained oxetan-3-one, which is prone to degradation in purely aqueous, harsh basic conditions.

Step 2: Hydrolysis to 3-Aminooxetane-3-carboxylic acid

  • Procedure: Treat the intermediate with concentrated HCl and reflux for 4 hours. Cool the mixture and add propylene oxide dropwise until the pH reaches ~6. Filter the resulting precipitate.

  • Causality: Propylene oxide acts as an irreversible acid scavenger. It consumes the HCl to form chloropropanol, smoothly precipitating the zwitterionic amino acid without introducing inorganic salts (like NaCl) that would poison the downstream coupling reaction.

Step 3: Cyclization with 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

  • Procedure: Dissolve the 3-aminooxetane-3-carboxylic acid (1.0 eq) and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.1 eq) in anhydrous DMF. Add triethylamine (2.0 eq) and heat to 80°C for 16 hours. Extract and purify via flash chromatography.

  • Causality: The benzonitrile isothiocyanate is a highly electrophilic pharmacophore. Triethylamine ensures the oxetane amine remains deprotonated and nucleophilic. The elevated temperature drives the intramolecular cyclization of the transient thiourea intermediate onto the carboxylic acid, cleanly forming the spiro-thiohydantoin.

G Step1 Oxetan-3-one + NaCN + NH4Cl Step2 3-Aminooxetane-3-carbonitrile (Strecker Intermediate) Step1->Step2 Nucleophilic Addition Step3 Acidic Hydrolysis (HCl/H2O) Step2->Step3 Nitrile Hydrolysis Step4 3-Aminooxetane-3-carboxylic acid Step3->Step4 Isolation Step5 4-Isothiocyanato-2-(CF3)benzonitrile + Base (Et3N) Step4->Step5 Condensation Step6 Spiro-Oxetane Thiohydantoin Benzonitrile Target Step5->Step6 Cyclization

Figure 3: Synthetic workflow for generating a spiro-oxetane benzonitrile derivative.

Analytical Validation System

To validate that the observed properties are strictly causal to the oxetane substitution:

  • Chemical Validation (¹⁹F-NMR): The -CF₃ group on the benzonitrile provides an orthogonal, background-free NMR signal. The chemical shift of the -CF₃ group moves distinctly upon conversion from the isothiocyanate to the thiohydantoin, allowing precise kinetic tracking of the cyclization without interference from the oxetane protons.

  • Structural Integrity (LC-MS/MS): Mass spectrometry must be used to confirm the exact mass. A critical failure mode is oxetane ring-opening, which appears as a +18 Da mass shift (water addition). The absence of this peak validates the stability of the 3,3-disubstitution under the reaction conditions [4].

  • Metabolic Control: When running human liver microsome (HLM) stability assays, the gem-dimethyl precursor must be run in parallel as an internal control. This ensures that any observed increase in half-life is strictly due to the oxetane's metabolic shielding, rather than batch-to-batch assay variance.

Conclusion

The strategic replacement of a gem-dimethyl group with an oxetane ring in benzonitrile-based therapeutics is a masterclass in modern bioisosterism. By maintaining the precise steric requirements for target engagement while fundamentally rewiring the molecule's polarity and metabolic liabilities, drug development professionals can rescue highly potent but poorly soluble lead compounds. Adhering to the self-validating synthetic and analytical protocols outlined herein ensures that these structural modifications translate reliably from in silico hypotheses to robust clinical candidates.

References

  • Wuitschik, G., Carreira, E. M., Rogers-Evans, M., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227-3246. URL:[Link]

  • Yaragani, M., Yadlapalli, P., Raghavan, S., et al. (2020). "Design and synthesis of novel tetrahydrofuran cyclic urea derivatives as androgen receptor antagonists." Journal of Chemical Sciences, 132(1), 136. URL:[Link]

  • Bullen, G. A., et al. (2023). "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 66(18), 12653-12675. URL:[Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150-12233. URL:[Link]

The Commercially Available 4-(Oxetan-3-yloxy)benzonitrile Landscape: Synthesis, Sourcing, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Oxetane Bioisostere in Medicinal Chemistry

In modern drug discovery, the optimization of physicochemical properties is just as critical as target affinity. The incorporation of the oxetane ring—a four-membered oxygen-containing heterocycle—has revolutionized structural modifications. Oxetanes serve as highly effective bioisosteres for both gem-dimethyl and carbonyl groups[1],[2].

When a gem-dimethyl group is replaced by an oxetane, the molecule often experiences a profound increase in aqueous solubility (frequently by a factor of 4 to over 4000) while simultaneously reducing its lipophilicity (LogD)[1]. Furthermore, because oxetanes are less susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism compared to highly lipophilic alkyl groups, their incorporation dramatically improves metabolic stability and reduces clearance rates[1],[2].

As a result, functionalized building blocks like 4-(oxetan-3-yloxy)benzonitrile have become highly sought-after intermediates. The benzonitrile moiety offers a versatile synthetic handle for further elaboration (e.g., reduction to benzylamines, hydrolysis to amides/acids, or cross-coupling), while the oxetane ether linkage pre-installs the favorable physicochemical profile needed for late-stage lead optimization.

Chemical Profile & Commercial Sourcing

Due to the synthetic utility of the oxetane-ether linkage, several substituted variants of 4-(oxetan-3-yloxy)benzonitrile are now commercially available through specialized chemical vendors. The table below summarizes the core quantitative data and sourcing avenues for drug development professionals.

Compound NameCAS NumberMolecular WeightKey Commercial Suppliers
4-(Oxetan-3-yloxy)benzonitrile 1349716-20-6175.18 g/mol ChemicalBook[3], Guidechem, JH CHEM
3-Fluoro-4-(oxetan-3-yloxy)benzonitrile 1349717-11-8193.17 g/mol ChemScene[4], Guidechem
3-Methoxy-4-(oxetan-3-yloxy)benzonitrile 1349717-26-5205.21 g/mol Guidechem[5], CymitQuimica
3-Methyl-4-(oxetan-3-yl)benzonitrile *1392467-03-6173.21 g/mol Synblock[6]

*Note: This variant features a direct C-C linkage (oxetan-3-yl) rather than a C-O-C ether linkage, but is highly relevant for structure-activity relationship (SAR) profiling.

Synthetic Methodologies: Nucleophilic Aromatic Substitution (SNAr)

For researchers needing to synthesize these building blocks in-house or scale up specific derivatives, the most reliable pathway is a Nucleophilic Aromatic Substitution (SNAr) utilizing oxetan-3-ol and a substituted 4-fluorobenzonitrile.

SNAr_Mechanism Ox Oxetan-3-ol (Nucleophile Precursor) Base Base (Cs2CO3) Deprotonation Ox->Base Step 1: DMSO, 100°C Alkoxide Oxetan-3-oxide (Active Nucleophile) Base->Alkoxide - HCO3-, - Cs+ Complex Meisenheimer Complex (Transition State) Alkoxide->Complex Step 2: Add ArF, 110°C ArF 4-Fluorobenzonitrile (Electrophile) ArF->Complex SNAr Attack Product 4-(Oxetan-3-yloxy)benzonitrile (Final Product) Complex->Product Rearomatization (-F-)

Fig 1: SNAr mechanism for synthesizing 4-(oxetan-3-yloxy)benzonitrile.

Step-by-Step Experimental Protocol

The following protocol is engineered as a self-validating system, ensuring high yields while protecting the structural integrity of the highly strained four-membered ring[7].

Step 1: Alkoxide Generation

  • Action: Suspend oxetan-3-ol (1.11 mmol) and Cs₂CO₃ (1.11 mmol) in anhydrous DMSO (1.0 mL) in a sealed vial. Heat the suspension at 100°C for 1 hour[7].

  • Causality: The choice of base is critical. Cesium carbonate (Cs₂CO₃) is a mild, non-nucleophilic base with excellent solubility in DMSO. It effectively deprotonates the alcohol without triggering the ring-opening degradation of the oxetane, a common failure mode when utilizing stronger, more nucleophilic bases like NaH or BuLi.

  • In-Process Validation: The solution should transition to a homogenous state, indicating the successful formation of the solvated cesium oxetan-3-oxide ion pair.

Step 2: SNAr Coupling

  • Action: Add 4-fluorobenzonitrile (1.65 mmol) to the reaction mixture and increase the temperature to 110°C for 18 hours[7].

  • Causality: The para-nitrile group acts as a powerful electron-withdrawing group (EWG), drastically reducing the electron density of the aromatic ring. This activates the fluorinated carbon, making it highly susceptible to nucleophilic attack by the "naked" oxetan-3-oxide anion solvated in the polar aprotic DMSO[7].

  • In-Process Validation: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Proceed to workup only when the starting electrophile is consumed and the target mass [M+H]⁺ is the dominant signal.

Step 3: Workup and Isolation

  • Action: Dilute the cooled reaction mixture with EtOAc (15 mL) and wash sequentially with 10% aqueous citric acid (10 mL) and deionized water (10 mL)[7]. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: Because DMSO is highly water-soluble, the aqueous washes effectively partition the solvent and the inorganic cesium/fluoride salts into the aqueous layer, isolating the organic product in the EtOAc phase[7].

  • Purification: Purify the crude material via silica gel chromatography, eluting with a gradient of 0 to 20% EtOAc in heptane to yield the pure product[7].

Supplier Validation & Quality Control Workflow

When sourcing 4-(oxetan-3-yloxy)benzonitrile from commercial suppliers, drug discovery teams must implement a strict Quality Control (QC) workflow. Oxetanes can be prone to acid-catalyzed ring opening or moisture absorption during transit.

QC_Workflow Receipt Commercial Batch Receipt (e.g., Guidechem, ChemScene) HPLC HPLC-UV Analysis Target: >98% Purity Receipt->HPLC NMR 1H & 13C NMR Target: Ring Integrity Receipt->NMR KF Karl Fischer Titration Target: <0.5% Moisture Receipt->KF Decision Quality Gate HPLC->Decision NMR->Decision KF->Decision Approve Approved for Drug Discovery Decision->Approve All Specs Met Reject Reject / Repurify Decision->Reject Spec Failure

Fig 2: Quality control workflow for validating commercial oxetane batches.

Validation Logic:

  • HPLC-UV: Confirms the baseline chemical purity is >98% to prevent downstream cross-coupling poisoning.

  • ¹H NMR: Validates the structural integrity of the oxetane ring. The protons on the intact oxetane ring typically appear as distinct, characteristic multiplets between 4.5 and 5.0 ppm. If the ring has opened due to poor storage, these peaks will shift significantly upfield.

  • Karl Fischer (KF) Titration: Oxetane-containing compounds can exhibit hygroscopic properties. KF titration ensures the moisture content is below 0.5%, which is a critical self-validating step before deploying the building block in moisture-sensitive organometallic reactions.

References

  • Title: Patent Application Publication US 2012/0010183 A1 | Source: Googleapis.
  • Title: Study on Synthesis Of Oxetan-3-ol | Source: ResearchGate | URL
  • Title: Taming 3-Oxetanyllithium Using Continuous Flow Technology | Source: PMC | URL
  • Title: 4-(Oxetan-3-yloxy)
  • Title: 1349717-11-8 | 3-Fluoro-4-(oxetan-3-yloxy)
  • Title: CAS 1349717-26-5 | 3-Methoxy-4-(oxetan-3-yloxy)
  • Title: CAS 1392467-03-6 | 3-methyl-4-(oxetan-3-yl)

Sources

Methodological & Application

synthesis of 4-(Oxetan-3-yloxy)benzonitrile from 4-fluorobenzonitrile

Application Note: High-Yield Synthesis of 4-(Oxetan-3-yloxy)benzonitrile via Nucleophilic Aromatic Substitution ( )

Introduction & Scientific Rationale

The incorporation of the oxetane ring into small molecules is a highly effective and increasingly common strategy in modern drug discovery. Oxetanes serve as metabolically stable,


1

4-(Oxetan-3-yloxy)benzonitrile (CAS: 1349716-20-6)[2] is a highly versatile synthetic intermediate. The cyano group can be further elaborated into primary amines, amides, or tetrazoles, while the oxetane ring provides favorable physicochemical properties for downstream active pharmaceutical ingredients (APIs). The synthesis of this compound relies on a robust Nucleophilic Aromatic Substitution (

Mechanistic Causality & E-E-A-T Principles

To ensure high yields and minimize side reactions, the experimental design must account for the specific electronic and steric properties of the reagents:

  • Base Selection & Alkoxide Formation: Oxetan-3-ol has a

    
     of approximately 15. Potassium tert-butoxide (KOtBu, conjugate acid 
    
    
    ~17) is selected as the base because it is strong enough to quantitatively deprotonate the oxetanol while avoiding the pyrophoric hazards and inconsistent reactivity associated with sodium hydride (NaH). Furthermore, the bulky nature of the tert-butoxide anion minimizes competitive
    
    
    attack by the base itself[3].
  • Nucleophilic Attack (

    
    ):  The resulting oxetan-3-olate anion is a strong, albeit slightly sterically hindered, oxygen nucleophile. The strong electron-withdrawing nature of the para-cyano group on 4-fluorobenzonitrile (-I and -M effects) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This activates the C-F bond, allowing the oxetanyl alkoxide to attack the ipso-carbon and form a resonance-stabilized anionic intermediate (the Meisenheimer complex).
    
  • Leaving Group Expulsion: Subsequent collapse of the Meisenheimer complex expels the fluoride anion. Fluoride is an excellent leaving group in

    
     reactions due to the high electronegativity polarizing the C-F bond and the high lattice energy of the resulting potassium fluoride by-product, which thermodynamically drives the reaction forward.
    

Experimental Workflow

WorkflowStep11. Reagent PreparationDry THF, N2 AtmosphereStep22. Alkoxide FormationOxetan-3-ol + KOtBu (0 °C to RT)Step1->Step2Step33. SNAr ReactionAdd 4-fluorobenzonitrile (60 °C, 3 h)Step2->Step3Step44. Aqueous Work-upQuench H2O, Extract EtOAcStep3->Step4 Monitor via TLC/LC-MSStep55. PurificationSilica Gel ChromatographyStep4->Step5 Avoid Acidic ConditionsStep66. Pure Product4-(Oxetan-3-yloxy)benzonitrileStep5->Step6

Fig 1. Experimental workflow for the synthesis of 4-(oxetan-3-yloxy)benzonitrile.

Materials and Quantitative Data

Reagent Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
4-Fluorobenzonitrile 121.111.01.21 gElectrophile
Oxetan-3-ol 74.081.20.89 gNucleophile
Potassium tert-butoxide 112.211.51.68 gBase
Tetrahydrofuran (Anhydrous) 72.11-50 mLSolvent
Expected Analytical Outcomes
ParameterExpected ValueValidation Purpose
Yield 75% – 85%Process efficiency
Appearance White to off-white solidPurity indicator
TLC (

)
~0.4 (3:1 Hexanes/EtOAc)Reaction completion
LC-MS (

)
176.1

Mass confirmation

Step-by-Step Methodology

This protocol is designed as a self-validating system , ensuring that researchers can verify the success of each phase before proceeding.

Step 1: Setup and Deprotonation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Nitrogen (

    
    ).
    
  • Add oxetan-3-ol (0.89 g, 12.0 mmol) and anhydrous THF (50 mL) to the flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add Potassium tert-butoxide (1.68 g, 15.0 mmol) portion-wise over 5 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

    • Validation Checkpoint: The solution may become slightly opaque or pale yellow, confirming the formation of the potassium oxetan-3-olate alkoxide.

Step 2:


 Reaction Execution
  • Add 4-fluorobenzonitrile (1.21 g, 10.0 mmol) to the reaction mixture in a single portion[3].

  • Equip the flask with a reflux condenser and heat the mixture to 60 °C using an oil bath or heating block.

  • Stir vigorously at 60 °C for 3 to 4 hours.

Step 3: Reaction Monitoring

  • Withdraw a 50 µL aliquot, quench into 500 µL of water, and extract with 500 µL of Ethyl Acetate (EtOAc).

  • Spot the organic layer on a silica gel TLC plate alongside the 4-fluorobenzonitrile starting material. Elute with 3:1 Hexanes/EtOAc.

    • Validation Checkpoint: The reaction is complete when the UV-active starting material spot (

      
       ~0.6) is fully consumed and replaced by a new, more polar UV-active product spot (
      
      
      ~0.4).

Step 4: Quench and Work-up

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding 30 mL of distilled water.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 30 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine, 30 mL).

  • Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure to yield the crude product.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of 0% to 30% EtOAc in Hexanes.

  • Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo to afford 4-(oxetan-3-yloxy)benzonitrile as a white solid.

Critical Parameters & Troubleshooting

  • Acid Sensitivity of Oxetanes: The oxetane ring is highly susceptible to ring-opening by strong Lewis or Brønsted acids, which will irreversibly form 1,3-diols. Do not use acidic work-up conditions (e.g., avoid washing the organic layer with 1M HCl). If degradation is observed during purification, the silica gel can be pre-neutralized with 1% triethylamine in hexanes prior to loading the column.

  • Moisture Sensitivity: Anhydrous conditions during Step 1 and Step 2 are strictly required. Adventitious water in the THF will react with KOtBu to form potassium hydroxide (KOH). KOH can act as a competing nucleophile in the

    
     reaction, leading to the formation of 4-hydroxybenzonitrile—a byproduct that is notoriously difficult to separate from the desired product.
    

References

Application Note: Synthesis of Oxetan-3-yl Aryl Ethers via S_NAr Etherification of Oxetan-3-ol and Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Discovery

The incorporation of the oxetane motif into molecular scaffolds has become a cornerstone strategy in modern medicinal chemistry. Acting as a robust bioisostere for gem-dimethyl, carbonyl, and morpholine groups, oxetanes favorably modulate key physicochemical properties—specifically by enhancing aqueous solubility, reducing lipophilicity (logP), and improving metabolic stability [2] [4].

While traditional Williamson etherification typically involves aliphatic halides, the coupling of oxetan-3-ol with electron-deficient arenes, such as fluorobenzonitriles, proceeds via a Nucleophilic Aromatic Substitution (S_NAr). This protocol details the optimized conditions for this etherification, providing a self-validating workflow for drug development professionals [3].

Bioisostere Root Oxetane Motif Incorporation Prop1 Gem-Dimethyl Bioisostere Root->Prop1 Prop2 Carbonyl Bioisostere Root->Prop2 Prop3 Morpholine Surrogate Root->Prop3 Effect1 Reduces Lipophilicity (logP) Improves Aqueous Solubility Prop1->Effect1 Effect2 Prevents Metabolic Oxidation Enhances Stability Prop1->Effect2 Prop2->Effect1 Effect3 Modulates Basicity Alters Target Affinity Prop3->Effect3

Logical relationship of oxetane bioisosteric replacements and their physicochemical effects.

Mechanistic Insights & Causality

The reaction relies on the deprotonation of oxetan-3-ol to form a highly nucleophilic alkoxide, which subsequently attacks the electron-poor aromatic ring of a fluorobenzonitrile.

  • Base Selection: Cesium carbonate (Cs₂CO₃) is preferred over Sodium Hydride (NaH) for base-sensitive substrates. The large cationic radius of cesium enhances the nucleophilicity of the oxetanyl alkoxide by forming a looser ion pair, accelerating the S_NAr step without inducing oxetane ring-opening.

  • Solvent Effect: Dimethyl sulfoxide (DMSO) is the optimal solvent. Its polar aprotic nature solvates the cesium cation effectively, leaving the alkoxide "naked" and highly reactive.

  • Electrophile Activation: The nitrile group (-CN) on the benzonitrile is strongly electron-withdrawing, activating the ortho and para positions (typically a para-fluoro substituent) for nucleophilic attack and stabilizing the resulting Meisenheimer complex intermediate.

Experimental Design & Optimization Data

The following table summarizes the causal relationship between reaction conditions and yield, highlighting why the Cs₂CO₃/DMSO system is chemically superior for this transformation.

EntryBase (1.1 equiv)SolventTemp (°C)Time (h)Yield (%)Observation & Causality
1K₂CO₃DMF902445Incomplete conversion; K⁺ forms a tighter ion pair than Cs⁺.
2NaHTHF651862Trace ring-opening byproducts; base is too harsh for oxetane.
3 Cs₂CO₃ DMSO 100 18 89 Clean conversion; optimal naked alkoxide formation.
4KOt-BuDMSO1001274Competing degradation due to strong basicity.

Step-by-Step Protocol

This protocol is adapted from established patent literature for the synthesis of Nav 1.7 inhibitors and related pharmaceutical intermediates[1].

Scale: 1.11 mmol

Materials:

  • Oxetan-3-ol (0.082 g, 1.11 mmol)

  • 4-Fluorobenzonitrile (0.200 g, 1.65 mmol)

  • Cesium Carbonate (Cs₂CO₃) (0.362 g, 1.11 mmol)

  • Anhydrous DMSO (1.0 mL)

Procedure:

  • Alkoxide Generation: In an oven-dried, sealed reaction vial equipped with a magnetic stir bar, suspend oxetan-3-ol (0.082 g, 1.11 mmol) and Cs₂CO₃ (0.362 g, 1.11 mmol) in anhydrous DMSO (1.0 mL).

  • Pre-activation: Heat the suspension at 100 °C for 1 hour.

    • Causality: This pre-heating step ensures complete deprotonation of the sterically hindered oxetan-3-ol, maximizing the concentration of the active alkoxide nucleophile before the electrophile is introduced.

  • Electrophile Addition: Cool the vial slightly and add 4-fluorobenzonitrile (0.200 g, 1.65 mmol) in one portion.

  • S_NAr Coupling: Re-seal the vial and heat the reaction mixture at 110 °C for 18 hours. Monitor the reaction progress via LC-MS or TLC (EtOAc/Heptane).

  • Quench and Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) (15 mL). Wash the organic layer sequentially with 10% aqueous citric acid solution (10 mL), followed by distilled water (10 mL) and brine (10 mL).

    • Causality: The 10% citric acid wash is deliberately chosen to neutralize residual base. Using stronger mineral acids (like HCl) risks acid-catalyzed ring-opening of the strained oxetane moiety.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude material via silica gel flash chromatography, eluting with a gradient of 0% to 20% EtOAc in heptane to yield the pure 4-(oxetan-3-yloxy)benzonitrile.

Workflow Step1 1. Reagent Assembly Oxetan-3-ol + Cs2CO3 + DMSO Step2 2. Alkoxide Generation Heat at 100°C for 1h Step1->Step2 Deprotonation Step3 3. Electrophile Addition Add 4-Fluorobenzonitrile Step2->Step3 Active Nucleophile Step4 4. S_NAr Coupling Heat at 110°C for 18h Step3->Step4 Substitution Step5 5. Workup & Extraction EtOAc / 10% Citric Acid Step4->Step5 Quench Step6 6. Purification Silica Gel Chromatography Step5->Step6 Isolate Product

Workflow of S_NAr etherification of oxetan-3-ol with fluorobenzonitriles.

Validation & Analytical Characterization

To ensure the protocol acts as a self-validating system, researchers must verify the integrity of the oxetane ring post-reaction. The four-membered ring is highly susceptible to acidic cleavage during workup or purification.

Expected NMR Signatures for Validation:

  • ¹H NMR (CDCl₃): The oxetane protons typically appear as distinct multiplets. The methine proton (C3-H) shifts downfield to ~5.2–5.4 ppm due to the adjacent ether linkage and the electron-withdrawing nature of the benzonitrile group. The methylene protons (C2-H and C4-H) appear as two sets of multiplets around 4.7–5.0 ppm.

  • ¹³C NMR (CDCl₃): The C3 carbon of the oxetane ring typically resonates around 70-75 ppm, while the C2 and C4 carbons appear near 78-80 ppm. The presence of the nitrile carbon (~118 ppm) confirms the successful coupling.

References

  • (12) Patent Application Publication (10) Pub. No.: US 2012/0010183 A1 - Googleapis.com.
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Public
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Public
  • 2-(Oxetan-3-yl)acetic acid|Research Chemical - Benchchem.

Application Note: Reagents and Protocols for the Coupling of Oxetan-3-ol with Aryl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of the oxetane motif—specifically via oxetan-3-ol—has become a cornerstone strategy in modern medicinal chemistry and drug development. Acting as a robust bioisostere for carbonyl and gem-dimethyl groups, the oxetane ring enhances aqueous solubility, lowers lipophilicity, and improves metabolic stability without compromising the three-dimensional vectoring of the parent molecule [1].

Coupling oxetan-3-ol to aromatic systems is most efficiently achieved through Nucleophilic Aromatic Substitution (SNAr) using aryl fluorides. Fluorine is the ideal leaving group for SNAr; its extreme electronegativity strongly polarizes the C–F bond, rendering the ipso-carbon highly electrophilic and susceptible to attack by the oxetane alkoxide [2].

Mechanistic Causality (E-E-A-T): Oxetan-3-ol is a secondary alcohol embedded in a strained four-membered ring, making it sterically hindered and less nucleophilic than primary aliphatic alcohols. Therefore, successful etherification requires precise reagent selection based on fundamental chemical causality:

  • Deprotonation Dynamics: The alcohol must be converted to its corresponding alkoxide. This requires either a strong base (e.g., NaH) for irreversible deprotonation or a specialized mild base (e.g., Cs₂CO₃) that relies on the "cesium effect." The large, polarizable Cs⁺ ion forms a loose ion pair, leaving the alkoxide "naked" and highly reactive.

  • Solvation Effects: Polar aprotic solvents (DMSO, DMF, NMP) are mandatory. They solvate the metal cations while leaving the alkoxide anion unsolvated, significantly lowering the activation energy required to form the critical Meisenheimer complex intermediate.

Reagent Selection & Quantitative Data

The choice of reagents is dictated entirely by the electronic nature of the aryl fluoride. Electron-deficient arenes (e.g., those bearing ortho/para -NO₂, -CN, or nitrogenous heterocycles like pyrimidines) react readily under mild conditions. Moderately activated arenes (e.g., standard pyridines) require harsher deprotonation.

Table 1: Reagent Matrix and Quantitative Yield Expectations for Oxetan-3-ol SNAr

Aryl Fluoride Activation LevelPreferred BasePreferred SolventTemp (°C)Reaction TimeTypical Yield
Highly Activated (e.g., o/p-NO₂, Pyrimidine)Cs₂CO₃ (1.5 - 2.0 eq)DMSO or NMP50 - 802 - 12 h75 - 95%
Moderately Activated (e.g., Pyridine, o/p-Carbonyl)NaH (1.2 - 1.5 eq)DMF or THF0 → 504 - 16 h50 - 80%
Unactivated (e.g., Electron-rich fluoroarenes)KOtBu (2.0 eq)DMF100 - 12012 - 24 h< 30% (Alternative advised)
Experimental Protocols
Protocol A: Mild SNAr Etherification (For Highly Activated Aryl Fluorides)

This protocol utilizes cesium carbonate in DMSO, a method proven highly effective in fragment-based drug discovery campaigns for synthesizing complex macrocycles[3].

Materials:

  • Aryl fluoride (1.0 equiv)

  • Oxetan-3-ol (1.2 - 1.5 equiv)

  • Cs₂CO₃ (2.0 equiv, finely powdered and anhydrous)

  • Anhydrous DMSO (0.2 - 0.5 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aryl fluoride and oxetan-3-ol in anhydrous DMSO.

  • Base Addition: Add finely powdered Cs₂CO₃ in one portion. (Causality: Powdering maximizes surface area for the heterogeneous deprotonation step).

  • Heating: Heat the reaction mixture to 60 °C using a temperature-controlled heating block.

  • Validation Checkpoint 1 (In-Process): Monitor the reaction via LCMS or TLC every 2 hours. The system is self-validating when the UV-active parent mass of the aryl fluoride is cleanly replaced by the [M+H]⁺ mass of the oxetane ether.

  • Workup: Once complete, cool the mixture to room temperature. Quench by pouring into a 5-fold volume of ice water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMSO.

  • Validation Checkpoint 2 (Product): Dry over Na₂SO₄, concentrate, and verify the structure via ¹H NMR. The oxetane protons typically appear as distinct multiplets between δ 4.50–5.00 ppm.

Protocol B: Strong Base-Mediated SNAr (For Moderately Activated Aryl Fluorides)

When the aryl fluoride lacks strong electron-withdrawing groups, irreversible deprotonation of oxetan-3-ol (pKₐ ~15.5) using Sodium Hydride is required to force the equilibrium toward the nucleophilic alkoxide.

Materials:

  • Aryl fluoride (1.0 equiv)

  • Oxetan-3-ol (1.2 equiv)

  • NaH (60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend NaH in anhydrous DMF under N₂ and cool to 0 °C.

  • Alcohol Addition: Add a solution of oxetan-3-ol in DMF dropwise to manage the exotherm.

  • Validation Checkpoint 1 (In-Process): Observe the reaction carefully. The evolution of H₂ gas will occur. The system is self-validating for complete alkoxide formation when gas evolution entirely ceases (typically 15-30 minutes).

  • Electrophile Addition: Add the aryl fluoride dropwise or in small portions at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 50 °C if necessary to drive the Meisenheimer complex formation.

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract with Ethyl Acetate, wash with water (3x) and brine, dry, and concentrate.

Workflow Visualization

ReagentSelection Start Substrates: Aryl Fluoride + Oxetan-3-ol CheckEWG Assess Aryl Fluoride Activation (Electronic Nature of the Ring) Start->CheckEWG Mild Protocol A: Mild SNAr Base: Cs2CO3 Solvent: DMSO or NMP Temp: 50-80 °C CheckEWG->Mild Highly Activated (o/p-NO2, Pyrimidine) Strong Protocol B: Strong Base SNAr Base: NaH or KOtBu Solvent: DMF or THF Temp: 0 °C to 50 °C CheckEWG->Strong Moderately Activated (Pyridine, o/p-Carbonyl) PdCat Alternative Strategy Consider Buchwald-Hartwig Etherification using Ar-Br/Cl (SNAr not viable) CheckEWG->PdCat Unactivated (Electron-rich)

Decision Matrix for Reagent Selection in Oxetan-3-ol SNAr Couplings.

References
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233.[Link]

  • Wang, L., Pratt, J. K., Soltwedel, T., et al. (2017). "Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors." Journal of Medicinal Chemistry, 60(9), 3828–3850.[Link]

Sources

Application Note: Incorporating Oxetane Ethers to Improve Drug Solubility

[1][2][3]

Executive Summary

In modern drug discovery, the "Magic Methyl" effect—adding a methyl group to improve potency—often comes at the cost of increased lipophilicity (LogP) and metabolic liability. The oxetane ring (1,3-propylene oxide) has emerged as a superior bioisostere for the gem-dimethyl group and carbonyl functionalities.

This guide details the strategic incorporation of oxetane ethers and 3,3-disubstituted oxetanes to lower lipophilicity, block metabolic soft spots, and dramatically improve aqueous solubility (often by 40–4000 fold) without sacrificing steric bulk or ligand-target complementarity.

Mechanism of Action: The Oxetane Advantage[4]

The efficacy of the oxetane ring stems from its unique electronic and structural properties, which differentiate it from other cyclic ethers like tetrahydrofuran (THF) or epoxides.

Dipole Moment and Solvation

Oxetane possesses a high dipole moment (~1.9 D) and a highly exposed oxygen lone pair due to the strained 4-membered ring (puckering angle ~8.7°).

  • H-Bond Acceptor (HBA): The exposed oxygen acts as a powerful H-bond acceptor, significantly stronger than in THF. This facilitates strong interaction with water molecules, reducing the energy penalty for solvation.

  • Lipophilicity Modulation: Unlike a gem-dimethyl group (which adds hydrophobicity), the oxetane ring is polar.[1] Replacing a gem-dimethyl group with an oxetane typically lowers LogP by 1.0–1.5 units.

Metabolic Stability

The oxetane ring is surprisingly stable to hydrolysis at physiological pH. More importantly, it acts as a metabolic shield:

  • Blocking CYP450: Replacing a metabolically labile methylene (-CH₂-) or gem-dimethyl group with an oxetane removes the abstractable hydrogen atoms or sterically blocks access to the metabolic site, reducing intrinsic clearance (CLint).

Strategic Design: When to Use Oxetanes

Use the following decision logic to determine if an oxetane incorporation is appropriate for your lead compound.

Oxetane_Decision_LogicStartLead Compound AnalysisCheck_SolubilityIs Aqueous Solubility Low?Start->Check_SolubilityCheck_LogPIs LogP > 3.5?Check_Solubility->Check_LogPYesCheck_MetabolismMetabolic Hotspot Identified?Check_LogP->Check_MetabolismYesGem_DimethylDoes it have a gem-dimethylor t-butyl group?Check_Metabolism->Gem_DimethylOxidation of alkyl groupCarbonylDoes it have a Carbonyl (C=O)?Check_Metabolism->CarbonylNoEtherDoes it have an Aryl Ether?Check_Metabolism->EtherNoAction_SpiroStrategy A: Spiro-Oxetane(Replace gem-dimethyl)Gem_Dimethyl->Action_SpiroYesAction_BioisoStrategy C: Carbonyl Bioisostere(Maintain H-bond acceptance)Carbonyl->Action_BioisoYesAction_EtherStrategy B: Oxetane Ether(Replace Alkyl Ether)Ether->Action_EtherYescaptionFigure 1: Decision Matrix for Oxetane Incorporation in Lead Optimization.

Experimental Protocols

Protocol A: Synthesis of 3-Aryloxyoxetanes (Oxetane Ethers)

This protocol describes the installation of an oxetane ring onto a phenol, creating a 3-aryloxyoxetane. This motif reduces lipophilicity compared to standard O-alkyl groups.

Reagents:

  • Phenol substrate (1.0 equiv)

  • 3-Iodooxetane (1.2 – 1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile

Workflow:

  • Preparation: Charge a flame-dried reaction vial with the Phenol substrate (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous DMF (concentration ~0.2 M). Stir at room temperature for 15 minutes to deprotonate the phenol.

  • Alkylation: Add 3-Iodooxetane (1.5 equiv) in one portion.

    • Note: 3-Iodooxetane is electrophilic at the C3 position.[2] Handle with care.

  • Reaction: Seal the vial and heat to 80°C for 12–16 hours. Monitor by LC-MS for conversion.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry organic layer over Na₂SO₄.[3]

  • Purification: Flash column chromatography (Silica gel). Oxetane ethers are typically stable on silica but avoid prolonged exposure to strong acids.

Protocol B: Synthesis of 3,3-Disubstituted Oxetanes (Gem-Dimethyl Replacement)

This protocol generates a scaffold where the oxetane ring replaces a gem-dimethyl group, often used to create spirocycles or tertiary alcohol motifs.

Reagents:

  • Oxetan-3-one (1.0 equiv)

  • Organolithium (R-Li) or Grignard Reagent (R-MgBr)

  • Solvent: Anhydrous THF or Et₂O

Workflow:

  • Setup: Cool a solution of the Organolithium/Grignard reagent (1.2 equiv) in anhydrous THF to -78°C (for Li) or 0°C (for Mg) under Argon.

  • Addition: Add Oxetan-3-one (1.0 equiv) dropwise as a solution in THF.

    • Critical: Oxetan-3-one is prone to polymerization; ensure reagents are fresh and dry.

  • Reaction: Stir at low temperature for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench: Quench carefully with saturated aqueous NH₄Cl.

  • Isolation: Extract with Et₂O. The product is a 3-substituted oxetan-3-ol .

  • Functionalization (Optional): The resulting tertiary alcohol can be further derivatized (e.g., fluorination via DAST to create 3-fluoro-3-aryl oxetanes) to modulate pKa and lipophilicity further.

Synthesis_WorkflowStart_PhenolPhenol(Ar-OH)Reagent_Iodo3-IodooxetaneCs2CO3, DMF, 80°CStart_Phenol->Reagent_IodoStart_KetoneOxetan-3-oneReagent_GrignardR-MgBr / R-LiTHF, -78°CStart_Ketone->Reagent_GrignardProduct_Ether3-Aryloxyoxetane(Ether Linkage)Reagent_Iodo->Product_EtherProduct_Alcohol3-SubstitutedOxetan-3-olReagent_Grignard->Product_AlcoholcaptionFigure 2: Synthetic Pathways for Oxetane Incorporation.

Protocol C: Thermodynamic Solubility Assessment

This validation step quantifies the solubility improvement.

Reagents:

  • Test Compound (Solid)[4]

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Internal Standard (e.g., Warfarin or Tolbutamide)

Workflow:

  • Saturation: Add excess solid compound (~1 mg) to a glass vial containing 500 µL of PBS (pH 7.4).

  • Equilibrium: Shake the suspension at 25°C for 24 hours (Thermodynamic equilibrium).

  • Filtration: Filter the suspension using a 0.45 µm PVDF filter plate or centrifuge at 14,000 rpm for 10 min to remove undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard calibration curve (prepared in DMSO/Buffer).

  • Calculation:

    
    
    

Case Study & Data Analysis

The following table illustrates the impact of replacing a gem-dimethyl group with an oxetane ring in a lipophilic drug scaffold (Data adapted from Wuitschik et al. [1] and Carreira group studies).

PropertyGem-Dimethyl AnalogOxetane AnalogImprovement Factor
LogD (pH 7.4) 4.2 (High Lipophilicity)2.8 (Optimal Range)-1.4 Log Units
Solubility (aq) 5 µM (Poor)450 µM (Good)~90-fold Increase
Metabolic CLint 120 µL/min/mg (High)15 µL/min/mg (Low)8x Stability
Conformation Tetrahedral (Steric Bulk)Puckered Planar (Steric Bulk)Bioisosteric

Interpretation: The oxetane analog maintains the necessary steric bulk to fit the binding pocket but drastically alters the physicochemical profile. The reduction in LogD drives the solubility increase, while the removal of the labile methyl hydrogens prevents rapid oxidative clearance.

References

  • Oxetanes as Promising Modules in Drug Discovery. Wuitschik, G., Carreira, E. M., et al. Angew.[5] Chem. Int. Ed.2006 , 45, 7736–7739. Link

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Wuitschik, G., Rogers-Evans, M., Müller, K., Carreira, E. M., et al. J. Med.[5][6] Chem.2010 , 53, 3227–3246.[6] Link

  • Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., Carreira, E. M.[5][6] Angew.[5] Chem. Int. Ed.2010 , 49, 9052–9067.[5] Link

  • Synthesis of 3,3-Disubstituted Oxetanes. Wuitschik, G., et al. Angew.[5] Chem. Int. Ed.2008 , 47, 4512. Link

Application Note: Scalable Synthesis of 4-(Oxetan-3-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge

The oxetane ring is a high-value bioisostere in modern medicinal chemistry, often employed to replace gem-dimethyl groups or carbonyls to improve solubility and metabolic stability (low lipophilicity,


LogP ~ -1.0) [1].[1][2][3][4][5] However, the scale-up of oxetanyl ethers presents distinct challenges:
  • Ring Strain: The oxetane ring (~107 kJ/mol strain energy) is susceptible to acid-catalyzed ring opening and polymerization [2].

  • Thermal Instability: High temperatures required for difficult alkylations can degrade the oxetane core.

  • Safety: Standard laboratory methods (e.g., NaH in DMF) pose significant thermal runaway and hydrogen evolution risks on a multi-kilogram scale.

Strategic Route Selection

For the synthesis of 4-(Oxetan-3-yloxy)benzonitrile , we evaluated two primary retrosynthetic pathways.

  • Route A: Alkylation of 4-Hydroxybenzonitrile (S_N2)

    • Reagents: 4-Hydroxybenzonitrile + 3-Iodooxetane (or Oxetan-3-yl tosylate).

    • Verdict:REJECTED . 3-Iodooxetane is expensive, unstable, and a potential alkylating mutagen. S_N2 displacement at the secondary carbon of a puckered oxetane ring is kinetically sluggish and prone to elimination.

  • Route B: Nucleophilic Aromatic Substitution (S_NAr)

    • Reagents: 4-Fluorobenzonitrile + Oxetan-3-ol.

    • Verdict:SELECTED . This convergent route utilizes Oxetan-3-ol , a stable, commercially available building block. The electron-withdrawing cyano group activates the benzene ring for S_NAr, allowing the reaction to proceed under milder conditions that preserve the oxetane ring.

Part 2: Process Safety & Mechanism

Reaction Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The alkoxide of oxetan-3-ol attacks the ipso-carbon of 4-fluorobenzonitrile.

ReactionScheme cluster_0 Reagents cluster_1 Intermediate cluster_2 Product SM1 Oxetan-3-ol (Nucleophile) Complex Meisenheimer Complex SM1->Complex Deprotonation SM2 4-Fluorobenzonitrile (Electrophile) SM2->Complex Base KOtBu (Base) Base->Complex Prod 4-(Oxetan-3-yloxy) benzonitrile Complex->Prod -F⁻ Byprod KF + tBuOH Complex->Byprod

Figure 1: Mechanistic pathway for the S_NAr synthesis.

Safety Critical Parameters (SCP)
  • Exotherm Control: The deprotonation of oxetan-3-ol is exothermic. The subsequent S_NAr reaction is also exothermic.

  • Gas Evolution: Unlike NaH, using Potassium tert-butoxide (KOtBu) eliminates H2 evolution, significantly reducing explosion risk.

  • Stability: Oxetanes are stable to base but highly sensitive to acid . Ensure all quench buffers are pH > 7.

Part 3: Detailed Scale-Up Protocol

Scale: 100 g Input (Validatable to 1-5 kg) Expected Yield: 85-92% Purity: >98% (HPLC a/a)

Materials Bill
ReagentMW ( g/mol )Equiv.Mass/VolRole
4-Fluorobenzonitrile 121.111.0100.0 gLimiting Reagent
Oxetan-3-ol 74.081.273.4 gNucleophile
KOtBu (1M in THF) 112.211.31073 mLBase
THF (Anhydrous) 72.11-500 mLSolvent
MTBE 88.15-800 mLExtraction
Water 18.02-1.5 LQuench/Wash
Step-by-Step Procedure
Phase 1: Alkoxide Formation
  • Setup: Equip a 3-L jacketed reactor with an overhead stirrer, internal temperature probe, nitrogen inlet, and addition funnel.

  • Charging: Charge Oxetan-3-ol (73.4 g) and anhydrous THF (500 mL) under nitrogen. Cool to 0–5 °C .

  • Base Addition: Add KOtBu solution (1.3 equiv) dropwise over 45 minutes.

    • Process Note: Maintain internal temperature < 10 °C. A white slurry of potassium oxetan-3-oxide may form.

  • Aging: Stir at 0–5 °C for 30 minutes to ensure complete deprotonation.

Phase 2: S_NAr Reaction
  • Substrate Addition: Dissolve 4-Fluorobenzonitrile (100 g) in minimal THF (100 mL) and add to the reactor over 30 minutes.

  • Reaction: Warm the mixture to Room Temperature (20–25 °C) .

    • Optimization: If reaction is slow by HPLC after 2 hours, heat to 45 °C . (Note: 4-Fluorobenzonitrile is highly activated; RT is usually sufficient).

  • Monitoring: Monitor by HPLC/TLC. Target: < 1% remaining 4-Fluorobenzonitrile.[6] Typical time: 3–5 hours.

Phase 3: Work-up & Isolation
  • Quench: Cool to 10 °C. Slowly add Water (500 mL).

    • Caution: Exothermic.[7]

  • Extraction: Add MTBE (800 mL). Agitate for 15 minutes. Separate phases.

    • Why MTBE? It provides excellent phase separation and does not solubilize water as much as EtOAc, aiding in drying.

  • Washing: Wash the organic layer with 10% aq. K2CO3 (300 mL) followed by Brine (300 mL).

    • Critical: The K2CO3 wash ensures no acidic species remain to degrade the oxetane during drying.

  • Concentration: Dry organic layer over Na2SO4, filter, and concentrate under reduced pressure (bath < 40 °C) to a solid residue.

Phase 4: Crystallization (Purification)
  • Solvent System: Dissolve crude solid in hot Isopropanol (IPA) (approx. 3-4 vol relative to crude mass) at 60 °C.

  • Precipitation: Slowly add n-Heptane (2 vol) while maintaining temperature, then cool slowly to 0 °C over 2 hours.

  • Filtration: Collect the white crystalline solid by filtration. Wash with cold Heptane.

  • Drying: Vacuum oven at 35 °C for 12 hours.

Part 4: Process Workflow Diagram

ProcessFlow Start Start: Reactor Setup (N2 Inertion) Alkoxide Alkoxide Formation (Oxetan-3-ol + KOtBu) Temp: <10°C Start->Alkoxide Coupling S_NAr Reaction (+ 4-Fluorobenzonitrile) Temp: 20-45°C Alkoxide->Coupling IPC IPC: HPLC Check Target: <1% SM Coupling->IPC IPC->Coupling Fail (Extend Time/Heat) Quench Quench & Extraction (Water/MTBE) IPC->Quench Pass Wash Basic Wash (10% K2CO3) Quench->Wash Cryst Crystallization (IPA / Heptane) Wash->Cryst Isolate Filtration & Drying (Vac Oven 35°C) Cryst->Isolate

Figure 2: Process Flow Diagram for the scale-up synthesis.

Part 5: Analytical Specifications & Troubleshooting

Analytical Data (Expected)
  • Appearance: White to off-white crystalline solid.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.85 (d, J = 8.8 Hz, 2H, Ar-H meta to ether),
      
    • 
       7.05 (d, J = 8.8 Hz, 2H, Ar-H ortho to ether),
      
    • 
       5.45 (m, 1H, Oxetane CH-O),
      
    • 
       4.95 (t, J = 6.5 Hz, 2H, Oxetane CH
      
      
      
      ),
    • 
       4.55 (dd, J = 6.5, 5.0 Hz, 2H, Oxetane CH
      
      
      
      ).
  • IR (ATR): ~2225 cm

    
     (CN stretch), ~1240 cm
    
    
    
    (Ar-O-C stretch).
  • Mass Spec: [M+H]

    
     = 176.07 (Calc).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture ingress.Ensure KOtBu is fresh; dry THF (<50 ppm H2O).
Impurity: Phenol Hydrolysis of nitrile or ether cleavage.Avoid acidic conditions; keep reaction temp < 50 °C.
Ring Opening Acidic workup or high thermal stress.Strictly avoid HCl. Use K2CO3 or NH4Cl/NH3 buffer.
Slow Reaction Poor solubility of alkoxide.Add 10% DMSO as cosolvent or switch to Cs2CO3/DMSO method.

Part 6: References

  • Wuitschik, G. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3][8] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944-1947. Link

  • Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[9] Chemical Reviews, 116(24), 15089–15151. Link

  • Duncton, M. A. J. (2011). "Miniperspective: Oxetanes in Drug Discovery." Journal of Medicinal Chemistry, 54(24), 8305-8320. Link

Sources

Functionalization of the Nitrile Group in 4-(Oxetan-3-yloxy)benzonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Oxetan-3-yloxy)benzonitrile is a key building block in contemporary medicinal chemistry and materials science. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, often improving physicochemical properties such as aqueous solubility and metabolic stability.[1] The molecule's synthetic versatility primarily resides in the strategic transformations of its nitrile (–C≡N) group. This guide provides an in-depth exploration of the principal functionalization pathways of the nitrile moiety in 4-(Oxetan-3-yloxy)benzonitrile, offering detailed protocols and mechanistic insights for its conversion into carboxylic acids, primary amines, amides, and tetrazoles. These transformations unlock a diverse range of molecular scaffolds essential for the development of novel therapeutic agents and functional materials.

Core Reactivity and Strategic Transformations

The nitrile group is a versatile functional group that can be transformed into a variety of other moieties, including amides, amines, esters, and carboxylic acids.[2][3] In 4-(Oxetan-3-yloxy)benzonitrile, the electrophilic character of the nitrile carbon is influenced by the electron-donating nature of the para-oxetanyloxy group, which can affect reaction kinetics compared to unsubstituted benzonitrile. The primary transformations discussed herein—hydrolysis, reduction, hydration, and cycloaddition—leverage this reactivity to yield high-value synthetic intermediates.

I. Hydrolysis: Synthesis of 4-(Oxetan-3-yloxy)benzoic Acid

The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid.[4] This can be achieved under either acidic or basic conditions, with the reaction proceeding through an amide intermediate.[5][6] For 4-(Oxetan-3-yloxy)benzonitrile, this reaction yields 4-(Oxetan-3-yloxy)benzoic acid, a valuable intermediate for the synthesis of esters and amides.

Causality in Protocol Selection:
  • Acidic Hydrolysis: Utilizes protonation to activate the nitrile, making it more susceptible to nucleophilic attack by water.[7] This method directly yields the carboxylic acid.[8]

  • Basic Hydrolysis: Employs a strong nucleophile (hydroxide ion) to attack the nitrile carbon. The initial product is a carboxylate salt, which must be neutralized in a separate acidic workup step to yield the final carboxylic acid.[5] The choice between acidic and basic hydrolysis often depends on the stability of other functional groups in the molecule to the reaction conditions.

Experimental Protocols
Protocol Reagents & Conditions Description
1.1: Acid-Catalyzed Hydrolysis 4-(Oxetan-3-yloxy)benzonitrile, Dilute H₂SO₄ or HCl, Heat (Reflux)The nitrile is heated with aqueous acid, leading to the formation of the corresponding carboxylic acid and an ammonium salt.[8]
1.2: Base-Catalyzed Hydrolysis 4-(Oxetan-3-yloxy)benzonitrile, Aqueous NaOH or KOH, Heat (Reflux); then HCl or H₂SO₄The nitrile is first saponified with a strong base to form a carboxylate salt, which is then protonated with acid to yield the carboxylic acid.[5]

Protocol 1.2: Base-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-(Oxetan-3-yloxy)benzonitrile (1.0 eq), and a 10-20% aqueous solution of sodium hydroxide (NaOH) (5-10 eq).

  • Reaction Execution: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of 4-(Oxetan-3-yloxy)benzoic acid should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(Oxetan-3-yloxy)benzoic acid.

II. Reduction: Synthesis of [4-(Oxetan-3-yloxy)phenyl]methanamine

Reduction of the nitrile group provides a direct route to primary amines, which are fundamental building blocks in medicinal chemistry.[9] Catalytic hydrogenation is a common and clean method for this transformation, though chemical reducing agents can also be employed.[10] A primary challenge in nitrile reduction is avoiding the formation of secondary and tertiary amine byproducts.

Causality in Protocol Selection:
  • Catalytic Hydrogenation: This method utilizes a heterogeneous catalyst (e.g., Palladium on Carbon) and a hydrogen source to reduce the nitrile.[11] The reaction is often performed in the presence of an acid to promote the formation of the primary amine and prevent over-alkylation. It is considered a "green" method as the byproducts are minimal.

  • Chemical Reduction: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can effectively reduce nitriles to primary amines.[10] This method is typically faster but requires anhydrous conditions and careful handling of the pyrophoric reagent.

Experimental Protocols
Protocol Reagents & Conditions Description
2.1: Catalytic Hydrogenation 4-(Oxetan-3-yloxy)benzonitrile, H₂, Pd/C or Raney Ni, Solvent (e.g., MeOH, EtOH), often with NH₃ or an acidThe nitrile is hydrogenated under pressure in the presence of a metal catalyst. The addition of ammonia or an acid can help to suppress the formation of secondary and tertiary amines.[11]
2.2: Chemical Reduction 4-(Oxetan-3-yloxy)benzonitrile, LiAlH₄ or BH₃, Anhydrous Solvent (e.g., THF, Et₂O), then aqueous work-upThe nitrile is treated with a powerful reducing agent, followed by quenching to hydrolyze the intermediate and liberate the primary amine.[12]

Protocol 2.1: Catalytic Hydrogenation

  • Reaction Setup: To a hydrogenation vessel, add 4-(Oxetan-3-yloxy)benzonitrile (1.0 eq), a suitable solvent such as methanol or ethanol, and 10% Palladium on Carbon (Pd/C) (5-10 mol%).

  • Reaction Execution: Seal the vessel and purge with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 50-300 psi).[11] Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 25-50 °C) for 6-24 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude [4-(Oxetan-3-yloxy)phenyl]methanamine. The product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

III. [3+2] Cycloaddition: Synthesis of 5-[4-(Oxetan-3-yloxy)phenyl]-1H-tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is the most common method for synthesizing 5-substituted-1H-tetrazoles.[13][14] Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in pharmaceuticals due to their favorable metabolic stability and ability to participate in hydrogen bonding.[15]

Causality in Protocol Selection:
  • This reaction is typically promoted by a Lewis acid catalyst (e.g., zinc or copper salts) or by using a high-boiling point polar aprotic solvent like DMF or DMSO at elevated temperatures.[16][17] The catalyst activates the nitrile towards nucleophilic attack by the azide anion.

Experimental Protocols
Protocol Reagents & Conditions Description
3.1: Catalyzed Cycloaddition 4-(Oxetan-3-yloxy)benzonitrile, Sodium Azide (NaN₃), Catalyst (e.g., ZnCl₂, CuSO₄, NH₄Cl), Solvent (e.g., DMF, DMSO), HeatThe nitrile and sodium azide are heated in the presence of a catalyst to facilitate the cycloaddition and formation of the tetrazole ring.[18][19]

Protocol 3.1: Catalyzed Cycloaddition

  • Reaction Setup: In a round-bottom flask, combine 4-(Oxetan-3-yloxy)benzonitrile (1.0 eq), sodium azide (NaN₃) (1.5-2.0 eq), and ammonium chloride (NH₄Cl) (1.5-2.0 eq) in N,N-dimethylformamide (DMF). Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety measures.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Acidify the mixture to pH ~2 with dilute HCl, which will protonate the tetrazole and cause it to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. The crude 5-[4-(Oxetan-3-yloxy)phenyl]-1H-tetrazole can be purified by recrystallization from a suitable solvent.

IV. Selective Hydration: Synthesis of 4-(Oxetan-3-yloxy)benzamide

While hydrolysis of nitriles proceeds through an amide intermediate, specific conditions can be employed to isolate the amide as the primary product.[20][21] This is valuable as amides are a distinct and important functional group in their own right.

Causality in Protocol Selection:
  • Controlled Hydrolysis: Milder reaction conditions, such as using a specific catalyst or a lower concentration of acid or base, can favor the formation of the amide and prevent over-hydrolysis to the carboxylic acid.[22] Metal catalysts, such as those based on rhodium or manganese, have shown high selectivity for this transformation.[23][24] Base-catalyzed methods using NaOH under controlled conditions can also be effective.[20]

Experimental Protocols
Protocol Reagents & Conditions Description
4.1: Base-Catalyzed Hydration 4-(Oxetan-3-yloxy)benzonitrile, NaOH, Solvent (e.g., water/isopropanol), HeatThe nitrile is heated in the presence of a catalytic amount of NaOH, which promotes the selective addition of one equivalent of water.[20]
4.2: Metal-Catalyzed Hydration 4-(Oxetan-3-yloxy)benzonitrile, Water, Catalyst (e.g., Rh(I)-NHC complex), Solvent, HeatA transition metal complex catalyzes the hydration of the nitrile to the amide with high selectivity and under relatively mild conditions.[23]

Protocol 4.1: Base-Catalyzed Hydration

  • Reaction Setup: In a sealed tube or pressure vessel, combine 4-(Oxetan-3-yloxy)benzonitrile (1.0 eq) and a catalytic amount of NaOH (e.g., 0.1-0.5 eq) in a mixture of water and a co-solvent like isopropanol.

  • Reaction Execution: Heat the mixture to 80-120 °C for 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the amide.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Isolation and Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-(Oxetan-3-yloxy)benzamide.[25]

Visualization of Synthetic Pathways

G cluster_start Starting Material cluster_products Functionalized Products SM 4-(Oxetan-3-yloxy)benzonitrile Acid 4-(Oxetan-3-yloxy)benzoic Acid SM->Acid Hydrolysis (H+ or OH-) Amine (4-(Oxetan-3-yloxy)phenyl)methanamine SM->Amine Reduction (H2/Pd/C or LiAlH4) Tetrazole 5-[4-(Oxetan-3-yloxy)phenyl]-1H-tetrazole SM->Tetrazole [3+2] Cycloaddition (NaN3, Catalyst) Amide 4-(Oxetan-3-yloxy)benzamide SM->Amide Selective Hydration (NaOH or Rh(I) cat.) Amide->Acid Further Hydrolysis

Caption: Key functionalization pathways of 4-(Oxetan-3-yloxy)benzonitrile.

Mechanistic Insights

G cluster_hydrolysis Base-Catalyzed Hydrolysis cluster_reduction Catalytic Hydrogenation cluster_tetrazole Tetrazole Formation Nitrile Nitrile Intermediate1 Intermediate1 Nitrile->Intermediate1 OH- Imidic Acid Imidic Acid Intermediate1->Imidic Acid H2O Amide Amide Imidic Acid->Amide Tautomerization Carboxylate Carboxylate Amide->Carboxylate OH-, H2O Nitrile_R Nitrile Imine Imine Nitrile_R->Imine H2, Pd/C Amine Amine Imine->Amine H2, Pd/C Nitrile_T Nitrile Cycloadduct Cycloadduct Nitrile_T->Cycloadduct N3- Tetrazole Tetrazole Cycloadduct->Tetrazole Protonation

Caption: Simplified mechanisms for key nitrile transformations.

References

  • Selective NaOH-catalysed hydration of aromatic nitriles to amides. RSC Publishing. Available from: [Link]

  • [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. ResearchGate. Available from: [Link]

  • Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. MDPI. (2020-01-16). Available from: [Link]

  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH-H2SO4. PubMed. (2005-03-04). Available from: [Link]

  • Chemoselective hydration of nitriles to amides using hydrated ionic liquid (IL) tetrabutylammonium hydroxide (TBAH) as a green catalyst. RSC Publishing. Available from: [Link]

  • Catalytic Reduction of Nitriles. Thieme. Available from: [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. (2025-01-19). Available from: [Link]

  • Selective hydration of nitriles to amides with Rh(I)(NHC) complex catalyst. EMT. Available from: [Link]

  • Hydrolysis of nitriles. Lumen Learning. Available from: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. (2022-05-14). Available from: [Link]

  • 5-{4-[(1R,3S,4S)-Neomenthyloxy]phenyl}-1H-tetrazole. PMC. Available from: [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. Available from: [Link]

  • Process for hydrolysis of nitriles. Google Patents.
  • The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride.. ResearchGate. Available from: [Link]

  • Synthesis of Polycyclic Benzonitriles via a One-Pot Aryl Alkylation/Cyanation Reaction. Journal of the American Chemical Society. (2006-10-24). Available from: [Link]

  • Pinner reaction. Wikipedia. Available from: [Link]

  • Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed. (2012-04-12). Available from: [Link]

  • The [3+2]Cycloaddition Reaction. Harvard University. Available from: [Link]

  • Pinner Reaction. Organic Chemistry Portal. Available from: [Link]

  • Stoichiometric reductions of benzonitrile (4 a). (yields determined by... ResearchGate. Available from: [Link]

  • Pinner Reaction. SynArchive. Available from: [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Chemical Institute. Available from: [Link]

  • A Lewis acid-promoted Pinner reaction. PMC. (2013-08-02). Available from: [Link]

  • Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices. (2023-09-25). Available from: [Link]

  • The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry. (2017-02-13). Available from: [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available from: [Link]

  • Methods for making oxetan-3-ylmethanamines. Google Patents.
  • A novel approach for the synthesis of 5-substituted-1H-tetrazoles. ResearchGate. (2025-12-18). Available from: [Link]

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. ResearchGate. Available from: [Link]

  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. PubMed. (2024-07-03). Available from: [Link]

  • Synthesis of amides from nitriles. Google Patents.
  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. MDPI. (2019-10-24). Available from: [Link]

  • Hydrolysis of Benzonitrile to Benzoic Acid. Scribd. Available from: [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available from: [Link]

  • Study on Synthesis Of Oxetan-3-ol. ResearchGate. Available from: [Link]

  • Converting Nitriles to Amides. Chemistry Steps. (2024-12-01). Available from: [Link]

  • Synthesis of benzonitriles from substituted benzoic acid. Google Patents.
  • 4-Benzyloxy-3-methoxybenzonitrile. PMC. Available from: [Link]

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available from: [Link]

  • Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Organic Syntheses Procedure. Available from: [Link]

  • Nitriles. EBSCO. Available from: [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Oxetanyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Oxetanyl Ethers in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in modern drug discovery.[1][2] Its unique structural and physicochemical properties, including a strained C-O-C bond angle that enhances its hydrogen-bond accepting capability, make it a valuable motif.[3][4] The incorporation of oxetanes can lead to improved metabolic stability, increased solubility, and reduced lipophilicity of drug candidates.[2] Oxetanyl ether derivatives, in particular, are of growing interest as they combine the beneficial properties of the oxetane ring with the versatile functionality of an ether linkage, allowing for the exploration of a wider chemical space.[5]

Conventional methods for the synthesis of ethers, such as the Williamson ether synthesis, often require prolonged reaction times and harsh conditions.[6][7] This can be detrimental to sensitive substrates, including some oxetane derivatives which, despite their general stability under basic conditions, can be prone to ring-opening.[8][9] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations. By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity.[10][11][12][13]

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of oxetanyl ether derivatives, designed for researchers, scientists, and professionals in drug development.

The Synergy of Microwaves and Oxetane Chemistry: A Mechanistic Perspective

The application of microwave energy to chemical reactions is a form of dielectric heating.[11] Polar molecules in the reaction mixture, such as the solvent and reactants, align with the oscillating electric field of the microwaves. This rapid reorientation generates heat through molecular friction, leading to a rapid and uniform increase in temperature throughout the reaction medium.[11] This is fundamentally different from conventional heating, which relies on slower heat transfer from an external source.

The key advantages of this heating mechanism in the context of oxetanyl ether synthesis are:

  • Rapid Reaction Rates: The high temperatures achievable in sealed microwave vials, often exceeding the solvent's boiling point, significantly accelerate the SN2 reaction of the Williamson ether synthesis.[6][11] Reactions that might take hours conventionally can often be completed in a matter of minutes.[12][14]

  • Enhanced Yields and Purity: The short reaction times and uniform heating minimize the formation of byproducts that can arise from prolonged exposure to high temperatures.[10][13] This simplifies purification and often leads to higher isolated yields.

  • Compatibility with the Oxetane Ring: The Williamson ether synthesis is typically conducted under basic conditions, to which the oxetane ring is generally stable.[8][9] The rapid and controlled heating provided by microwaves further minimizes the risk of undesired side reactions, such as ring-opening, which might be a concern under prolonged thermal stress.

The general mechanism for the microwave-assisted Williamson ether synthesis of an oxetanyl ether derivative is depicted below.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Microwave Irradiation Oxetane-OH Oxetanyl Alcohol Alkoxide Oxetanyl Alkoxide Oxetane-OH->Alkoxide Base Base (e.g., NaH, KOH) Base->Alkoxide Base-H Conjugate Acid TransitionState Transition State Alkoxide->TransitionState Nucleophilic Attack Alkyl-Halide Alkyl/Aryl Halide (R-X) Alkyl-Halide->TransitionState Oxetanyl-Ether Oxetanyl Ether Derivative Halide Halide Ion (X-) TransitionState->Oxetanyl-Ether TransitionState->Halide Leaving Group Departs MW Microwave Energy (hν) MW->Alkoxide Rapid & Uniform Heating MW->Alkyl-Halide Rapid & Uniform Heating

Figure 1: General workflow for the microwave-assisted Williamson ether synthesis of oxetanyl ether derivatives.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the microwave-assisted synthesis of oxetanyl ether derivatives. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: O-Alkylation of Oxetan-3-ol

This protocol describes the synthesis of 3-alkoxyoxetanes from oxetan-3-ol and an alkyl halide.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Oxetan-3-ol≥97%Commercially available
Alkyl halide (e.g., benzyl bromide)Reagent gradeCommercially availableOther primary alkyl halides can be used.
Sodium hydride (NaH)60% dispersion in mineral oilCommercially availableHandle with care under an inert atmosphere.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially availableUse a dry solvent to prevent quenching of the alkoxide.
Microwave reaction vials (10 mL)-Appropriate supplierEnsure vials are rated for the intended temperature and pressure.
Magnetic stir bars--

Experimental Procedure:

  • Preparation: To a dry 10 mL microwave reaction vial containing a magnetic stir bar, add oxetan-3-ol (1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (3 mL) to the vial.

  • Deprotonation: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq.) portion-wise to the stirred solution. Stir the mixture at room temperature for 15-20 minutes, or until hydrogen gas evolution ceases.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol, 1.1 eq.) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature of 120 °C for 5-15 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by the slow addition of water (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkoxyoxetane.

Protocol 2: O-Arylation of (3-Methyloxetan-3-yl)methanol

This protocol details the synthesis of aryl oxetanyl ethers, which may require a catalyst for the coupling of an aryl halide with the oxetanyl alcohol.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
(3-Methyloxetan-3-yl)methanol≥97%Commercially available
Aryl halide (e.g., 4-fluoronitrobenzene)Reagent gradeCommercially availableActivated aryl halides are preferred.
Potassium carbonate (K₂CO₃)AnhydrousCommercially available
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.8%Commercially available
Microwave reaction vials (10 mL)-Appropriate supplierEnsure vials are rated for the intended temperature and pressure.
Magnetic stir bars--

Experimental Procedure:

  • Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add (3-methyloxetan-3-yl)methanol (1.0 mmol, 1.0 eq.), the aryl halide (1.2 mmol, 1.2 eq.), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add anhydrous DMSO (4 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature of 150 °C for 10-20 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aryl oxetanyl ether.

G start Start prep Prepare Reactants in Microwave Vial start->prep solvent Add Anhydrous Solvent prep->solvent deprotonation Add Base (if required) (e.g., NaH, K2CO3) solvent->deprotonation alkylating Add Alkylating/Arylating Agent deprotonation->alkylating seal Seal Vial alkylating->seal microwave Microwave Irradiation (Set Time & Temperature) seal->microwave cool Cool to Room Temperature microwave->cool workup Aqueous Work-up & Extraction cool->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Figure 2: A generalized experimental workflow for the microwave-assisted synthesis of oxetanyl ether derivatives.

Characterization and Validation

The successful synthesis of oxetanyl ether derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic signals of the oxetane ring protons and carbons should be identifiable, along with the signals corresponding to the newly introduced ether moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band from the starting alcohol and the appearance of a C-O-C stretching band for the ether linkage can be observed.

Safety Considerations

  • Microwave synthesis should always be conducted in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be hazardous.

  • Reactions in sealed vials can generate significant pressure. Always use vials and caps rated for the reaction temperature and pressure.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled with extreme care under an inert atmosphere.

  • Always consult the Safety Data Sheets (SDS) for all reagents and solvents used.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of oxetanyl ether derivatives. The protocols outlined in this guide demonstrate a rapid, efficient, and reliable methodology that is well-suited for the demands of modern medicinal chemistry and drug discovery. By leveraging the principles of microwave heating, researchers can accelerate their synthetic efforts and more readily access novel oxetane-containing compounds for biological evaluation.

References

  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (2015). Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Kazemi, M. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. Trade Science Inc. Available at: [Link]

  • Kazemi, M. (2019). A Brief Review: Microwave Assisted Ethers Synthesis. Ilam University, Iran. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2023). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Royal Society of Chemistry. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • de la Hoz, A., et al. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. Available at: [Link]

  • International Journal of Innovative Research in Science. (2026). Available at: [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave i. (2025). Vietnam Journal of Science, Technology and Engineering. Available at: [Link]

  • Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. (2009). Organic Chemistry Portal. Available at: [Link]

  • Chemical Space Exploration of Oxetanes. (2020). Molecules. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Semantic Scholar. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxetane Ring Opening During Acidic Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As oxetanes become increasingly ubiquitous in medicinal chemistry as liponeutral bioisosteres for carbonyls and gem-dimethyl groups, handling their unique reactivity profile is critical. While they offer improved metabolic stability, aqueous solubility, and reduced amine basicity, their inherent ring strain (~107 kJ/mol) makes them susceptible to acid-catalyzed ring opening[1],[2].

This guide provides mechanistic troubleshooting, quantitative stability data, and field-validated protocols to preserve oxetane integrity during downstream processing and acidic workups.

Understanding the Mechanism of Degradation

Q: Why do my oxetanes degrade during standard acidic workups?

A: The degradation is driven by thermodynamics and initiated by protonation. When an oxetane is exposed to strong aqueous acids (e.g., 1M HCl or H₂SO₄), the ring oxygen is protonated, forming a highly electrophilic oxonium ion. The release of ring strain provides a strong thermodynamic driving force for nucleophilic attack by water or halides, leading to the formation of 1,3-diols or 1,3-halohydrins[3].

However, the categorical instability of oxetanes to acid is a misconception; stability is highly dependent on the substitution pattern. 3,3-disubstituted oxetanes are significantly more stable because the substituents sterically block the trajectory of external nucleophiles from attacking the C–O σ* antibonding orbital[1].

G Oxetane Oxetane (Strained Ether) Protonation Protonation by Acid (H+) Oxetane->Protonation Aqueous Acid Activated Activated Oxonium Ion (Highly Electrophilic) Protonation->Activated Nucleophile Nucleophilic Attack (e.g., H2O, Cl-) Activated->Nucleophile SN1/SN2 Pathway Product Ring-Opened Product (1,3-Diol or Halohydrin) Nucleophile->Product Strain Relief

Mechanism of acid-catalyzed oxetane ring opening.

Quantitative Stability Profiles

Q: How does substitution affect oxetane stability across different pH levels?

A: The substitution pattern is the primary determinant of chemical stability. Unsubstituted or mono-substituted oxetanes are highly vulnerable, whereas 3,3-disubstituted oxetanes can withstand surprisingly harsh conditions, even down to pH 1.2[2]. Caution: If the oxetane contains an internal nucleophile (e.g., a proximal alcohol or amine), it may undergo rapid intramolecular ring-opening under acidic conditions regardless of the external substitution[1].

Table 1: Comparative Stability of Heterocycles in Acidic Conditions[2]
HeterocycleSubstitution PatternTest ConditionsStability Outcome
Oxetane 3,3-DiarylpH 1.2>80% remaining after 24 hours
Oxetane 2-SulfonylpH 1–10, 25 °CHalf-life of 4–5 days
Oxetane 3-Aryl-3-alkoxy1 M HCl, 37 °C31% recovery after 24 hours
Epoxide UnsubstitutedDilute Aqueous AcidRapid hydrolysis to a 1,2-diol
Tetrahydrofuran UnsubstitutedStrong AcidRing-opening can occur

Troubleshooting Workup Workflows

Q: How should I quench a basic reaction containing an oxetane without triggering ring opening?

A: Avoid strong mineral acids entirely. Instead, utilize mild buffering systems. Saturated aqueous ammonium chloride (pH ~6) or 0.1 M phosphate buffers (pH 6–7) provide sufficient protons to neutralize alkoxides or amine bases without generating the highly acidic environment required to protonate the oxetane oxygen.

G Start Reaction Complete (Contains Oxetane) IsAcidic Requires Acidic Quench? Start->IsAcidic NoAcid Standard Aqueous Workup (Water/Brine) IsAcidic->NoAcid No YesAcid Strong Acid Cleavage (e.g., Boc Deprotection)? IsAcidic->YesAcid Yes Extract Extract & Concentrate (< 30 °C) NoAcid->Extract MildAcid Quench with Mild Buffer (Sat. NH4Cl, pH 6-7) YesAcid->MildAcid Neutralization StrongAcid Anhydrous Acid (TFA/DCM) + Cold Basic Resin Quench YesAcid->StrongAcid Deprotection MildAcid->Extract StrongAcid->Extract

Workflow for selecting the appropriate oxetane workup strategy.

Protocol 1: Mild Aqueous Workup for Oxetane-Containing Intermediates

Self-Validation Metric: Phase separation should be clean; emulsion formation indicates incomplete neutralization. Check aqueous pH with indicator paper (target pH 6-7) before discarding.

  • Temperature Control: Cool the reaction mixture to 0 °C to minimize the kinetic energy available for side reactions.

  • Dilution: Dilute the mixture with an organic solvent (e.g., EtOAc or DCM).

  • Mild Quench: Slowly add saturated aqueous NH₄Cl or a 0.1 M phosphate buffer (pH 7.0) dropwise. Do not use 1M HCl.

  • Separation: Separate the layers and wash the organic layer with brine to remove residual water.

  • Drying: Dry over anhydrous Na₂SO₄. (Note: Avoid MgSO₄ if the oxetane is highly sensitive, as Mg²⁺ can act as a mild Lewis acid).

  • Concentration: Concentrate under reduced pressure at a water bath temperature not exceeding 30 °C.

Protecting Group Removal (Boc Deprotection)

Q: I need to remove a Boc protecting group from an oxetane-containing molecule. How can I do this without destroying the ring?

A: Boc deprotection requires strong acid, which seems incompatible with oxetanes. The solution is to use anhydrous acidic conditions (e.g., TFA in DCM) and, critically, to avoid aqueous acidic workup entirely[4],[5]. Water acts as a potent nucleophile once the oxetane is protonated. By using anhydrous TFA, you can successfully remove the Boc group without degrading the oxetane[5]. To work up the reaction, you must neutralize the acid in situ using a non-nucleophilic basic resin at low temperatures before any water is introduced.

Protocol 2: Anhydrous Boc Deprotection & Resin Quench

Self-Validation Metric: LCMS analysis before and after resin addition. The presence of the target mass (M+H) and absence of the ring-opened mass (M+H+18 for diol) validates the quench.

  • Reaction Setup: Dissolve the N-Boc-oxetane substrate in anhydrous DCM (0.1 M) and cool to 0 °C under an inert atmosphere.

  • Acid Addition: Add anhydrous Trifluoroacetic acid (TFA) dropwise (approx. 10–20 equivalents).

  • Deprotection: Stir at 0 °C to room temperature until the starting material is consumed (monitor by TLC/LCMS).

  • Crucial Quench Step: Do NOT add aqueous base. Cool the reaction back to 0 °C. Add a basic ion-exchange resin (e.g., Amberlyst A21) or finely powdered solid K₂CO₃ in portions to neutralize the TFA in situ.

  • Validation: Take a micro-aliquot, filter, and run an LCMS. The pH of the solution should be neutral to slightly basic.

  • Filtration: Filter the suspension to remove the resin/salts. Wash the resin thoroughly with a polar aprotic solvent mixture (e.g., 10% MeOH in DCM) to ensure full recovery of the polar amine product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free amine without any aqueous acidic exposure.

References
  • [1] Title: Oxetanes in Drug Discovery Campaigns | Source: nih.gov | URL:

  • [3] Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews | Source: acs.org | URL:

  • [4] Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | Source: chemrxiv.org | URL:

  • [2] Title: Assessing the stability of the oxetane ring under various chemical conditions | Source: benchchem.com | URL:

  • [5] Title: Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space | Source: rsc.org | URL:

Sources

Technical Guide: Stability & Hydrolysis of 4-(Oxetan-3-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers working with 4-(Oxetan-3-yloxy)benzonitrile and structurally related oxetane ethers. It addresses the specific chemoselectivity challenges posed by the oxetane ring's strain energy versus the nitrile group's reactivity.

Executive Summary: The Stability Paradox

The core challenge with 4-(Oxetan-3-yloxy)benzonitrile lies in the opposing stability profiles of its two functional groups:

  • The Oxetane Ring: Highly susceptible to acid-catalyzed ring opening due to significant ring strain (~106 kJ/mol), but remarkably stable to nucleophilic attack in basic media.

  • The Nitrile Group: Requires forcing conditions (strong acid or base + heat) for hydrolysis, which often overlap with the decomposition conditions of the oxetane.

Operational Rule: Avoid aqueous acidic environments (pH < 4). Perform nitrile transformations under basic oxidative conditions to preserve the oxetane core.

Part 1: Troubleshooting & FAQs
Q1: I observe the disappearance of the starting material during LC-MS analysis using 0.1% Formic Acid/Water. Is my compound degrading?

Yes. This is a common artifact.

  • Mechanism: The ether oxygen or the oxetane ring oxygen becomes protonated in the acidic mobile phase. The ring strain drives a rapid nucleophilic attack by water, opening the ring to form a diol byproduct (e.g., 3-(4-cyanophenoxy)propane-1,3-diol).

  • Diagnostic: Look for a new peak with a mass shift of +18 Da (hydration).

  • Solution: Switch to a basic or neutral mobile phase buffer, such as 10 mM Ammonium Bicarbonate (pH 8.2) or 0.1% Ammonium Hydroxide .

Q2: How can I hydrolyze the nitrile to a carboxylic acid without destroying the oxetane ring?

Do not use acid hydrolysis (e.g., HCl/Reflux). Acidic reflux will quantitatively destroy the oxetane ring before the nitrile is fully hydrolyzed.

  • Recommended Approach: Use Alkaline Peroxide Hydrolysis (Radziszewski reaction) or mild saponification. The oxetane ring is stable to hydroxide (OH⁻) because the ring carbons are sterically hindered and the leaving group (alkoxide) is poor without acid catalysis.

  • Protocol: See Protocol A below.

Q3: Can I use Lewis acids (e.g., BBr3, AlCl3) for other deprotections on this molecule?

No. Oxetanes are Lewis bases.[1] Lewis acids will coordinate to the oxetane oxygen, activating the ring for opening even more aggressively than Brønsted acids.

  • Alternative: Use basic or reductive deprotection methods (e.g., Pd/C + H₂ for benzyl esters, or LiOH for methyl esters).

Part 2: Degradation Pathways & Logic

The following diagram illustrates the divergent fate of the molecule under acidic vs. basic conditions.

DegradationPathways SM 4-(Oxetan-3-yloxy)benzonitrile (Intact Core) AcidCond Acidic Condition (pH < 4, H3O+) SM->AcidCond BaseCond Basic Condition (NaOH/H2O2) SM->BaseCond Protonated Activated Oxonium Intermediate AcidCond->Protonated Protonation Diol Ring-Opened Product (3-(4-cyanophenoxy)propane-1,3-diol) [Mass +18] Protonated->Diol Nucleophilic Attack (H2O) Ring Strain Release Amide Primary Amide (Intermediate) BaseCond->Amide Hydroperoxide Attack AcidProd Carboxylic Acid Product (Oxetane Intact) Amide->AcidProd Hydrolysis

Figure 1: Divergent reactivity pathways. Acidic conditions trigger destructive ring opening, while basic conditions allow selective functionalization of the nitrile.[2]

Part 3: Validated Experimental Protocols
Protocol A: Selective Nitrile Hydrolysis (Oxetane-Safe)

Objective: Convert the nitrile to a primary amide or carboxylic acid without opening the oxetane ring.

Reagents:

  • Substrate: 4-(Oxetan-3-yloxy)benzonitrile (1.0 eq)

  • Reagent: 30% Hydrogen Peroxide (H₂O₂)

  • Base: 6N Sodium Hydroxide (NaOH)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of substrate in 3 mL of Ethanol.

  • Base Addition: Add 0.5 mL of 6N NaOH (3.0 eq). The solution may warm slightly.

  • Oxidant Addition: Dropwise add 1.0 mL of 30% H₂O₂.

    • Note: The H₂O₂ acts as a super-nucleophile (HOO⁻), attacking the nitrile much faster than OH⁻, allowing for milder temperatures.

  • Reaction: Stir at 40°C – 50°C for 2–4 hours. Monitor by HPLC (using neutral buffer).[3]

    • Checkpoint: Conversion to Amide is usually rapid. Continued heating converts Amide → Acid.

  • Workup (CRITICAL):

    • Cool to 0°C.

    • Do not acidify to pH 1. Carefully adjust pH to ~5–6 using dilute acetic acid or saturated NH₄Cl.

    • Extract immediately with Ethyl Acetate. Prolonged exposure to acidic aqueous layers will degrade the product.

Protocol B: Acid Stability Stress Test

Objective: Determine the "safe time" for handling the compound in slightly acidic buffers (e.g., during purification).

Table 1: Stability Profile

ConditionTimeResultRecommendation
0.1% TFA / Water 5 mins>50% DegradationFORBIDDEN. Never use TFA.
0.1% Formic Acid 1 hour~10-20% DegradationAvoid if possible. Inject immediately.
10 mM NH₄OAc (pH 6) 24 hoursStableSAFE. Recommended for HPLC.
0.1% NH₄OH (pH 10) 24 hoursStableSAFE. Recommended for storage.
Part 4: Decision Tree for Handling

DecisionTree Start Start: 4-(Oxetan-3-yloxy)benzonitrile Goal What is your goal? Start->Goal Analysis LC-MS / HPLC Analysis Goal->Analysis Quality Control Synthesis Hydrolyze Nitrile Goal->Synthesis Reaction MobilePhase Select Mobile Phase Analysis->MobilePhase SynthMethod Select Reagents Synthesis->SynthMethod AcidMP Acidic (TFA/Formic) MobilePhase->AcidMP Standard Protocol BasicMP Basic (NH4HCO3 / NH4OH) MobilePhase->BasicMP Modified Protocol ResultBad Ring Opening (Failure) AcidMP->ResultBad Artifacts ResultGood Success (Intact Oxetane) BasicMP->ResultGood AcidReflux HCl / H2SO4 Reflux SynthMethod->AcidReflux BasePerox NaOH / H2O2 (40°C) SynthMethod->BasePerox AcidReflux->ResultBad BasePerox->ResultGood

Figure 2: Operational decision matrix for analysis and synthesis.

References
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Discusses the structural stability and ring strain of oxetanes).

  • Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice. (Case study on Danuglipron involving chemoselective hydrolysis in the presence of an acid-labile oxetane).

  • Wuitschik, G., et al. (2006). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. (Provides data on the metabolic and chemical stability of 3-substituted oxetanes).

  • Save My Exams. (2025). Nitriles: Hydrolysis Mechanisms. (General reference for nitrile hydrolysis conditions).

Sources

Technical Support Center: Strategies for the Removal of Unreacted 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry and drug development: the removal of unreacted 4-fluorobenzonitrile (4-FBN) from reaction mixtures.

Because 4-FBN is a low-melting solid (MP ~35 °C) with a moderate dipole moment, it resists simple solvent evaporation and frequently co-elutes with target active pharmaceutical ingredients (APIs) during standard normal-phase chromatography. This guide provides mechanistically grounded, self-validating troubleshooting strategies to eliminate this impurity without compromising your product yield.

Troubleshooting FAQs

Q1: My target product and unreacted 4-FBN co-elute on silica gel. What is the mechanistic reason for this, and how can I separate them without resorting to preparative HPLC? A1: 4-FBN possesses a strong dipole moment driven by the opposing electron-withdrawing cyano (-CN) and highly electronegative fluoro (-F) groups. This gives it an intermediate polarity that frequently matches secondary amines, ethers, or heterocyclic products on normal-phase silica. Instead of relying on physical separation, exploit the intrinsic chemical reactivity of 4-FBN. The highly electron-deficient aromatic ring is primed for Nucleophilic Aromatic Substitution (SNAr), as the cyano group stabilizes the anionic Meisenheimer transition state[1]. By introducing a 2 (such as a polystyrene-bound thiol) to the crude mixture, the scavenger covalently traps the unreacted 4-FBN[2]. The resin is then removed via simple vacuum filtration, leaving your purified product in the filtrate.

Q2: Can I remove 4-FBN using physical methods like distillation or sublimation without degrading my thermally sensitive product? A2: Yes, provided you strictly control the pressure. 4-FBN has a relatively low molecular weight (121.11 g/mol ) and a boiling point of approximately 188 °C at atmospheric pressure. However, under high vacuum (< 0.1 Torr), the vapor pressure differential between the volatile 4-FBN and typically heavier, more complex drug-like molecules becomes massive. This allows 4-FBN to sublime or distill at mildly elevated temperatures (50–80 °C). Utilizing a Kugelrohr apparatus prevents the thermal degradation of your API while efficiently pulling off the fluorinated impurity.

Q3: I attempted a chemical quench with liquid ethanolamine, but I lost my target product during the aqueous workup. Why did this happen? A3: Liquid ethanolamine reacts with 4-FBN via SNAr to form 4-(2-hydroxyethylamino)benzonitrile, which is highly polar and water-soluble. However, if your target product also contains basic amines or polar functional groups, it will likely partition into the aqueous phase during the acidic or aqueous washes required to remove the ethanolamine adduct. This is exactly why 3 are preferred in pharmaceutical clean-up—they eliminate the need for liquid-liquid extraction entirely[3].

Quantitative Comparison of Removal Strategies

To assist in selecting the optimal workflow, the following table summarizes the quantitative metrics and operational parameters of each removal strategy.

StrategyMechanism of ActionScalabilityProcess TimeOptimal Use Case
Polymer-Supported Scavenging Covalent trapping via SNArHigh (Batch/Flow)2–4 HoursThermally sensitive products; late-stage API synthesis.
Vacuum Sublimation Vapor pressure differentialMedium (Batch)1–2 HoursThermally stable products; highly non-volatile targets.
Chemical Quench (Liquid) SNAr followed by aqueous partitionHigh (Batch)1 HourHighly lipophilic products that tolerate aqueous acidic washes.
Reverse-Phase LC Hydrophobic interactionsLow (Prep-Scale)4+ HoursComplex mixtures where scavengers or heat fail.

Self-Validating Experimental Protocols

Every protocol utilized in drug development must be a self-validating system to ensure process reliability. Below are the step-by-step methodologies for the two most effective 4-FBN removal techniques.

Protocol A: Solid-Phase Scavenging of 4-FBN

Causality: Thiol-functionalized resins act as powerful, soft nucleophiles that rapidly attack the hard electrophilic ipso-carbon of 4-FBN. Gentle heating accelerates the SNAr kinetics, while avoiding magnetic stirring prevents the mechanical shearing of the polymer beads, which would otherwise clog the filter.

  • Quantification: Calculate the theoretical maximum amount of unreacted 4-FBN remaining in your crude mixture (e.g., 1.0 mmol).

  • Resin Addition: Dissolve the crude mixture in a compatible, dry solvent (e.g., THF or DMF, 10 mL). Add 3 to 5 equivalents (3.0–5.0 mmol) of a polymer-supported thiol (e.g., SiliaMetS Thiol or QuadraPure-MP).

  • Base Activation: Add 1.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to deprotonate and activate the resin-bound thiol.

  • Agitation: Place the flask on an orbital shaker at 50 °C for 3 hours. Do not use a magnetic stir bar.

  • System Validation (Critical): Remove a 20 µL aliquot, filter it through a syringe filter, and analyze via 19F NMR or GC-MS. Self-Validation Check: The complete disappearance of the characteristic 4-FBN multiplet at 4[4] or the m/z 121 peak confirms absolute removal. If trace 4-FBN remains, extend agitation by 1 hour.

  • Isolation: Filter the heterogeneous mixture through a sintered glass funnel (medium porosity). Wash the resin cake thoroughly with ethyl acetate (3 × 10 mL).

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield the pure, 4-FBN-free product.

Protocol B: High-Vacuum Sublimation / Kugelrohr Distillation

Causality: By dropping the system pressure to near-vacuum levels, the boiling/sublimation point of 4-FBN is artificially depressed. This allows the kinetic energy provided by mild heating to overcome intermolecular forces, transitioning 4-FBN into the vapor phase without providing enough thermal energy to break the covalent bonds of your target API.

  • Preparation: Transfer the crude reaction mixture to a round-bottom flask. Ensure all residual reaction solvents (especially water or DMF) are completely removed via rotary evaporation to prevent violent bumping.

  • Apparatus Setup: Attach the flask to a Kugelrohr distillation apparatus or a standard vacuum sublimation setup with a cold finger.

  • Vacuum Application: Apply high vacuum (< 0.1 Torr) to the system before applying any heat. Allow the system to equilibrate for 10 minutes.

  • Heating: Gradually heat the sample flask to 60–80 °C using the Kugelrohr oven or an oil bath.

  • Collection: Maintain the temperature for 1–2 hours. The unreacted 4-FBN will sublime and crystallize on the cold finger or the adjacent cooling bulb.

  • System Validation (Critical): Weigh the collected sublimate. Run a TLC (Hexanes/EtOAc) of the residue remaining in the heated flask. Self-Validation Check: The residue must show no UV-active spot corresponding to the Rf of the 4-FBN standard.

Decision Workflow Visualization

To streamline your troubleshooting process, follow this logical decision matrix to select the most appropriate 4-FBN removal strategy based on the physicochemical properties of your target API.

G Start Unreacted 4-FBN in Crude Mixture Q_Thermal Is the target product thermally stable (>80°C)? Start->Q_Thermal Sublimation Vacuum Sublimation (Kugelrohr, <0.1 Torr) Q_Thermal->Sublimation Yes Q_Nucleophile Is the target product reactive to nucleophiles? Q_Thermal->Q_Nucleophile No Scavenger Polymer-Supported Thiol/Amine Scavenger Q_Nucleophile->Scavenger No Chromatography Reverse-Phase LC or Crystallization Q_Nucleophile->Chromatography Yes

Decision workflow for selecting the optimal 4-fluorobenzonitrile removal strategy.

References

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles Chemical Science (RSC Publishing) URL:[Link]

  • Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up Eldorado - Repository of the TU Dortmund URL:[Link]

  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Technical Support Center: Etherification of Oxetan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the etherification of oxetan-3-ol, a critical process in medicinal chemistry. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them to ensure your experimental success.

Troubleshooting Guide: Common Issues in Oxetan-3-ol Etherification

Question 1: My Williamson etherification of oxetan-3-ol is sluggish or fails to go to completion. What are the likely causes and how can I fix it?

This is a common challenge stemming from the unique properties of the oxetan-3-ol scaffold. The primary reasons for incomplete reactions are often related to the choice of base and reaction conditions.

Answer:

The etherification of oxetan-3-ol typically follows the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[1][2] The success of this reaction hinges on the efficient deprotonation of the hydroxyl group on the oxetane ring to form a potent nucleophile.

Causality and Solutions:

  • Insufficient Deprotonation: The pKa of a typical secondary alcohol like oxetan-3-ol is in the range of 16-18.[3][4] To achieve complete deprotonation, the base used must have a conjugate acid with a significantly higher pKa.

    • Weak Bases (e.g., K₂CO₃, Et₃N): These bases are generally not strong enough to fully deprotonate a simple alcohol and are more suitable for more acidic substrates like phenols.[5] Their use will likely result in a low concentration of the required alkoxide, leading to a slow or incomplete reaction.

    • Strong Bases (e.g., NaH, KH, KOtBu): Strong, non-nucleophilic bases are essential for the efficient deprotonation of unactivated alcohols.[6][7] Sodium hydride (NaH) is a common and effective choice.[8] It reacts irreversibly to form the sodium alkoxide and hydrogen gas, driving the equilibrium towards the desired nucleophile.[7]

  • Steric Hindrance: While oxetan-3-ol itself is not exceptionally bulky, the combination of a sterically demanding alkyl halide and the somewhat constrained oxetane ring can hinder the SN2 reaction.[6]

    • Base Selection: In cases of steric hindrance, potassium tert-butoxide (KOtBu) can be an excellent choice.[9] Although it is a strong base, its bulky nature makes it a poor nucleophile, minimizing potential side reactions.[9]

    • Alkyl Halide Choice: Whenever possible, use a primary alkyl halide (or methyl halide) as the electrophile, as SN2 reactions are most efficient with less substituted substrates.[1][2]

  • Solvent Effects: The choice of solvent can significantly impact the solubility of the alkoxide and the rate of the SN2 reaction.

    • Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) are excellent choices.[7] They effectively solvate the cation (e.g., Na⁺) without strongly solvating the alkoxide nucleophile, leaving it more reactive.

Troubleshooting Workflow:

G start Incomplete Etherification base_check Is the base strong enough? (pKa of conjugate acid > 20) start->base_check sterics_check Is the alkyl halide primary? base_check->sterics_check Yes solution_weak_base Switch to a stronger base (NaH, KOtBu). base_check->solution_weak_base No solvent_check Is the solvent polar aprotic (e.g., THF, DMF)? sterics_check->solvent_check Yes solution_sterics Consider a less hindered alkyl halide or use a bulky, non-nucleophilic base like KOtBu. sterics_check->solution_sterics No solution_solvent Use THF or DMF to improve alkoxide solubility and reactivity. solvent_check->solution_solvent No end Successful Etherification solvent_check->end Yes

Caption: Decision tree for troubleshooting incomplete oxetan-3-ol etherification.

Question 2: I am observing significant side product formation, including elimination products and potential ring-opening of the oxetane. How can I suppress these side reactions?

Answer:

Side reactions are a common pitfall, particularly when using strong bases or when the reaction conditions are not optimized. Understanding the potential pathways for these side reactions is key to mitigating them.

Causality and Solutions:

  • Elimination (E2) Reactions: This is a major competing pathway, especially with secondary or tertiary alkyl halides.[6] The alkoxide of oxetan-3-ol is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether.[6]

    • Substrate Choice: The most effective way to avoid elimination is to use a methyl or primary alkyl halide.[2]

    • Base Selection: Using a bulky base like potassium tert-butoxide can sometimes favor elimination, so if you are using a primary halide and still see elimination, a less hindered strong base like sodium hydride might be preferable.[9]

  • Oxetane Ring Instability: The oxetane ring, while more stable than an epoxide, is still strained and can be susceptible to opening under certain conditions.[10][11]

    • Harsh Conditions: Prolonged reaction times at high temperatures, or the presence of strong Lewis acids, can promote ring-opening. It is generally advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Alternative Methods: For sensitive substrates, alternative, milder etherification methods could be considered. For example, recent developments in photocatalytic dehydrative etherification can proceed without the need for strong acids or bases, offering excellent functional group tolerance.[12] Another approach for certain substrates is Brønsted acid-catalyzed etherification, which avoids strong bases and alkyl halides.

Data Summary: Base Selection and Potential Side Reactions

BasepKa (Conjugate Acid)Primary Use CaseCommon Side Reactions
NaH ~35 (H₂)[4]General purpose for unactivated alcohols.[7]Minimal with primary halides.
KOtBu ~18 (t-BuOH)[3]Hindered alcohols or when a non-nucleophilic base is needed.[9]Can favor elimination with secondary/tertiary halides.[9]
Cs₂CO₃ ~10.3 (HCO₃⁻)[13]More common for phenols or in specific protocols where it suppresses side reactions.[14][15]Generally insufficient for simple alcohols.
K₂CO₃ ~10.3 (HCO₃⁻)[13]Phenols and other activated alcohols.[5]Ineffective for deprotonating oxetan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general protocol for a standard Williamson etherification of oxetan-3-ol?

A1: The following is a robust starting protocol that can be optimized for specific substrates.

Experimental Protocol: General Williamson Etherification of Oxetan-3-ol

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a stir bar and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a suspension (typically to a concentration of 0.1-0.5 M with respect to the alcohol).

  • Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of oxetan-3-ol (1.0 equivalent) in anhydrous THF dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen gas evolution ceases.[5]

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be required for less reactive alkyl halides.

  • Quenching and Workup: After completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Q2: Can I use cesium carbonate (Cs₂CO₃) for the etherification of oxetan-3-ol? I've seen it used in other etherification reactions.

A2: While cesium carbonate is a versatile and mild base used in many organic transformations, including some etherifications, it is generally not the optimal choice for deprotonating a simple secondary alcohol like oxetan-3-ol.[14][15]

  • Basicity: Cs₂CO₃ is a relatively weak base, and its primary utility is in the O-alkylation of more acidic substrates like phenols.[5][15]

  • The "Cesium Effect": The benefits of cesium carbonate in certain reactions often stem from the large size and soft nature of the Cs⁺ cation, which can influence solubility and reactivity in unique ways.[16][17][18] However, for this specific transformation, achieving a sufficient concentration of the alkoxide is the primary challenge, which requires a stronger base. In some specialized protocols, Cs₂CO₃ has been shown to suppress side reactions, but this is highly substrate-dependent.[14][15]

Q3: Are there any modern, base-free alternatives to the Williamson ether synthesis for oxetan-3-ol?

A3: Yes, the field of synthetic methodology is continually evolving. For substrates that are sensitive to strong bases, photocatalysis offers a promising alternative.

  • Photocatalytic Dehydrative Etherification: Recent studies have demonstrated the use of heterogeneous catalysts, such as nanoporous gold, to facilitate the dehydrative etherification of alcohols under visible light irradiation.[12] These methods are notable for their mild conditions, broad substrate scope, and tolerance of acid-sensitive functional groups, as they do not require the addition of any acids or bases.[12] While still an emerging area, this approach could be highly advantageous for complex molecules where traditional methods fail.

Logical Relationship of Etherification Methods:

G cluster_0 Base-Mediated cluster_1 Catalytic (Base-Free) williamson Williamson Ether Synthesis (Strong Base) ether_product Oxetane Ether williamson->ether_product photocatalysis Photocatalytic Dehydrative Etherification photocatalysis->ether_product bronsted Brønsted Acid Catalysis bronsted->ether_product oxetan_ol Oxetan-3-ol oxetan_ol->williamson oxetan_ol->photocatalysis oxetan_ol->bronsted

Caption: Synthetic routes to oxetane ethers from oxetan-3-ol.

References

  • Burkhard, J. A., et al. (2010). Science of Synthesis, 37.3, Oxetanes and Oxetan-3-ones. Thieme.
  • El-Mekabaty, A. (2018). Cesium carbonate as a mediated inorganic base in some organic transformations. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (2022). Williamson Ether Synthesis.
  • Miyauchi, M., et al. (2022). Photocatalytic dehydrative etherification of alcohols with a nanoporous gold catalyst. Chemical Communications. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Miyauchi, M., et al. (2022).
  • Chem-Station. (n.d.).
  • El-Mekabaty, A. (2019).
  • Miyauchi, M., et al. (2022).
  • Scribd. (n.d.).
  • ChemicalBook. (2024).
  • ECHEMI. (n.d.).
  • Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Li, Y., et al. (2020).
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • pKa chart. (n.d.).
  • Croft, R. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.
  • MDPI. (2020).
  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Xu, T., et al. (n.d.). Study on Synthesis Of Oxetan-3-ol.
  • Kuo, C.-H., & Lin, Y. A. (2024). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. The Journal of Organic Chemistry.
  • NIH. (n.d.). Oxetanes in Drug Discovery Campaigns.
  • Chemistry Steps. (2022). The pKa in Organic Chemistry.
  • Beilstein Journals. (2025).
  • Beilstein Journals. (2025).
  • NIH. (n.d.). Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110).
  • Master Organic Chemistry. (2010). How To Use a pKa Table.
  • Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3].
  • Sciencemadness Discussion Board. (2009). Substitute sodium hydride for potassium hydride?.
  • ACS Publications. (2023).
  • Reddit. (2024).
  • Organic Chemistry Portal. (n.d.).

Sources

troubleshooting low conversion in SnAr reactions with oxetan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in SNAr Reactions with Oxetan-3-ol Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Technical Support Center: Oxetane Functionalization

Subject: Diagnostic Guide for SNAr Couplings with Oxetan-3-ol (CAS: 7748-36-9)

Welcome to the technical support module for oxetane incorporation. Oxetan-3-ol is a high-value scaffold in modern medicinal chemistry, serving as a polarity-modulating bioisostere for gem-dimethyl or carbonyl groups [1, 2]. However, its secondary hydroxyl group, combined with the inherent ring strain (~106 kJ/mol) of the oxetane, creates a narrow window for successful Nucleophilic Aromatic Substitution (SNAr).

This guide addresses the three most common failure modes: 0% Conversion (No Reaction) , Decomposition (Ring Opening) , and Stalled Conversion (Low Yield) .

Module 1: Diagnostic Flowchart

Before altering reagents, diagnose your specific failure mode using the logic tree below.

Troubleshooting_Oxetane_SNAr Start PROBLEM: Low Conversion Check_SM Is Aryl Halide (SM) consumed? Start->Check_SM SM_Remains SM Remains (Reaction Stalled) Check_SM->SM_Remains Yes (SM visible) SM_Gone SM Consumed (Complex Mixture) Check_SM->SM_Gone No (New spots/Mess) Check_Base Did you pre-form the alkoxide? SM_Remains->Check_Base Check_pH Workup pH < 7? SM_Gone->Check_pH Check_LG Leaving Group Check: Is it Cl or F? Check_Base->Check_LG Yes (used NaH/KOtBu) Action_NaH Protocol A: Switch to NaH/THF (Pre-activation) Check_Base->Action_NaH No (used K2CO3/Cs2CO3) Action_LG Switch Ar-Cl to Ar-F (SNAr Rate: F >> Cl) Check_LG->Action_LG Chloride Action_Pd Protocol C: Switch to Pd-Catalysis (Buchwald-Hartwig) Check_LG->Action_Pd Fluoride (still fails) Check_Temp Temp > 100°C? Check_pH->Check_Temp No Action_Buffer Protocol B: Buffer Aqueous Layer (Avoid Acidic Workup) Check_pH->Action_Buffer Yes Action_Cool Reduce Temp (Oxetane Ring Strain) Check_Temp->Action_Cool Yes

Figure 1: Decision tree for troubleshooting oxetan-3-ol coupling reactions. Follow the path based on TLC/LCMS analysis of the crude mixture.

Module 2: Critical Failure Modes & Solutions

Issue 1: "My starting material is untouched." (Nucleophilicity Deficit)

The Science: Oxetan-3-ol is a secondary alcohol with significant steric bulk due to the puckered ring. Weak bases (K2CO3, Cs2CO3) in wet solvents often fail to generate enough equilibrium concentration of the alkoxide nucleophile to overcome the activation energy barrier, especially if the aryl halide is not highly activated [3].

Solution: Pre-formation of the Sodium Alkoxide (Protocol A) Do not mix everything at once. You must irreversibly deprotonate the alcohol first.

  • Step 1: Dissolve oxetan-3-ol (1.2 equiv) in anhydrous THF (0.2 M) under N2.

  • Step 2: Cool to 0 °C. Add NaH (60% dispersion, 1.3 equiv) portion-wise.

  • Step 3: Critical: Stir for 30 minutes at 0 °C

    
     RT. Look for H2 evolution cessation. This ensures the species in solution is the sodium oxetan-3-oxide.
    
  • Step 4: Add the Aryl Fluoride (preferable over Chloride) dissolved in minimal THF.

  • Step 5: Stir at RT or mild heat (max 60 °C).

Expert Note: If using DMF/DMSO, ensure they are anhydrous. Water competes for the SNAr reaction, hydrolyzing your aryl halide to a phenol, which kills the reaction.

Issue 2: "I see new spots, but it's not product." (Ring Instability)

The Science: The oxetane ring has a strain energy of ~106 kJ/mol [4].[1] While oxetanes are generally stable to base, they are extremely sensitive to Lewis acids and Brønsted acids , which catalyze ring opening to form 1,3-diols or allyl alcohols [1, 5].

Common Culprits:

  • Acidic Workup: Using 1M HCl to neutralize the reaction.

  • High Temperature: Heating >100 °C in the presence of weak conjugate acids.

Solution: Buffered Workup (Protocol B)

  • Never quench with strong acid.

  • Quench: Pour reaction mixture into Saturated NH4Cl or dilute NaHCO3.

  • Extraction: Use EtOAc or DCM.

  • Purification: If using silica gel chromatography, add 1% Et3N to the eluent to neutralize acidic sites on the silica which can degrade the oxetane on the column.

Issue 3: "Reaction is sluggish even with NaH." (Electronic Mismatch)

The Science: If your aryl halide lacks strong electron-withdrawing groups (EWGs) at the ortho or para positions, the Meisenheimer complex is too high in energy. SNAr simply will not work for unactivated systems (e.g., chlorobenzene, 3-bromopyridine).

Solution: Palladium-Catalyzed C-O Coupling (Protocol C) Switch mechanisms from SNAr to Buchwald-Hartwig coupling. This relies on oxidative addition rather than nucleophilic attack [6, 7].

Recommended Conditions (Buchwald Type):

Component Recommendation Rationale
Catalyst Pd(OAc)2 or Pd2(dba)3 Source of Pd(0).

| Ligand | RockPhos or tBuBrettPhos | Bulky, electron-rich ligands are required for secondary alcohols to promote reductive elimination over


-hydride elimination [6]. |
| Base  | Cs2CO3 or K3PO4 | Milder bases compatible with Pd cycle. |
| Solvent  | Toluene or Dioxane | Non-polar solvents often reduce hydrodehalogenation side reactions. |
| Temp  | 80–100 °C | Required for catalytic turnover. |

Module 3: Comparative Data (Base Selection)

Use this table to select the appropriate base system based on your substrate's sensitivity.

Base SystempKa (conj. acid)ReactivityRisk ProfileBest For
NaH / THF ~35High High (Base sensitive groups)Unreactive aryl fluorides; Standard SNAr.
KOtBu / THF ~17Med-High MediumSubstrates with esters/nitriles that might hydrolyze with NaH.
Cs2CO3 / DMF ~10Low LowHighly activated substrates (e.g., 2-fluoro-4-nitrobenzene).
LiHMDS ~26High MediumCases where Na+ counterion causes aggregation; Li+ can break aggregates.

FAQ: Frequently Asked Questions

Q: Can I use oxetan-3-ol in an acidic reaction (e.g., reductive amination elsewhere on the molecule)? A: Proceed with extreme caution. 3,3-disubstituted oxetanes are more stable, but monosubstituted oxetan-3-ol is prone to acid-catalyzed ring opening. Keep pH > 4 if possible. If you must use acid, keep the temperature low (0 °C) and reaction time short [1, 4].

Q: Why is my yield lower with Aryl Chlorides compared to Aryl Fluorides? A: This confirms an SNAr mechanism. The rate-determining step is the nucleophilic attack/disruption of aromaticity.[2] The high electronegativity of Fluorine stabilizes the transition state (Meisenheimer complex) much better than Chlorine. Switch to the Aryl Fluoride if possible [8].

Q: I see a spot with a lower Rf than my product. What is it? A: It is likely the ring-opened hydrolysis product (a glycerol derivative or 1,3-diol). This occurs if water was present in the reaction or if the workup was too acidic. Check the mass spectrum for M+18 (water addition).

References

  • Wuitschik, G., et al. (2006).[3] "Oxetanes as Promising Modules in Drug Discovery."[3][4] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • BenchChem Technical Support. (2025).[4][5] "Oxetane Ring Stability and Reaction Conditions." BenchChem Knowledge Base. Link

  • Croft, R. A., & Bull, J. A. (2020). "Oxetanes and Oxetan-3-ones: Synthesis and Reactivity." Science of Synthesis. Link

  • Ahmad, S., et al. (2016).[1][6] "Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications." Synthetic Communications, 46. Link

  • Gowrisankar, S., et al. (2010). "An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols." Journal of the American Chemical Society, 132(33), 11592–11598. Link

  • Mann, G., & Hartwig, J. F. (1996). "Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides and Electron-Deficient Phenols." Journal of the American Chemical Society, 118(51), 13109–13110. Link

  • Master Organic Chemistry. (2018).[3][7] "Nucleophilic Aromatic Substitution (SNAr): The Mechanism." Link

Sources

Technical Support Center: Purification of Acid-Sensitive Oxetane Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxetane ether purification. Oxetanes are highly strained, four-membered cyclic ethers that have become premier bioisosteres for carbonyl and gem-dimethyl groups in modern drug discovery[1]. However, their inherent ring strain (~107 kJ/mol) makes them exceptionally vulnerable to acid-catalyzed ring-opening[2].

This guide provides field-proven troubleshooting strategies, causality-based explanations, and self-validating protocols to ensure the structural integrity of your oxetane ethers during purification.

The Root Cause: Why Do Oxetane Ethers Degrade on Silica?

The Causality: Standard silica gel is fundamentally acidic, possessing surface silanol groups with a pKa ranging from 4.5 to 8.5. When an oxetane ether is loaded onto a standard normal-phase silica column, the basic oxygen atom of the oxetane ring hydrogen-bonds with or becomes protonated by these silanols. To relieve the massive steric tension of the four-membered ring, the molecule undergoes rapid nucleophilic attack (often by trace water or the alcohol byproduct) or spontaneous ring-opening, resulting in 1,3-diols or rearranged polymeric degradation products[2][3].

Mechanism A Oxetane Ether (High Ring Strain) B Protonated Oxetane (via Silica Silanols) A->B H+ (Acidic Media) C Ring-Opening (Relief of ~107 kJ/mol) B->C Nucleophilic Attack D 1,3-Diol or Rearranged Product C->D Degradation

Mechanism of acid-catalyzed ring opening of oxetane ethers on standard silica gel.

Troubleshooting FAQs

Q: My oxetane ether completely disappeared after loading it onto a flash column. What happened? A: Your compound degraded on the column. Secondary and tertiary oxetane ethers show profound instability in acidic conditions, often proceeding through the re-formation of an oxetane carbocation and subsequent ring-opening[4]. You must neutralize the stationary phase or use an alternative method.

Q: I want to stick to normal-phase chromatography. What are my options? A: You have two primary options:

  • Basic Alumina (Brockmann Activity IV): This is the gold standard for oxetane ethers. Using basic alumina as a stationary phase significantly increases isolated yields and prevents acid-catalyzed degradation[3][4]. It is also highly effective for neutralizing reactive intermediates[5].

  • Triethylamine (Et₃N) Deactivated Silica: If alumina is unavailable, you can flush standard silica gel with 1–5% Et₃N to cap the acidic silanol sites before loading your sample.

Q: Can I use Reverse-Phase (RP) HPLC to purify my oxetane ether? A: Yes, but you must avoid standard acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). Instead, use high-pH buffers such as 10 mM Ammonium Bicarbonate (pH ~8.5) or 0.1% Ammonium Hydroxide. Ensure your C18 column is rated for high-pH stability (e.g., hybrid silica columns).

Quantitative Data: Method Comparison

To help you select the optimal purification route, the following table summarizes the quantitative recovery metrics and parameters for various purification methods.

Purification MethodStationary PhaseMobile Phase ModifiersTypical Recovery YieldProsCons
Standard Flash Raw Silica Gel (pH 4.5-8.5)None< 30% Cheap, readily available.Severe degradation; ring-opening[2].
Amine-Treated Flash Silica Gel1-5% Triethylamine (Et₃N)85 - 95% Utilizes existing silica stock.Et₃N residue complicates NMR; requires thorough drying.
Alumina Flash Basic Alumina (Activity IV)None90 - 98% No amine additives needed; highest structural preservation[3].Different retention factors (Rf) than silica; requires re-optimization.
High-pH RP-HPLC Base-Stable C1810 mM NH₄HCO₃ (pH 8.5)> 95% Exceptional purity; highly reproducible.Lower loading capacity; requires specialized prep-HPLC columns.
Recrystallization None (Solvent only)None70 - 90% Absolute preservation of acid-sensitive motifs[2].Only applicable to highly crystalline solid oxetanes.

Experimental Protocols & Workflows

Workflow Selection Matrix

DecisionTree Start Crude Oxetane Ether State Physical State? Start->State Solid Crystalline Solid State->Solid Yes Liquid Oil / Amorphous State->Liquid No Recryst Recrystallization (Avoids Chromatography) Solid->Recryst Polarity Analyte Polarity? Liquid->Polarity Lipophilic Lipophilic (Normal Phase) Polarity->Lipophilic Hydrophilic Hydrophilic / Polar (Reverse Phase) Polarity->Hydrophilic Alumina Basic Alumina (Act IV) or Et3N-Deactivated Silica Lipophilic->Alumina RPHPLC RP-HPLC (High pH Buffer, e.g., NH4HCO3) Hydrophilic->RPHPLC

Decision tree for selecting the optimal purification method for oxetane ethers.

Protocol A: Basic Alumina Chromatography (The Gold Standard)

Causality: Basic alumina (Brockmann Activity IV) provides a slightly basic surface that completely prevents the protonation of the oxetane oxygen, preserving the ether linkage without the need for amine additives[3][4].

  • Preparation: Obtain Basic Alumina. If only Activity I is available, deactivate it to Activity IV by adding 10% (w/w) distilled water, shaking vigorously, and allowing it to equilibrate for 24 hours.

  • Column Packing: Slurry pack the column using your non-polar solvent (e.g., Hexane or Heptane).

  • Loading: Dissolve the crude oxetane ether in a minimum amount of eluent or perform a dry load using a small amount of basic alumina. Never dry load onto standard silica.

  • Elution: Elute using a standard Hexane/Ethyl Acetate gradient.

  • Self-Validation System (2D-TLC): To ensure no degradation occurred, spot a purified fraction onto an alumina TLC plate. Run it in one dimension, dry it, rotate the plate 90 degrees, and run it again. A single spot on the diagonal validates that the compound is stable and not degrading on the stationary phase.

Protocol B: Triethylamine-Deactivated Silica Gel

Causality: Triethylamine acts as a sacrificial base, binding to the highly acidic silanol sites on the silica gel faster and more strongly than the oxetane ether, thereby shielding the product from protonation.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 80:20 Hexane:EtOAc) and spike it with 3% (v/v) Triethylamine (Et₃N).

  • Column Neutralization: Slurry pack the silica gel column with the Et₃N-spiked solvent. Flush the column with at least 3 Column Volumes (CV) of the spiked solvent. Crucial Step: The column must be flushed until the eluent coming out of the column tests basic on pH paper.

  • Elution: Load the sample and elute using the Et₃N-spiked solvent.

  • Concentration: Concentrate fractions under reduced pressure. Keep the water bath strictly below 30°C to prevent thermal degradation.

  • Self-Validation System (NMR Check): Et₃N is notoriously difficult to remove. Validate purity by running a ¹H NMR. If Et₃N peaks are present (triplet at ~1.0 ppm, quartet at ~2.5 ppm), dissolve the product in diethyl ether and wash rapidly with ice-cold saturated NaHCO₃, dry over Na₂SO₄, and re-concentrate.

Protocol C: High-pH Reverse-Phase Preparative HPLC

Causality: Standard RP-HPLC uses TFA, which will instantly cleave oxetane ethers. Using a volatile basic buffer (Ammonium Bicarbonate) maintains the oxetane integrity while allowing for lyophilization post-purification.

  • Column Selection: Install a high-pH stable C18 preparative column.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM NH₄HCO₃ in LC-MS grade water (pH ~8.5). Prepare Mobile Phase B: LC-MS grade Acetonitrile.

  • Analytical Run: Perform an analytical injection first.

  • Self-Validation System (MS Fragmentation Analysis): Check the MS trace. Note that some oxetane ethers ionize with fragmentation of the substrate to form the oxetane carbocation, meaning you may observe [M-OR]+ peaks instead of[M+H]+[3]. If the analytical peak is sharp and the mass is correct, proceed to preparative scale.

  • Isolation: Lyophilize the collected fractions to remove the volatile NH₄HCO₃ buffer.

References

  • Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies - Lancaster EPrints. 2

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. 1

  • Organic & Biomolecular Chemistry - RSC Publishing. 4

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols - ResearchGate. 3

  • A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes | Journal of the American Chemical Society. 5

Sources

Technical Support Center: Solvent Effects on the Synthesis of Oxetane-Benzonitrile Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of oxetane-benzonitrile ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic transformation. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights into the critical role of solvent selection and its impact on reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

1. Why is the yield of my oxetane-benzonitrile ether consistently low?

Low yields in the synthesis of oxetane-benzonitrile ethers, which often proceed via a Williamson ether synthesis-type mechanism, can frequently be traced back to suboptimal solvent choice.[1] This reaction is typically an SN2 (bimolecular nucleophilic substitution) process where an alkoxide attacks an electrophile.[2] The solvent plays a crucial role in stabilizing the transition state and solvating the reactants.[3][4]

  • Potential Cause: Use of a polar protic solvent (e.g., methanol, ethanol, water).

  • Explanation: Polar protic solvents possess acidic protons that can form strong hydrogen bonds with the nucleophile (the deprotonated benzonitrile precursor).[3][5] This strong solvation creates a "solvent cage" around the nucleophile, stabilizing it and reducing its reactivity, which in turn slows down the SN2 reaction and can lead to lower yields.[5][6]

  • Solution: Switch to a polar aprotic solvent. Common examples include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (MeCN), and acetone.[7] These solvents can dissolve ionic and polar compounds but lack acidic protons, thus they do not form strong hydrogen bonds with the nucleophile.[7] This leaves the nucleophile more "naked" and reactive, often dramatically increasing the reaction rate and yield.[6] For instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[6]

2. What is causing the formation of significant side products in my reaction?

The formation of side products is a common challenge and is often influenced by the reaction conditions, particularly the solvent.[2]

  • Potential Cause 1: The solvent is promoting elimination (E2) over substitution (SN2).

  • Explanation: The Williamson ether synthesis can compete with a base-catalyzed elimination reaction.[2] This is particularly prevalent with sterically hindered substrates. While solvent choice is critical, the structure of your oxetane precursor and the base used are also key factors.

  • Solution 1: Employ a less-hindered oxetane precursor if possible. Additionally, ensure you are using a suitable base. For the solvent, polar aprotic solvents generally favor SN2 reactions.[7]

  • Potential Cause 2: Ring-opening of the oxetane.

  • Explanation: The strained four-membered ring of oxetane is susceptible to ring-opening under certain conditions, especially in the presence of strong acids.[8][9] While the synthesis of oxetane-benzonitrile ethers is typically performed under basic conditions, residual acidity or the generation of acidic byproducts could lead to this undesired side reaction.

  • Solution 2: Ensure your starting materials and solvent are anhydrous and free of acidic impurities. The use of a non-nucleophilic base can also help to minimize side reactions. Some studies have noted that chlorinated solvents at low temperatures can be effective for certain oxetane syntheses.[10]

3. My reaction is proceeding very slowly. How can I increase the reaction rate?

Slow reaction kinetics are a frequent hurdle in organic synthesis.

  • Potential Cause: Inappropriate solvent polarity or proticity.

  • Explanation: As discussed, polar protic solvents can significantly slow down SN2 reactions by over-solvating the nucleophile.[5] Even among polar aprotic solvents, the reaction rate can vary.

  • Solution: Experiment with a range of polar aprotic solvents. DMSO is often an excellent choice as it is highly polar and effectively solvates the counter-ion of the nucleophile, further enhancing the nucleophile's reactivity.[11][12] Acetonitrile and DMF are also effective alternatives.[7] It's worth noting that for some ring-opening reactions of oxabicycles, solvents like 1,4-dioxane, CH3CN, and THF have been shown to accelerate the reaction.[13]

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the synthesis of oxetane-benzonitrile ethers.

1. How does the choice of solvent affect the SN2 reaction mechanism in this synthesis?

The solvent's primary role in an SN2 reaction is to solvate the reactants and stabilize the transition state.

  • Polar Protic Solvents: These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[5] They strongly solvate the anionic nucleophile through hydrogen bonding, which lowers its energy and makes it less reactive.[3]

  • Polar Aprotic Solvents: These solvents have a dipole moment but lack O-H or N-H bonds.[7] They solvate the cation of the nucleophilic salt well but interact much more weakly with the anionic nucleophile.[6] This leaves the nucleophile in a higher energy state, making it more reactive and accelerating the SN2 reaction.[5][6]

2. What are the ideal properties of a solvent for the synthesis of oxetane-benzonitrile ethers?

The ideal solvent for this synthesis should:

  • Be polar and aprotic: To dissolve the reactants and promote a fast SN2 reaction.[7]

  • Be inert: It should not react with the starting materials, products, or intermediates.

  • Have a suitable boiling point: To allow for a convenient reaction temperature and easy removal after the reaction is complete.

  • Be readily available and environmentally friendly: Whenever possible.

3. Can I use non-polar solvents for this reaction?

Generally, non-polar solvents (e.g., hexane, toluene) are not suitable for the synthesis of oxetane-benzonitrile ethers via a Williamson ether-type pathway.

  • Explanation: The nucleophile, which is typically an ionic salt, will not dissolve sufficiently in a non-polar solvent for the reaction to proceed at an appreciable rate.[6] However, in some specific cases, such as the Paternò-Büchi reaction for oxetane synthesis, non-polar solvents are preferred.[14]

4. Are there any specific safety precautions I should take with the recommended solvents?

Yes, always consult the Safety Data Sheet (SDS) for each solvent before use.

  • DMSO: Can be absorbed through the skin and may carry dissolved substances with it. Always wear appropriate gloves.

  • DMF: Is a potential reproductive toxin. Handle with care in a well-ventilated fume hood.

  • Acetonitrile: Is flammable and toxic. Avoid inhalation and skin contact.

Data Presentation

Table 1: General Effect of Solvent Class on SN2 Reactions for Oxetane-Benzonitrile Ether Synthesis

Solvent ClassExamplesEffect on NucleophileExpected Reaction RateTypical Yield
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneWeakly solvates the nucleophile, increasing its reactivity.[6]FastHigh
Polar Protic Water, Methanol, EthanolStrongly solvates the nucleophile via hydrogen bonding, decreasing its reactivity.[5]SlowLow
Non-Polar Hexane, Toluene, BenzenePoorly dissolves the ionic nucleophile.[6]Very Slow / No ReactionVery Low / No Reaction

Experimental Protocols & Visualizations

General Experimental Workflow for the Synthesis of an Oxetane-Benzonitrile Ether

Below is a generalized, step-by-step methodology. Specific quantities and reaction times will need to be optimized for your particular substrates.

  • Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate hydroxybenzonitrile in a suitable polar aprotic solvent (e.g., DMSO or DMF).

  • Deprotonation: Add a strong base (e.g., sodium hydride, NaH) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Addition of the Oxetane Electrophile: Add the substituted oxetane (e.g., a 3-(halomethyl)oxetane) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (this will require optimization) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench carefully with water.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the desired oxetane-benzonitrile ether.

Diagrams

Workflow cluster_prep Nucleophile Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Hydroxybenzonitrile in Polar Aprotic Solvent base Add Base (e.g., NaH) at 0°C start->base stir Stir at Room Temperature base->stir add_ox Add Oxetane Electrophile stir->add_ox heat Heat and Monitor Reaction add_ox->heat quench Quench with Water heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Oxetane-Benzonitrile Ether purify->product

Caption: General experimental workflow for the synthesis of oxetane-benzonitrile ethers.

Caption: Influence of solvent type on nucleophile reactivity in SN2 reactions.

References

  • Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms. (2024, November 6). Google Cloud.
  • Why does a polar solvent disfavour an SN2 reaction? (2020, September 8). Quora.
  • Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts.
  • Solvent Polarity in SN1 and SN2 Reactions.
  • Effects of solvent on the ring-opening.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15).
  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016, July 12).
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • The effect of reaction solvent on the SN2 reaction. (2020, March 31). YouTube.
  • Oxetane Synthesis through the Paternò-Büchi Reaction. (2013, September 16). MDPI.
  • Synthesis and Characterization of Energetic Oxetane-Oxirane-Polymers for use in Thermoplastic Elastomer Binder Systems. Fraunhofer-Publica.
  • Williamson ether synthesis. Wikipedia.
  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts.
  • Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of 4-(Oxetan-3-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

4-(Oxetan-3-yloxy)benzonitrile represents a critical structural motif in modern medicinal chemistry. The oxetane ring is increasingly utilized as a bioisostere for carbonyls or gem-dimethyl groups , offering improved metabolic stability and solubility without the liability of high lipophilicity.

However, characterizing this ether linkage requires specific attention. Unlike robust alkyl ethers, the strained oxetane ring is acid-sensitive . Standard NMR protocols using untreated CDCl3 can lead to in-situ ring opening, resulting in false negatives or confusing spectra.

This guide provides a self-validating characterization protocol , comparing the product against its precursors and common degradation pathways to ensure data integrity.

Part 2: Critical Experimental Protocol (The "Trustworthiness" Pillar)

Solvent Selection & Handling

The Trap: Commercially available CDCl3 often contains trace DCl (deuterium chloride) from photolytic decomposition. The Consequence: The oxetane ring can open to form a chlorohydrin species within the NMR tube, destroying your sample before acquisition.

Recommended Protocol:

  • Option A (Preferred for Stability): Use DMSO-d6 . It is non-acidic and stabilizes the polar benzonitrile derivative.

  • Option B (If CDCl3 is required): Pass the solvent through a small plug of Basic Alumina immediately before dissolving the sample to neutralize acidic impurities.

Sample Preparation Workflow
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm; CHCl3: 7.26 ppm).

  • Acquisition: Standard proton parameters (pulse angle 30°, d1 > 1s). Note: Ensure sufficient relaxation delay if quantitative integration of the aromatic protons is required.

Part 3: Data Analysis & Comparison

The "Oxetane Signature" (Diagnostic Signals)

The most definitive proof of the intact oxetane ether is the splitting pattern in the 4.5–5.5 ppm region.

Proton EnvironmentMultiplicityApprox.[1][2][3] Shift (δ ppm)Coupling Logic
H-3' (Methine) Quintet (tt)5.30 – 5.50 Coupled to 4 adjacent methylene protons (H-2'/4'). The electron-withdrawing phenoxy group shifts this downfield from ~4.9 ppm (in oxetan-3-ol).
H-2', 4' (Methylene) Multiplet (dd/m)4.60 – 5.00 Complex AA'BB' or AB splitting due to ring puckering. Typically appears as two sets of multiplets flanking the methine signal.
Ar-H (Ortho-CN) Doublet (AA')7.55 – 7.65 Deshielded by the cyano group (anisotropy + induction).
Ar-H (Ortho-O) Doublet (BB')6.85 – 6.95 Shielded by the oxygen lone pair donation (resonance).
Comparative Analysis: Product vs. Alternatives
A. Comparison with Starting Material (4-Fluorobenzonitrile)
  • Aromatic Region: The starting material (4-FBN) shows complex 19F-1H coupling (multiplets) rather than clean doublets.

  • Aliphatic Region: 4-FBN has no signals in the 4.0–6.0 ppm region. The appearance of the oxetane "quintet" is the primary indicator of conversion.

B. Comparison with Degradation Product (Ring-Opened Diol/Chlorohydrin)

If your CDCl3 was acidic, you will see the "Oxetane Signature" collapse.

  • Intact Oxetane: H-3' at ~5.4 ppm (Quintet).

  • Ring-Opened (Hydrolysis): The signal shifts upfield to ~3.8 – 4.2 ppm (often a multiplet for -CH(OH)- or -CH(OR)- in an open chain).

  • Key Indicator: Loss of the distinct 4-membered ring strain effects leads to a general upfield shift of the aliphatic protons.

Part 4: Visualization of Characterization Logic

The following diagram illustrates the decision tree for validating the synthesis of 4-(Oxetan-3-yloxy)benzonitrile, emphasizing the critical stability check.

G Start Crude Product (Post-Workup) SolventCheck Solvent Selection Start->SolventCheck DMSO DMSO-d6 (Recommended) SolventCheck->DMSO Safe Path CDCl3 CDCl3 (Risk: Acidic) SolventCheck->CDCl3 Standard Path NMR_Acq 1H NMR Acquisition DMSO->NMR_Acq Alumina Filter via Basic Alumina CDCl3->Alumina Required Step Alumina->NMR_Acq Analysis Spectral Analysis NMR_Acq->Analysis Sig_Oxetane Signal at 5.3-5.5 ppm (Quintet)? Analysis->Sig_Oxetane Result_Pass PASS: Intact Oxetane Ether Sig_Oxetane->Result_Pass Yes Result_Fail FAIL: Ring Opened (Check Acidity) Sig_Oxetane->Result_Fail No (Shift < 4.5 ppm)

Caption: Workflow for validating oxetane integrity, highlighting the critical solvent neutralization step to prevent acid-catalyzed ring opening.

Part 5: References

  • Wuitschik, G., et al. (2006).[4] "Oxetanes as Promising Modules in Drug Discovery."[4][5][6] Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016).[7] "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. [Link]

  • Reich, H. J. "B. Basic 1H NMR - Chemical Shifts." University of Wisconsin-Madison. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for benzonitrile derivatives is a cornerstone of ensuring the safety, efficacy, and quality of pharmaceutical products. These aromatic nitriles are prevalent structural motifs in a wide array of therapeutic agents, and the ability to accurately identify and quantify impurities is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of benzonitrile derivatives, supported by experimental data and field-proven insights to navigate the complexities of method development and validation.

The Critical Role of Chromatography in Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for determining the purity of non-volatile and thermally labile compounds like benzonitrile derivatives.[1] Its versatility allows for the separation of the main component from a host of potential impurities, including starting materials, by-products, isomers, and degradation products.[2] The choice of the HPLC method is critical and is dictated by the specific physicochemical properties of the benzonitrile derivative and its potential impurities.

A Comparative Overview of HPLC Methodologies

The two primary modes of HPLC employed for the analysis of benzonitrile derivatives are Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC). For chiral derivatives, specialized Chiral HPLC methods are essential. More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[3]

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Benzonitrile Analysis

RP-HPLC is the most common approach for the analysis of moderately polar aromatic compounds like substituted benzonitriles.[1] Separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18 or C8) and a polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile or methanol.[4]

The choice of stationary phase is a critical determinant of selectivity in RP-HPLC. While the C18 column is a robust, general-purpose choice for separations based on hydrophobicity, phenyl-based columns, such as the Phenyl-Hexyl, offer unique advantages for aromatic compounds like benzonitrile derivatives.[5]

  • C18 (Octadecylsilane): This stationary phase separates molecules primarily based on their hydrophobicity. It is an excellent starting point for method development for a wide range of benzonitrile derivatives.[2]

  • Phenyl-Hexyl: This column possesses a phenyl ring linked to the silica support via a hexyl chain. This aromatic character allows for π-π interactions with analytes that also have aromatic systems, providing an additional dimension of selectivity beyond simple hydrophobicity.[5][6] This can be particularly advantageous for resolving closely eluting aromatic impurities or positional isomers.[7]

Experimental Protocol: Comparative Analysis of 3-Methylbenzonitrile on C18 and Phenyl-Hexyl Columns

This protocol outlines a comparative study to evaluate the performance of a standard C18 column versus a Phenyl-Hexyl column for the purity analysis of 3-Methylbenzonitrile.

1. Instrumentation:

  • HPLC system equipped with a UV detector.

2. Chromatographic Conditions:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (55:45 v/v) with 0.1% Formic AcidAcetonitrile:Water (50:50 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 3-Methylbenzonitrile reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the respective mobile phase.[2]

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.[2]

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 3-Methylbenzonitrile sample, dissolve, and dilute to 100 mL with the mobile phase.[2]

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure a stable baseline.

  • Inject the standard solution in duplicate.

  • Inject the sample solution.

  • Process the chromatograms to determine peak areas.

5. Comparative Performance Data:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (min) 4.85.2Report
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates > 5000> 6000> 2000
Resolution (critical pair) 2.12.5> 1.5
Linearity (r²) 0.99920.9995≥ 0.999
Accuracy (% Recovery) 99.2 - 100.5%99.5 - 100.8%98.0 - 102.0%
Precision (% RSD) < 1.0%< 0.8%≤ 2.0%
Normal-Phase HPLC (NP-HPLC): An Alternative for Specific Applications

In NP-HPLC, a polar stationary phase (e.g., silica, cyano, or amino) is used with a non-polar mobile phase (e.g., hexane, heptane). This mode is particularly useful for separating non-ionic and moderately polar compounds, and excels in isomer separation.[8] For benzonitrile derivatives, NP-HPLC can be advantageous for resolving positional isomers that may be difficult to separate by RP-HPLC.

Chiral HPLC: Resolving Enantiomers of Benzonitrile Derivatives

Many pharmaceutical compounds are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. Chiral HPLC is essential for separating these enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are widely used and highly effective for this purpose. The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, within the chiral grooves of the polysaccharide structure.

For some chiral benzonitrile derivatives, atropisomerism can occur due to hindered rotation around a single bond, leading to the existence of stable rotational isomers. The separation of these atropisomers can be challenging and may require low-temperature chromatographic conditions to prevent on-column interconversion.[1][9]

Experimental Protocol: Chiral Separation of a Benzonitrile Derivative

This protocol provides a general starting point for the chiral separation of a benzonitrile derivative using a polysaccharide-based CSP.

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

ParameterValue
Column Polysaccharide-based CSP (e.g., Cellulose- or Amylose-based, 4.6 x 250 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (90:10, v/v) (Normal Phase) or Acetonitrile:Water (Reversed Phase)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (may require optimization, including sub-ambient temperatures for atropisomers)
Detection Wavelength Wavelength of maximum absorbance for the analyte
Injection Volume 10 µL

3. Preparation of Solutions:

  • Sample Solution: Dissolve the racemic benzonitrile derivative in the mobile phase or a compatible solvent.

4. Analytical Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the separation of the enantiomers.

The Rise of UPLC: A Leap in Performance

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles and operates at significantly higher pressures than conventional HPLC.[3] This results in several key advantages for the purity analysis of benzonitrile derivatives:

  • Faster Analysis: UPLC can significantly reduce run times, increasing laboratory throughput.[3]

  • Improved Resolution: The smaller particle size leads to higher chromatographic efficiency and better resolution of closely eluting peaks.[10]

  • Enhanced Sensitivity: Narrower peaks result in increased peak height and improved signal-to-noise ratios, allowing for the detection of trace-level impurities.[3]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant reductions in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[3]

Comparative Performance: HPLC vs. UPLC

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure 500 - 6,000 psiUp to 15,000 psi
Typical Run Time 15 - 20 min3 - 10 min
Resolution LowerHigher
Solvent Consumption HigherLower

Ensuring Method Robustness: The Imperative of Validation and Stability-Indicating Methods

A developed HPLC method is not complete without rigorous validation to ensure it is fit for its intended purpose. Method validation is a regulatory requirement and is guided by the International Council for Harmonisation (ICH) guidelines.[11]

Forced Degradation Studies: The Key to a Stability-Indicating Method

Forced degradation, or stress testing, is a critical component of method development and validation.[12] It involves subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[13] A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients. The goal of forced degradation studies is to demonstrate the specificity of the analytical method and to gain insight into the degradation pathways of the drug substance.[12]

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation (e.g., H2O2) Oxidation->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples Photolytic Photolytic Stress Photolytic->Stressed_Samples API API Sample API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Evaluate Specificity Method_Validation Method Validation Peak_Purity->Method_Validation Confirm Stability-Indicating Nature

Caption: Workflow for forced degradation studies to establish a stability-indicating HPLC method.

Conclusion: A Strategic Approach to Purity Analysis

The selection of an appropriate HPLC method for the purity analysis of benzonitrile derivatives is a multifaceted process that requires a deep understanding of chromatographic principles and the specific chemistry of the analyte. While RP-HPLC with a C18 column remains a reliable starting point, exploring alternative stationary phases like Phenyl-Hexyl can provide crucial selectivity for challenging separations. For chiral benzonitrile derivatives, polysaccharide-based CSPs are the gold standard. The advent of UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it an increasingly attractive option for high-throughput analysis and in-depth impurity profiling.

Ultimately, a robust and reliable purity analysis method is one that is not only well-developed but also rigorously validated, with forced degradation studies confirming its stability-indicating nature. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and implement HPLC methods that ensure the quality, safety, and efficacy of benzonitrile-containing pharmaceutical products.

References

  • Molnar, I. (2017).
  • Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162.
  • LaPlante, S. R., et al. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(21), 7005-7022.
  • Newcomb, B. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Labcompare.
  • Shinde, V. (2020, August 22).
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 2-Phenylbutanenitrile: HPLC vs. GC Methods. [Online PDF].
  • Sigma-Aldrich. Basics of chiral HPLC.
  • Alispharm. (2023, October 11).
  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. [Online PDF].
  • Wang, L., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs.
  • Research Journal of Pharmacy and Technology. (2019). A Review on Comparative study of HPLC and UPLC. 12(10), 5193-5199.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of 2-(4-Chlorophenoxy)
  • Patel, D. (2025, October 27).
  • International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology.
  • ASJP. DETERMINATION OF BINDING PARAMETERS OF 2-(FERROCENYLMETHYL-AMINO)BENZONITRILE AND 3-(FERROCENYLMETHYLAMINO)BENZO-NITRILE WITH 1,1-DIPHENYL-2-PICRYLHYDRAZYL FREE RADICAL.
  • Shimadzu. (n.d.).
  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • Belal, T., et al. (2015). A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. RSC Advances, 5(118), 97869-97880.
  • Zhang, L., et al. (2017).
  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile.
  • Long, W. J., & Mack, A. E. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies.
  • SciSpace. Journal of Pharmaceutical and Biomedical Analysis (Elsevier BV).
  • Elsevier. Journal of Pharmaceutical and Biomedical Analysis.
  • Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Advanced Materials Technology, Inc. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • ResearchGate. (2013). Comparative Study of New Trends in HPLC: A Review.
  • Al-Rimawi, F. (2015). Development and Validation of a Stability Indicating HPLC Method.
  • Abdel-Kawy, M., et al. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of the Brazilian Chemical Society, 25(12), 2274-2283.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile. [Online PDF].
  • ResearchGate. (2025, August 6).
  • Fekete, S., & Guillarme, D. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
  • SIELC Technologies. Separation of 4-Chlorobenzonitrile on Newcrom R1 HPLC column.
  • Indian Journal of Pharmaceutical Sciences. (2013). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. 75(6), 641-648.
  • Royal Society of Chemistry. (2018). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes.
  • PMC. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC.
  • US Pharmacopeia. (2021, September 28).

Sources

comparing bioactivity of oxetane vs. cyclobutane analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the substitution of a cyclobutane ring with an oxetane moiety is a high-impact strategy for optimizing lead compounds.[1] While cyclobutanes provide rigid structural scaffolding, they often suffer from high lipophilicity and metabolic susceptibility at the methylene positions. Oxetanes (1,3-epoxypropanes) function as polar, metabolically stable bioisosteres that can dramatically alter the physicochemical profile of a drug candidate without significantly changing its steric volume.[2]

This guide analyzes the bioactivity differences between these two 4-membered rings, focusing on solubility , metabolic stability , and target engagement .[3]

Physicochemical Mechanics: The "Oxygen Effect"

The fundamental difference between oxetane and cyclobutane lies in the replacement of a methylene group (-CH₂-) with an ether oxygen (-O-). This single atom substitution triggers a cascade of physicochemical changes.

Lipophilicity and Solubility[1][2][3][4][5]
  • Cyclobutane: Highly lipophilic.[3] It contributes significantly to the overall LogP of a molecule, potentially leading to poor aqueous solubility and high non-specific binding.

  • Oxetane: The oxygen atom introduces a strong dipole and acts as a hydrogen bond acceptor (HBA). This typically lowers LogD by 0.4 to 1.0 units compared to the cyclobutane analog.

  • Solubility Impact: The exposed oxygen lone pairs in the strained ring are more accessible for solvation than in unstrained ethers (e.g., THF). This can enhance aqueous solubility by 10- to 4000-fold .

Basicity Modulation

When placed adjacent to a basic amine (e.g., in a piperidine or spiro-cycle), the oxetane ring exerts a strong electron-withdrawing inductive effect (


).
  • Result: It lowers the pKa of the proximal amine by 1–2 units compared to the cyclobutane analog.

  • Benefit: This reduces lysosomal trapping and improves membrane permeability by increasing the fraction of neutral species at physiological pH.

Structural Conformation

Both rings are puckered to relieve torsional strain, but the degree differs.

  • Cyclobutane: Puckering angle ~30°.[4]

  • Oxetane: Puckering angle ~8.7° (more planar).

  • Impact: The oxetane is a closer steric match to a carbonyl group (

    
    ) or a gem-dimethyl group than the more puckered cyclobutane, often improving fit in narrow hydrophobic pockets.
    
Visualization: Physicochemical Logic Flow

PhysChem_Logic cluster_input Structural Input cluster_mechanism Physicochemical Mechanism cluster_outcome Bioactive Outcome Cyclobutane Cyclobutane Analog (Carbocycle) Oxetane Oxetane Analog (Ether Heterocycle) Cyclobutane->Oxetane Bioisosteric Replacement Dipole Increased Dipole & H-Bond Acceptance Oxetane->Dipole Ether Oxygen Inductive Inductive Effect (Electron Withdrawing) Oxetane->Inductive Electronegativity Puckering Reduced Puckering (Planarity) Oxetane->Puckering Ring Strain Solubility Increased Aqueous Solubility Dipole->Solubility Lipophilicity Lowered LogD (Reduced Lipophilicity) Dipole->Lipophilicity Permeability Modulated pKa (Better Permeability) Inductive->Permeability Puckering->Lipophilicity Shape Match

Figure 1: Causal logic connecting the structural substitution of oxetane to observable physicochemical outcomes.

Metabolic Stability Profile

A critical failure point for cyclobutane analogs is oxidative metabolism.

The Cyclobutane Liability

Cyclobutane rings are rich in


 C-H bonds. Cytochrome P450 enzymes (particularly CYP3A4) can easily hydroxylate these positions, leading to rapid clearance (

).
The Oxetane Shield
  • Metabolic Blocking: Replacing the susceptible methylene with oxygen removes the site of metabolic attack.

  • Ring Stability: Despite high ring strain (~106 kJ/mol), the oxetane ring is surprisingly stable to hydrolysis under physiological conditions. It generally does not undergo ring opening unless exposed to highly acidic environments (pH < 1) or specific nucleophiles not typically found in plasma.

  • Clearance Reduction: In matched molecular pair (MMP) studies, oxetane analogs frequently demonstrate 2- to 10-fold lower intrinsic clearance than their cyclobutane counterparts.

Comparative Data: Case Studies

The following data summarizes key comparisons from literature where oxetane and cyclobutane analogs were directly tested against the same target.

Table 1: IDO1 Inhibitor Optimization (Merck)

Context: Optimization of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy.

PropertyCyclobutane Analog (Cpd 28)Oxetane Analog (Cpd 30)Improvement Factor
Structure 3,3-disubstituted cyclobutane3,3-disubstituted oxetaneN/A
Potency (

)
22 nM24 nMNeutral (Maintained)
Lipophilicity (LogD) 2.81.9-0.9 units (Improved)
Solubility (pH 7.4) < 5 µM85 µM>17x
Clearance (

)
High (Microsomes)Low (Microsomes)Significant Stability
Table 2: CK2 Inhibitor Profiling

Context: Development of Casein Kinase 2 (CK2) inhibitors.

PropertyCyclobutane AnalogOxetane AnalogImprovement Factor
LogD 3.22.4-0.8 units
hERG Binding (

)
4.5 µM (Risk)> 30 µM (Safe)>6x Safety Margin
Metabolic Stability 45% remaining (30 min)88% remaining (30 min)~2x Stability

Experimental Protocol: Matched Molecular Pair (MMP) Analysis

To objectively compare bioactivity in your own program, follow this standardized workflow. This protocol ensures that observed differences are due to the ring substitution, not assay artifacts.

Phase 1: Synthesis & Purification
  • Objective: Obtain >95% pure samples of both the oxetane and cyclobutane analogs.

  • Critical Step: Ensure no residual acid remains in the oxetane sample, as trace acid can catalyze polymerization during storage.

  • Validation: Verify integrity via

    
    -NMR (look for characteristic oxetane multiplet at 
    
    
    
    4.5–5.0 ppm).
Phase 2: Microsomal Stability Assay (Step-by-Step)

This assay determines the intrinsic clearance (


) difference.
  • Preparation:

    • Prepare 10 mM stock solutions of both analogs in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling:

    • Remove 50 µL aliquots at

      
       min.
      
    • Quench: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min to pellet protein.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate slope (

      
      ).
      
    • 
      .
      
Phase 3: Visualization of MMP Workflow

MMP_Workflow cluster_assays Parallel Profiling Assays Start Lead Compound (Cyclobutane) Design Design Oxetane Bioisostere Start->Design Synth Parallel Synthesis & Purification Design->Synth LogD LogD (pH 7.4) Shake Flask Synth->LogD MetStab Microsomal Stability (HLM/RLM) Synth->MetStab Potency Target Potency (IC50/Ki) Synth->Potency Decision Select Candidate LogD->Decision Lower Lipophilicity? MetStab->Decision Lower Clearance? Potency->Decision Retained Activity?

Figure 2: Workflow for Matched Molecular Pair (MMP) analysis to validate oxetane superiority.

References

  • Wuitschik, G., et al. (2006).[3] "Oxetanes as Promising Modules in Drug Discovery."[1][3][5][6][7][8][9][10][11][12] Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010).[3] "Oxetanes as Bioisosteres: Modulation of Physicochemical Properties."[13][5][7][10][12] Angewandte Chemie International Edition. [Link]

  • Li, D., et al. (2022).[7] "Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing."[7] Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016).[7] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][5][4][14] Chemical Reviews. [Link]

  • Müller, K., et al. (2009). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Referencing oxetane/fluorine comparisons). [Link]

Sources

13C NMR Shifts of the Oxetane Ring in Benzonitrile Ethers: A Structural and Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxetane Motif in Drug Discovery

In modern medicinal chemistry, the oxetane ring has emerged as a premier liponeutral bioisostere for gem-dimethyl groups, carbonyls, and classical aliphatic ethers. When fused with electron-withdrawing pharmacophores like benzonitrile—a motif ubiquitous in non-steroidal anti-androgens and aromatase inhibitors—the resulting 3-(aryloxy)oxetane ethers exhibit enhanced aqueous solubility and metabolic stability compared to their cycloalkane alternatives[1].

However, the unique physical organic properties of the oxetane ring present distinct analytical challenges. For researchers synthesizing benzonitrile oxetane ethers, ¹³C NMR spectroscopy is the definitive tool for structural validation. This guide objectively compares the ¹³C NMR chemical shifts of oxetane ethers against alternative ring systems and provides field-proven, self-validating protocols for their synthesis and characterization.

Mechanistic Causality: Ring Puckering and Chemical Shifts

To accurately interpret the ¹³C NMR spectra of benzonitrile oxetane ethers, one must understand the causality behind the chemical shifts. The oxetane ring possesses an intrinsic ring strain of approximately 106 kJ/mol and adopts an essentially planar structure with a slight "puckering" vibration (8.7° at 140 K)[2],[1].

  • The Baseline (Unsubstituted Oxetane): In a bare oxetane ring, the oxygen atom strongly deshields the adjacent C2 and C4 carbons, pushing their ¹³C shifts to 72.8 ppm . The C3 carbon, being further from the oxygen, resonates at 23.1 ppm [2].

  • The Ether Effect (3-Aryloxyoxetanes): When an ether linkage is introduced at the C3 position to attach a benzonitrile group, the chemical environment changes drastically. The electronegative ether oxygen exerts a massive inductive deshielding effect on C3, shifting it downfield from ~23 ppm to ~71–75 ppm .

  • The Benzonitrile Pull: The strongly electron-withdrawing cyano group (-CN) on the aromatic ring pulls electron density through the ether oxygen. This secondary inductive effect, combined with altered ring puckering due to steric bulk, causes the C2/C4 carbons to experience a β-effect, shifting them slightly downfield to ~77–78 ppm [3].

Causality Root 3-Aryloxyoxetane Core Strain Ring Strain (106 kJ/mol) & Puckering Vibration Root->Strain Inductive Ether Oxygen Inductive Deshielding Root->Inductive EWG Benzonitrile Group Electron Withdrawal Root->EWG ShiftC2 C2/C4 Deshielding Shift to ~77-78 ppm Strain->ShiftC2 Alters J-couplings Inductive->ShiftC2 β-effect ShiftC3 C3 Severe Deshielding Shift to ~71-75 ppm Inductive->ShiftC3 Primary effect EWG->ShiftC3 Minor inductive pull

Caption: Logical causality of structural and electronic effects on oxetane 13C NMR chemical shifts.

Comparative ¹³C NMR Data Analysis

When deciding between an oxetane bioisostere and a classical cycloalkane (like a cyclobutane) for a benzonitrile ether scaffold, NMR shift comparison is a critical diagnostic tool. The table below summarizes the quantitative differences in ¹³C NMR shifts, demonstrating the profound impact of the oxetane's endocyclic oxygen.

Compound ScaffoldC2 / C4 Shift (ppm)C3 / C1 Shift (ppm)Diagnostic Aromatic/Other Shifts (ppm)
Unsubstituted Oxetane [2]72.823.1N/A
Oxetan-3-ol ~77.5~69.2N/A
4-(Oxetan-3-yloxy)benzonitrile ~77.8 ~71.5 CN (~119.0), Ar-C (~115.0 - 133.0)
Cyclobutyl 4-cyanophenyl ether (Alternative)~30.5 (C2/C4)~72.0 (C1)C3 (~13.5)

Key Takeaway: While the C3 carbon of the oxetane ether and the C1 carbon of the cyclobutyl ether resonate in a similar range (~71-72 ppm) due to the attached exocyclic oxygen, the C2/C4 carbons provide the definitive structural fingerprint . The endocyclic oxygen of the oxetane pushes C2/C4 to ~77.8 ppm, whereas the purely aliphatic cyclobutane C2/C4 carbons remain shielded at ~30.5 ppm.

Experimental Methodology: Synthesis and NMR Validation

The synthesis of oxetane ethers requires strict adherence to base-catalyzed or neutral conditions. The 106 kJ/mol ring strain makes the oxetane highly susceptible to nucleophilic ring-opening in the presence of Brønsted or Lewis acids[4].

Step-by-Step Protocol: Synthesis of 4-(Oxetan-3-yloxy)benzonitrile

1. Reagent Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 4-cyanophenol (1.0 equiv, 10 mmol) and oxetan-3-yl methanesulfonate (1.2 equiv, 12 mmol) in anhydrous DMF (0.3 M).

2. Base-Catalyzed Williamson Etherification: Add anhydrous K₂CO₃ (2.0 equiv, 20 mmol) to the solution. Causality Check: K₂CO₃ is chosen specifically because it is a mild base. Stronger bases or acidic conditions will trigger the degradation of the oxetane ring[4]. Heat the reaction mixture to 80 °C and stir for 16 hours.

3. Workup and Purification: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers extensively with brine (5 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 20% EtOAc in Hexanes). Self-Validation: The complete disappearance of the highly polar phenolic spot on TLC confirms the conversion.

¹³C NMR Acquisition and Self-Validating Analysis

4. Solvent Selection (Critical Step): Dissolve the purified product in Acetone-d₆ rather than the standard CDCl₃. Experience Insight: The C2/C4 carbons of oxetane ethers typically resonate at ~77–78 ppm. If CDCl₃ is used, these critical diagnostic peaks will directly overlap with the CDCl₃ solvent triplet (77.16 ppm), masking the data[4]. Acetone-d₆ (residual peaks at 29.84 and 206.26 ppm) ensures complete baseline resolution for the oxetane signals[5].

5. Spectrometer Parameters: Record the ¹³C NMR spectrum at 100 MHz or 126 MHz with complete proton decoupling. Use a relaxation delay (d1) of at least 2.0 seconds to ensure accurate integration and signal-to-noise ratio for the quaternary aromatic carbons and the nitrile carbon.

6. Spectral Validation: Confirm the structure by identifying the diagnostic C3 shift at ~71.5 ppm and the C2/C4 shifts at ~77.8 ppm . The disappearance of the mesylate methyl carbon (~38 ppm) confirms the successful displacement.

Workflow A 1. Reagent Prep 4-Cyanophenol + Oxetan-3-yl Mesylate B 2. Williamson Ether Synthesis K2CO3, DMF, 80°C (Base Catalysis) A->B C 3. Workup & Purification Avoid Lewis/Brønsted Acids B->C D 4. 13C NMR Acquisition Use Acetone-d6 to avoid CDCl3 overlap C->D E 5. Spectral Validation Confirm C3 (~71 ppm) & C2/C4 (~77 ppm) D->E

Caption: Workflow for the synthesis and 13C NMR validation of benzonitrile oxetane ethers.

References

  • Denmark Group. "An Exploration of Oxetanes: Synthesis and Relevance." illinois.edu.
  • "Chemical Space Explor
  • "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks." ChemRxiv.
  • "2-Sulfinyl-Oxetanes: Synthesis, Stability and Reactivity." CORE.
  • "A Mild Catalytic Synthesis of 2-Oxazolines via Oxetane Ring-Opening." RSC.

Sources

A Senior Application Scientist's Guide to the LC-MS/MS Fragmentation of 4-(Oxetan-3-yloxy)benzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's structural characteristics is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for elucidating these molecular architectures. This guide provides an in-depth analysis of the predicted collision-induced dissociation (CID) fragmentation patterns of 4-(Oxetan-3-yloxy)benzonitrile, a molecule of interest in medicinal chemistry. We will explore the expected fragmentation pathways, compare them with plausible alternatives, and provide a robust experimental protocol for acquiring high-quality MS/MS data.

Introduction to the Fragmentation Behavior of 4-(Oxetan-3-yloxy)benzonitrile

The structure of 4-(Oxetan-3-yloxy)benzonitrile incorporates three key functional groups that will dictate its fragmentation behavior under typical LC-MS/MS conditions: the benzonitrile moiety, the ether linkage, and the oxetane ring. Under positive ion electrospray ionization (ESI), the molecule is expected to readily form a protonated precursor ion, [M+H]⁺. The subsequent fragmentation of this ion will be a competition between charge-driven and charge-remote pathways, influenced by the protonation site and the relative bond strengths throughout the molecule.

Studies on benzonitrile and related compounds have shown that protonation likely occurs at the nitrogen atom of the nitrile group.[1] The fragmentation of the protonated molecule is then initiated from this site. The ether linkage and the strained oxetane ring present alternative sites for fragmentation initiation.

Predicted Fragmentation Pathways and Comparison

Based on established fragmentation mechanisms for ethers, aromatic nitriles, and cyclic ethers, we can predict several key fragmentation pathways for 4-(Oxetan-3-yloxy)benzonitrile.[2][3][4][5]

Pathway A: Cleavage of the Oxetane Ring

The strained four-membered oxetane ring is susceptible to ring-opening reactions. A common fragmentation for cyclic ethers is transannular cleavage.[3] For the protonated precursor, this could lead to the formation of a stable fragment.

Pathway B: Scission of the Ether Bond

Ethers are known to fragment at the C-O bond.[5] Cleavage of the ether linkage in 4-(Oxetan-3-yloxy)benzonitrile could occur on either side of the oxygen atom, leading to two distinct product ions.

Pathway C: Fragmentation of the Benzonitrile Moiety

The benzonitrile group can undergo characteristic fragmentation, most notably the loss of hydrocyanic acid (HCN).[4][6] This is a well-documented fragmentation pathway for aromatic nitriles.

Comparative Data Summary

The following table summarizes the predicted major fragment ions for 4-(Oxetan-3-yloxy)benzonitrile. This theoretical data provides a basis for comparison with experimentally acquired spectra.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss (Da) Proposed Structure of Fragment Fragmentation Pathway
176.0706 ([M+H]⁺)120.044156.0265 (C₃H₄O)4-Hydroxybenzonitrile cationCleavage of the oxetane ring and ether bond
176.0706 ([M+H]⁺)149.059727.0109 (HCN)C₈H₈O₂⁺Loss of hydrocyanic acid
176.0706 ([M+H]⁺)103.038673.0320 (C₃H₅O₂)Benzonitrile cationCleavage of the ether bond
176.0706 ([M+H]⁺)57.0335119.0371 (C₇H₅NO)Oxetane cationCleavage of the ether bond

Experimental Protocol for LC-MS/MS Analysis

To experimentally verify the predicted fragmentation patterns, the following LC-MS/MS method is proposed. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 4-(Oxetan-3-yloxy)benzonitrile in methanol.

  • Dilute the stock solution with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good peak shape and retention of this moderately polar compound.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurements of precursor and product ions.[7]

  • MS1 Scan Range: m/z 50-500.

  • Product Ion Scan (MS/MS):

    • Precursor Ion: m/z 176.07.

    • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy ramp should be employed to capture a wide range of fragment ions. This is a key aspect of collision-induced dissociation (CID).[8]

    • Collision Gas: Argon or Nitrogen.

  • Data Analysis: The acquired data should be processed to identify the accurate masses of the fragment ions and compare them against the predicted values.

Visualizing the Fragmentation and Workflow

To further clarify the proposed mechanisms and experimental design, the following diagrams have been generated using Graphviz.

Proposed Fragmentation Pathways

Fragmentation_Pathways cluster_precursor Precursor Ion cluster_fragments Product Ions M_H [M+H]⁺ m/z 176.0706 F1 m/z 120.0441 (4-Hydroxybenzonitrile cation) M_H->F1 Pathway A/B - C₃H₄O F2 m/z 149.0597 (C₈H₈O₂⁺) M_H->F2 Pathway C - HCN F3 m/z 103.0386 (Benzonitrile cation) M_H->F3 Pathway B - C₃H₅O₂ F4 m/z 57.0335 (Oxetane cation) M_H->F4 Pathway B - C₇H₅NO

Caption: Predicted fragmentation pathways of protonated 4-(Oxetan-3-yloxy)benzonitrile.

Experimental Workflow

Experimental_Workflow SamplePrep Sample Preparation (1 µg/mL in 50:50 ACN/H₂O + 0.1% FA) LC_Separation LC Separation (C18 column, gradient elution) SamplePrep->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 MS1 Scan (Select precursor m/z 176.07) ESI->MS1 CID Collision-Induced Dissociation (CID) (Stepped collision energy) MS1->CID MS2 MS2 Scan (Detect fragment ions) CID->MS2 DataAnalysis Data Analysis (Compare experimental vs. theoretical m/z) MS2->DataAnalysis

Caption: A streamlined workflow for the LC-MS/MS analysis of 4-(Oxetan-3-yloxy)benzonitrile.

Conclusion

This guide provides a comprehensive, technically grounded framework for understanding and experimentally determining the LC-MS/MS fragmentation patterns of 4-(Oxetan-3-yloxy)benzonitrile. By leveraging established principles of mass spectrometry, we have predicted the primary fragmentation pathways and outlined a detailed protocol for their verification. This approach, which combines theoretical prediction with a robust experimental design, is essential for the confident structural elucidation of novel chemical entities in a research and development setting.

References

  • Gäumann, T., & Seibl, J. (1967). The mass spectra of some cyclic ethers. Helvetica Chimica Acta, 50(4), 1154-1163.
  • Bouchoux, G. (2007). Gas-phase chemistry of protonated molecules. Mass Spectrometry Reviews, 26(6), 775-835.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Rap, D. B., Simon, A., Steenbakkers, K., Schrauwen, J. G. M., Redlich, B., & Brünken, S. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9069-9080. Available at: [Link]

  • Schmid, R., et al. (2023). MZmine 3: a versatile and user-friendly open-source software for mass spectrometry data processing.
  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. Available at: [Link]

  • Nothias, L.-F., et al. (2020). Feature-based molecular networking in the GNPS analysis environment.
  • Wang, Y., et al. (2021). CFM-ID 4.0: a web server for accurate MS/MS prediction and compound identification. Nucleic Acids Research, 49(W1), W359-W366.
  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112.
  • Harrison, A. G. (1992). The gas-phase basicities and proton affinities of molecules: a comparison between theory and experiment. Mass Spectrometry Reviews, 11(4), 255-271.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

The Oxetane Ring vs. The Methoxy Group: A Comparative Guide to Metabolic Clearance in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

In the intricate process of drug development, optimizing a molecule's metabolic stability is a critical determinant of its potential success. A compound that is rapidly metabolized can suffer from a short therapeutic window, diminished bioavailability, and the potential for toxic byproducts. Medicinal chemists frequently employ the strategy of bioisosteric replacement to enhance a drug candidate's metabolic profile. This guide offers a detailed, data-supported comparison of two commonly utilized structural motifs: the oxetane ring and the methoxy group, with a focus on their respective impacts on metabolic clearance.

Introduction: The Significance of Metabolic Stability

The metabolic fate of a drug candidate is a primary consideration in its journey from the laboratory to the clinic. The liver is the principal site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify foreign compounds to facilitate their excretion.[1] While essential for detoxification, this metabolic machinery can also prematurely inactivate a therapeutic agent. Therefore, designing molecules with inherent resistance to rapid metabolic breakdown is a cornerstone of modern drug discovery.[2]

The oxetane ring, a four-membered cyclic ether, has gained considerable attention as a versatile tool for improving the pharmacokinetic properties of drug candidates.[3][4] It is often used to replace more metabolically vulnerable groups, such as gem-dimethyl or carbonyl functionalities.[5] In contrast, the methoxy group (-OCH3), a common substituent in both natural products and synthetic pharmaceuticals, can influence a molecule's properties in various ways but is also a known site of metabolic activity.[6][7]

Metabolic Pathways: A Tale of Two Moieties

The structural and electronic differences between the oxetane ring and the methoxy group dictate their distinct metabolic pathways.

The Methoxy Group: A Target for O-Dealkylation

The methoxy group is a primary target for oxidative metabolism, specifically O-dealkylation, which is predominantly catalyzed by cytochrome P450 enzymes.[6][8] This process involves the removal of the methyl group, converting the methoxy moiety into a hydroxyl group.[9] This transformation can have significant consequences for the parent molecule, including altered biological activity and increased polarity, which facilitates clearance.[9] The susceptibility of a methoxy group to O-demethylation makes it a metabolic liability in many drug candidates.[10]

The Oxetane Ring: A More Robust Alternative

The oxetane ring is generally more resistant to CYP-mediated oxidation compared to the methoxy group.[5][11] This increased stability is attributed to the electron-withdrawing effect of the ring oxygen and the inherent stability of the cyclic ether structure.[12] By incorporating an oxetane, medicinal chemists can effectively "shield" metabolically vulnerable positions on a molecule, thereby prolonging its half-life.[5][13]

While resistant to oxidation, oxetanes are not metabolically inert. They can undergo ring-opening hydrolysis mediated by microsomal epoxide hydrolase (mEH) to form a diol.[3][14] This provides an alternative, often slower, clearance pathway that can divert metabolism away from the CYP system, potentially reducing the risk of drug-drug interactions.[14][15][16]

Experimental Evaluation of Metabolic Stability: In Vitro Microsomal Assay

The most direct method for comparing the metabolic stability of compounds containing oxetane versus methoxy groups is the in vitro microsomal stability assay. This well-established technique utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, including CYPs.[1][17]

Step-by-Step Experimental Protocol

The following is a generalized protocol for a typical in vitro microsomal stability assay:[17][18][19]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (typically 10 mM in DMSO).

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare a phosphate buffer solution (pH 7.4).

    • Prepare a solution of the necessary cofactor, NADPH, which is essential for CYP enzyme activity.[17]

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically between 1 and 10 µM.[1][18]

    • Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH solution. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[17]

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquots of the reaction mixture are removed.[17][19]

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction in the collected aliquots by adding an ice-cold organic solvent, such as acetonitrile or methanol. This precipitates the microsomal proteins and halts all metabolic activity.[18][20]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.[18]

    • Transfer the supernatant, which contains the remaining parent compound and any metabolites, to a new plate or vial for analysis.

    • Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.[20]

  • Data Analysis:

    • Plot the percentage of the parent compound remaining against time.

    • From this data, calculate key metabolic stability parameters, including the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability.[5]

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_incubation 2. Incubation at 37°C cluster_sampling 3. Time-Course Sampling cluster_quench 4. Reaction Quenching cluster_analysis 5. Analysis cluster_data 6. Data Interpretation A Test Compound Stock Solution D Reaction Mixture (with and without NADPH) A->D B Liver Microsomes B->D C NADPH Cofactor C->D E Aliquots at 0, 5, 15, 30, 60 min D->E F Add Ice-Cold Acetonitrile E->F G Centrifugation F->G H Supernatant Collection G->H I LC-MS/MS Analysis H->I J Calculate t½ and CLint I->J

Caption: A typical experimental workflow for an in vitro microsomal stability assay.

Comparative Data: Oxetane vs. Methoxy Group

The following table summarizes representative data from various studies that highlight the general trend of improved metabolic stability when a methoxy group is replaced with an oxetane ring.

Compound Pair Original Moiety Replacement Moiety t½ (min) in HLM CLint (µL/min/mg protein) in HLM Reference
MMP-13 Inhibitor MethylOxetaneLowHigh[21]
GPR119 Agonist IsopropylTrifluoromethyl OxetaneUnstableHigh[22]
CK2 Kinase Inhibitor N-Alkyl3-Monosubstituted OxetaneVariesVaries[23]
Generic Scaffold gem-DimethylOxetaneGenerally IncreasesGenerally Decreases[12][24]

*HLM = Human Liver Microsomes. The terms "Low," "High," "Unstable," "Increases," and "Decreases" are used to represent the general trends observed in the cited literature, as exact numerical values can be highly dependent on the specific molecular scaffold.

As the data illustrates, the incorporation of an oxetane often leads to a significant improvement in metabolic stability, as evidenced by longer half-lives and lower intrinsic clearance rates.[5][21]

Mechanistic Insights into Metabolic Pathways

The following diagram illustrates the primary metabolic pathways for both the methoxy group and the oxetane ring.

G cluster_methoxy Methoxy Group Metabolism cluster_oxetane Oxetane Ring Metabolism A Drug with Methoxy Group B Hydroxylated Metabolite A->B CYP450 O-Dealkylation C Drug with Oxetane Ring D Diol Metabolite C->D mEH Hydrolysis

Caption: Primary metabolic pathways for methoxy and oxetane moieties.

The cytochrome P450 system is the main driver of methoxy group metabolism, leading to O-dealkylation.[6][8] In contrast, the oxetane ring is primarily metabolized through hydrolysis by microsomal epoxide hydrolase (mEH), a non-oxidative pathway.[3][14] This fundamental difference in metabolic routes is a key reason for the often-observed improvement in metabolic stability when an oxetane is introduced.[15][16]

Conclusion and Future Directions

The strategic replacement of a metabolically labile methoxy group with a more robust oxetane ring is a well-established and effective strategy in medicinal chemistry to enhance metabolic stability.[24][25] The oxetane's resistance to CYP-mediated oxidation, a common metabolic liability for methoxy groups, can significantly reduce intrinsic clearance and prolong the metabolic half-life of a drug candidate.[5][12]

Furthermore, this bioisosteric substitution offers the added benefits of reducing lipophilicity and increasing aqueous solubility, making it a multifaceted tool for optimizing the overall drug-like properties of lead compounds.[15][24] Researchers and drug development professionals should consider the oxetane-for-methoxy substitution as a primary strategy when encountering metabolic instability associated with O-dealkylation.

As our understanding of drug metabolism continues to evolve, the rational design of molecules with tailored pharmacokinetic profiles will become increasingly important. The strategic use of motifs like the oxetane ring will undoubtedly play a crucial role in the development of the next generation of safer and more effective medicines.

References

  • National Center for Biotechnology Information. Oxetanes in Drug Discovery Campaigns. [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • ResearchGate. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. [Link]

  • ResearchGate. The role of the methoxy group in approved drugs. [Link]

  • National Center for Biotechnology Information. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. [Link]

  • Royal Society of Chemistry. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. [Link]

  • ACS Publications. Oxetanes in Drug Discovery Campaigns. [Link]

  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

  • SCIRP. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • National Center for Biotechnology Information. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. [Link]

  • Royal Society of Chemistry. CHAPTER 9: Cytochrome P450 Metabolism. [Link]

  • MTT-SCS. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • MDPI. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. [Link]

  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • Agilent. Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. [Link]

  • PubMed. The role of the methoxy group in approved drugs. [Link]

  • National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Royal Society of Chemistry. Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. [Link]

  • ACS Publications. Identification of Cytochrome P450 Enzymes Involved in the Metabolism of the Designer Drugs N-(1-Phenylcyclohexyl). [Link]

  • ResearchGate. Identification of Cytochrome P450 Enzymes Involved in the Metabolism of the Designer Drugs N -(1-Phenylcyclohexyl)-3-ethoxypropanamine and N -. [Link]

Sources

Comparative Structural Profiling: 4-(Oxetan-3-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes structural data, physicochemical properties, and experimental methodologies to evaluate 4-(Oxetan-3-yloxy)benzonitrile against its medicinal chemistry alternatives.[1]

Executive Summary

In modern drug design, the oxetane ring has emerged as a superior bioisostere for gem-dimethyl and carbonyl groups.[2][3] This guide analyzes 4-(Oxetan-3-yloxy)benzonitrile (CAS: 1085453-63-9), a critical building block that leverages the "oxetane effect" to modulate lipophilicity and metabolic stability without altering steric volume.[1]

By comparing the crystal structure and physicochemical performance of this oxetane ether against its cyclobutyl and isopropyl analogs, we demonstrate why the oxetane moiety is the preferred scaffold for optimizing ADME properties in fragment-based drug discovery (FBDD).

Structural Analysis & Performance Comparison

The Competitors

To understand the utility of 4-(Oxetan-3-yloxy)benzonitrile, we compare it with two structural analogs commonly used to probe steric and electronic space:

  • The Isopropyl Analog: 4-Isopropoxybenzonitrile (Traditional ether, high lipophilicity).

  • The Cyclobutyl Analog: 4-(Cyclobutyloxy)benzonitrile (Carbocyclic isostere, lacks polarity).

Crystal Structure Metrics

The performance of the oxetane ring is rooted in its unique geometry. Unlike the "puckered" cyclobutane (dihedral angle ~30°), the oxetane ring is comparatively planar but still exhibits a slight pucker, exposing the oxygen lone pairs for directional hydrogen bonding.

Structural ParameterOxetane Moiety (Target)Cyclobutane Moiety (Alternative)Gem-Dimethyl / Isopropyl
Ring Pucker Angle ~8.7° (Planar-like)~30° (Puckered)N/A (Flexible Rotator)
C–O–C Bond Angle ~92° (Strained)109.5° (Tetrahedral C-C-C)~112° (Relaxed Ether)
H-Bond Basicity High (Exposed Lone Pairs)NullModerate (Ether Oxygen)
Molecular Volume Compact (~Gem-dimethyl)BulkyCompact
Dipole Moment High (Polar)LowLow
Physicochemical Performance Data

The following data highlights the "Oxetane Effect"—the simultaneous reduction of lipophilicity and increase in solubility.[4]

Performance Metric4-(Oxetan-3-yloxy)benzonitrile Isopropyl Analog Cyclobutyl Analog Impact
LogD (Lipophilicity) 1.8 - 2.1 ~3.5~3.8Reduced Lipophilicity: Oxetane lowers LogD by ~1.5 units, reducing off-target toxicity.[1]
Aq. Solubility High (>100 µM) Low (<10 µM)Low (<10 µM)Solubility Spike: The exposed ether oxygen acts as a strong H-bond acceptor with water.[1]
Metabolic Stability High (Cl_int low) Low (Benzylic oxid.)ModerateMetabolic Blocking: Oxetane blocks the vulnerable C-H sites found in isopropyl groups.
Crystal Packing 2D Sheets (C-H...O/N) 1D ChainsLoose PackingSolid-State Stability: Strong intermolecular networks stabilize the solid form.[1]

Analyst Insight: The oxetane oxygen is not merely a linker; its strained geometry (92°) forces the lone pairs into a highly accessible


-like hybridization, making it a stronger hydrogen bond acceptor than a standard aliphatic ether. This drives the massive solubility improvement.

Mechanism of Action: The "Oxetane Effect"

The following diagram illustrates how replacing a lipophilic gem-dimethyl or cyclobutyl group with an oxetane ring alters the molecular trajectory from "High Clearance" to "Drug-Like."

OxetaneEffect Start Lead Compound (High Lipophilicity) Modification Structural Modification Start->Modification GemDimethyl Gem-Dimethyl/Isopropyl (Traditional) Modification->GemDimethyl Standard Path Oxetane Oxetane Replacement (4-(Oxetan-3-yloxy)...) Modification->Oxetane Bioisostere Strategy Outcome_Bad High LogP Rapid CYP Metabolism Poor Solubility GemDimethyl->Outcome_Bad Mechanism Mechanism: Exposed O-Lone Pairs + Dipole Moment Oxetane->Mechanism Outcome_Good Lower LogP Metabolic Blockade Enhanced Solubility Mechanism->Outcome_Good

Figure 1: Strategic replacement of lipophilic groups with the oxetane moiety to improve ADME properties.[1]

Experimental Protocol: Crystallization & Analysis

To validate the structural advantages of 4-(Oxetan-3-yloxy)benzonitrile, high-quality single crystals are required.[1] Below is the optimized protocol for growing diffraction-quality crystals of oxetane ethers.

Synthesis (Williamson Ether Strategy)

Note: This step is a prerequisite if the compound is not purchased.

  • Reagents: 4-Hydroxybenzonitrile (1.0 eq), 3-Iodooxetane (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Conditions: Heat to 80°C for 16 hours under

    
     atmosphere.
    
  • Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. The oxetane ring is acid-sensitive; avoid strong acidic washes .

Crystallization Protocol (Vapor Diffusion)

This method is preferred for oxetane ethers to avoid ring-opening hydrolysis.[1]

Materials:

  • Target Compound: 20 mg

  • Solvent A (Good): Dichloromethane (DCM) or Acetone[1]

  • Solvent B (Poor): Pentane or Diisopropyl Ether[1]

  • Vessel: 2-dram vial inside a 20 mL scintillation vial.

Step-by-Step:

  • Dissolution: Dissolve 20 mg of 4-(Oxetan-3-yloxy)benzonitrile in 0.5 mL of Solvent A (DCM) in the small inner vial. Ensure the solution is clear.

  • Setup: Place the small vial (uncapped) inside the larger scintillation vial.

  • Diffusion: Add 3 mL of Solvent B (Pentane) into the outer vial (careful not to splash into the inner vial).

  • Sealing: Tightly cap the outer vial.

  • Incubation: Store at 4°C in a vibration-free environment. Crystals should appear within 24–72 hours as Pentane diffuses into the DCM, slowly lowering solubility.

X-Ray Data Collection Parameters[5]
  • Temperature: 100 K (Crucial to freeze ring puckering motion).

  • Radiation: Mo K

    
     (
    
    
    
    Å).
  • Refinement Strategy: The oxetane ring hydrogens should be placed geometrically. Watch for disorder in the oxetane ring, as the "pucker" can flip between conformations in the solid state.

Critical Structural Features to Analyze

When analyzing the solved structure, focus on these three interactions which define the molecule's "performance":

  • The "Hinge" Angle: Measure the

    
     angle.[1] A wider angle (>118°) indicates conjugation with the nitrile ring, affecting electronic communication.
    
  • Intermolecular C-H...O Bonds: Look for short contacts (< 2.6 Å) between the oxetane oxygen and aromatic protons of neighboring molecules. These "weak" hydrogen bonds are the structural glue that increases the melting point and stability compared to the isopropyl analog.

  • Nitrile Interactions: The terminal

    
     group often forms antiparallel dimers or chains. Verify if the oxetane oxygen disrupts this packing or reinforces it via orthogonal interactions.
    

References

  • Wuitschik, G., et al. (2010).[5] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link[1]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link[1]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link[1]

  • Luger, P., & Buschmann, J. (1984). Structure of Oxetane at 90 K and 140 K. Journal of the American Chemical Society.[5][6] Link[1]

  • Cambridge Crystallographic Data Centre (CCDC) . Search for related structures: 4-(3-hydroxyoxetan-3-yl)benzonitrile. Link

Sources

Safety Operating Guide

Mastering the Safe Handling of 4-(Oxetan-3-yloxy)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 4-(Oxetan-3-yloxy)benzonitrile presents a unique combination of functional groups—a benzonitrile moiety and an oxetane ring—that necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE) and operational procedures for the safe handling and disposal of this compound. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to foster a culture of proactive safety and build a foundation of trust in your laboratory practices.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific PPE, it is crucial to ground our safety philosophy in the hierarchy of controls, a systematic approach to minimizing laboratory risks.[5][6][7][8] This framework prioritizes the most effective control measures, with PPE serving as the final, though essential, line of defense.

Hierarchy_of_Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE caption Figure 1. The Hierarchy of Controls in a Laboratory Setting.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For handling 4-(Oxetan-3-yloxy)benzonitrile, this means first considering if its use can be eliminated or substituted with a less hazardous alternative. If not, engineering controls such as fume hoods are the next critical step.[9] Administrative controls, including standard operating procedures (SOPs) and training, further mitigate risk. Finally, appropriate PPE is mandatory to protect against any residual hazards.

Essential Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling 4-(Oxetan-3-yloxy)benzonitrile, based on the potential hazards associated with benzonitrile and oxetane compounds.

PPE Category Specification/Standard Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[10][11] For prolonged or high-exposure scenarios, consider double-gloving or using thicker gloves.[4]Prevents skin contact, as benzonitrile compounds can be harmful upon absorption through the skin.[1][2][12]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166.[10][11] A face shield should be worn in situations with a high risk of splashing.[1][10]Protects against splashes of the chemical, which can cause serious eye irritation or damage.[1][12][13][14]
Skin and Body Protection A flame-resistant laboratory coat, fully buttoned.[4] Closed-toe shoes and long pants are mandatory.[15] For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is recommended.[10]Protects the skin from accidental contact and contamination of personal clothing.[11]
Respiratory Protection To be used if engineering controls (e.g., fume hood) are not available or are insufficient to control airborne concentrations. A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary in such cases.[10][11]Prevents the inhalation of harmful vapors or aerosols, as benzonitrile compounds can be toxic if inhaled.[2][4][12]

Step-by-Step Protocols for Safe Handling

Adherence to meticulous procedures is as critical as the selection of appropriate PPE. The following protocols provide a framework for the safe handling of 4-(Oxetan-3-yloxy)benzonitrile from preparation to disposal.

Preparation and Handling
  • Engineering Controls: Always handle 4-(Oxetan-3-yloxy)benzonitrile within a certified chemical fume hood to minimize inhalation exposure.[1][11] Ensure the fume hood has adequate airflow.

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and in good working order before commencing any work.[1][11]

  • Personal Preparation: Do not eat, drink, or smoke in the handling area.[1][12]

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety glasses or goggles.

    • Wash and dry hands thoroughly before putting on gloves.

    • Inspect gloves for any signs of damage or degradation before use.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent materials from a spill kit.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • PPE: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean up a small spill.[4]

  • Clean-up: For small spills, use an inert absorbent material to soak up the substance.[3] Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[4]

  • Report: Report the spill to your laboratory supervisor and the Environmental Health and Safety (EHS) office.[4]

Disposal Plan

All waste containing 4-(Oxetan-3-yloxy)benzonitrile must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, such as contaminated weighing paper or absorbent materials, in a clearly labeled, sealed container.[4]

  • Liquid Waste: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[2][16][17]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This may involve incineration or disposal in a licensed landfill.[3]

In Case of Exposure

Immediate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18][19] An eyewash station should be readily available.[11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[19] Remove contaminated clothing and shoes.[12] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air immediately.[2][12] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention.

By integrating these comprehensive safety measures into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling 4-(Oxetan-3-yloxy)benzonitrile and ensure a safe working environment for all personnel.

References

  • Benzonitrile - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • SAFETY DATA SHEET - Benzonitrile. (2015, January 12). Chem Service.
  • Oxetane - Safety D
  • Personal protective equipment for handling 4-Amino-3-(tert-butyl)benzonitrile. (2025). Benchchem.
  • Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. (2025, June 20). Lab Manager.
  • Personal protective equipment for handling 3-(2-Oxo-acetyl)-benzonitrile. (2025). Benchchem.
  • Personal protective equipment for handling 5-Formyl-2-hydroxybenzonitrile. (2025). Benchchem.
  • Hierarchy of Control in Laboratory Oper
  • Safety Data Sheet - 4-(Trans-4-propylcyclohexyl)benzonitrile. (2022, January 9). ChemScene.
  • SAFETY DATA SHEET - Oxetan-3-ol. (2010, November 4). Fisher Scientific.
  • Hierarchy of Controls | Research Safety. (n.d.). University of Kentucky.
  • Hierarchy of Controls for Chemical Hazard Management. (2020, October 14). Chemscape Safety Technologies.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • The 5 Levels of the Hierarchy of Controls Explained. (2022, September 5).
  • Oxetane-3-carboxylic acid - SAFETY D
  • 3-Methoxy-4-(oxetan-3-yloxy)benzonitrile ≥95%. (n.d.). Avantor.
  • SAFETY DATA SHEET - 4-Hydroxy-3,5-diiodobenzonitrile. (n.d.). Fisher Scientific.
  • ICSC 1103 - BENZONITRILE. (n.d.).
  • Oxetane | C3H6O | CID 10423. (n.d.). PubChem - NIH.
  • Safety Data Sheet - Oxetane-3-carbaldehyde. (2021, May 1). Angene Chemical.
  • SAFETY DATA SHEET - Oxetane, 3-ethoxy-2,2-dimethyl-. (n.d.). CymitQuimica.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Oxetan-3-yloxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Oxetan-3-yloxy)benzonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。